2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-7(3-5-8)9-6-14-11(13)15-10(9)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFPSJNJLGNUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253684 | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523618-07-6 | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2,4-dichloro-5-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 2,4-Dichloro-5-methoxypyrimidine: A Technical Guide
Introduction
2,4-Dichloro-5-methoxypyrimidine is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its structural arrangement, featuring two reactive chlorine atoms on the pyrimidine ring, renders it a versatile building block in the fields of medicinal chemistry and agrochemical research. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective and sequential nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 2,4-dichloro-5-methoxypyrimidine.
Molecular Structure
The structural formula of 2,4-dichloro-5-methoxypyrimidine is C₅H₄Cl₂N₂O.[1] The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 5.
Figure 1: Chemical structure of 2,4-dichloro-5-methoxypyrimidine.
Synthesis
The most prevalent and well-documented method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 5-methoxyuracil (2,4-dihydroxy-5-methoxypyrimidine).[2] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of an acid-binding agent like N,N-dimethylaniline, triethylamine, or pyridine.[2][3]
Figure 2: General synthesis scheme for 2,4-dichloro-5-methoxypyrimidine.
Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The following protocol provides a representative procedure for the synthesis of 2,4-dichloro-5-methoxypyrimidine from 5-methoxy-2,4-dihydroxypyrimidine.
Materials:
-
5-methoxy-2,4-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Crushed ice
-
Ether
-
Light petroleum ether (boiling point: 40-60 °C)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and a stirring mechanism, combine 5-methoxy-2,4-dihydroxypyrimidine (45 g, 0.316 mol), phosphorus oxychloride (225 mL, 0.88 mol), and N,N-dimethylaniline (45 mL, 0.391 mol).[4] The reaction should be conducted in a well-ventilated fume hood.
-
Heating and Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (80 g).[4] This step should be performed with caution as the reaction of POCl₃ with water is highly exothermic.
-
Extraction and Purification: Extract the product from the aqueous mixture using ether. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from light petroleum ether (boiling point: 40-60 °C) to yield pure 2,4-dichloro-5-methoxypyrimidine.[4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of 2,4-dichloro-5-methoxypyrimidine.
The proton NMR spectrum of 2,4-dichloro-5-methoxypyrimidine is relatively simple, as expected from its structure. It typically displays two singlets.[2][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~8.3 | Singlet | 1H | C6-H |
Interpretation:
-
The singlet at approximately 3.9 ppm corresponds to the three protons of the methoxy group (-OCH₃).
-
The singlet at around 8.3 ppm is assigned to the single proton at the C6 position of the pyrimidine ring.
-
The expected integration ratio of these signals is 3:1, consistent with the number of protons in each chemical environment.[2]
The carbon-13 NMR spectrum is anticipated to show five distinct signals, corresponding to each of the unique carbon atoms in the molecule.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~57 | -OCH₃ |
| ~110 | C5 |
| ~150 | C6 |
| ~155-165 | C2 & C4 |
Interpretation:
-
The signal around 57 ppm is attributed to the carbon of the methoxy group.
-
The carbon at position 5 (C5), which is bonded to the methoxy group, is expected to appear at a distinct chemical shift.
-
The C6 carbon, bonded to a hydrogen atom, will have a characteristic resonance.
-
The two carbons bonded to chlorine atoms (C2 and C4) are expected to have the most downfield chemical shifts due to the electronegativity of chlorine.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular formula is C₅H₄Cl₂N₂O, with a molecular weight of approximately 179 g/mol .[1][4]
| Ion | m/z (relative abundance) |
| [M]+ | 178, 180, 182 |
| [M+H]+ | 179, 181, 183 |
Interpretation:
-
The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The relative abundance of the [M]+, [M+2]+, and [M+4]+ peaks will be approximately in a 9:6:1 ratio, which is a definitive indicator of the presence of two chlorine atoms.
-
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is often observed.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3000 | Medium | C-H stretch (aromatic and methyl) |
| ~1550-1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
| ~1400-1480 | Medium | Pyrimidine ring stretching |
| ~1200-1300 | Strong | C-O-C asymmetric stretch (methoxy) |
| ~1000-1100 | Strong | C-O-C symmetric stretch (methoxy) |
| ~700-850 | Strong | C-Cl stretch |
Interpretation:
-
The presence of C-H stretching vibrations confirms the aromatic and methyl protons.
-
Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring stretching modes.[6]
-
The strong bands corresponding to the C-O-C stretching of the methoxy group are key identifiers.
-
The C-Cl stretching vibrations are typically observed in the lower frequency region of the spectrum.
Conclusion
This technical guide has provided a detailed overview of the synthesis and spectroscopic characterization of 2,4-dichloro-5-methoxypyrimidine. The presented data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with a reliable synthetic protocol, offer a solid foundation for researchers and scientists utilizing this important chemical intermediate. The distinct spectroscopic signatures, particularly the NMR chemical shifts and the isotopic pattern in the mass spectrum, serve as robust tools for the unambiguous identification and quality assessment of this compound in a laboratory setting.
References
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
-
Patsnap. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka. Available from: [Link]
-
PubChem. 2,4-Dichloro-5-methoxypyrimidine. Available from: [Link]
-
Indian Academy of Sciences. Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Available from: [Link]
Sources
- 1. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
Abstract
This technical guide provides a comprehensive, in-depth analysis of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The 5-aryl-2,4-dichloropyrimidine scaffold is of significant interest due to its versatile reactivity, enabling the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] This document details a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction, outlines its core physicochemical properties, and provides a thorough characterization profile using modern spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide explores the compound's chemical reactivity, emphasizing the differential reactivity of the C2 and C4 chlorine atoms, a critical aspect for sequential chemical modifications. This whitepaper is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling
The introduction of an aryl substituent at the C5 position of a dichloropyrimidine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, stands out as a reliable and high-yielding method for this transformation. The logical precursor for this synthesis is 2,4,5-trichloropyrimidine, where the C5 chlorine is selectively displaced in the presence of a suitable palladium catalyst.
The causality behind this choice of reaction lies in its high functional group tolerance and generally mild reaction conditions. The palladium catalyst, typically in its Pd(0) oxidation state, undergoes oxidative addition into the C5-Cl bond. This is followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the desired C-C coupled product and regenerate the catalyst.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,4,5-trichloropyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water. Bubble argon gas through the mixture for 15-20 minutes to degas the solution. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Initiation of Reaction: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq) to the flask. The reaction mixture will typically turn a darker color upon addition of the catalyst.
-
Reaction Conditions: Heat the mixture to 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4,5-trichloropyrimidine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Physicochemical Properties
The physical properties of the compound are essential for its handling, formulation, and application in subsequent synthetic steps.
| Property | Value | Reference(s) |
| CAS Number | 1523618-07-6 | [3][4] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | |
| Molecular Weight | 255.10 g/mol | |
| Appearance | Expected to be an off-white to pale yellow solid | |
| Melting Point | Not available in searched literature; requires experimental determination. | |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF; poorly soluble in water. |
Spectroscopic and Analytical Characterization
A multi-faceted analytical approach is required for unambiguous structural confirmation. The following protocols and expected data serve as a guide for researchers to validate the identity and purity of synthesized this compound.
Caption: A logical workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be clean and show distinct signals for each type of proton. The aromatic region will be characteristic of the substitution pattern.
-
A singlet for the pyrimidine C6-H proton.
-
Two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring (an AA'BB' system).
-
A singlet integrating to three protons for the methoxy (-OCH₃) group.
-
-
¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule.
Expected ¹H and ¹³C NMR Data (Note: Exact chemical shifts (δ) are predictive and may vary based on solvent and instrument.)
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Feature |
| ¹H | ~8.5 - 8.8 | Singlet (s) | Pyrimidine C6-H |
| ¹H | ~7.2 - 7.5 | Doublet (d) | 2H, Aryl protons ortho to -OCH₃ |
| ¹H | ~6.9 - 7.1 | Doublet (d) | 2H, Aryl protons meta to -OCH₃ |
| ¹H | ~3.8 - 3.9 | Singlet (s) | 3H, Methoxy (-OCH₃) protons |
| ¹³C | >160 | Singlet | Pyrimidine C2/C4 (attached to Cl) |
| ¹³C | ~160 | Singlet | Aryl C attached to -OCH₃ |
| ¹³C | ~155 | Singlet | Pyrimidine C6 |
| ¹³C | ~130 | Singlet | Aryl CH carbons |
| ¹³C | ~125 | Singlet | Pyrimidine C5 |
| ¹³C | ~115 | Singlet | Aryl CH carbons |
| ¹³C | ~55 | Singlet | Methoxy (-OCH₃) carbon |
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogenous solution for analysis.
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Observation: The key diagnostic feature will be the molecular ion peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion (M⁺). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
High-Resolution MS (HRMS): This technique will provide the exact mass, allowing for the confirmation of the molecular formula (C₁₁H₈Cl₂N₂O).
Protocol: MS Analysis
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion (for Electrospray Ionization, ESI) or a GC inlet (for Electron Ionization, EI).
-
Acquire the spectrum in positive ion mode.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic & Pyrimidine C-H |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |
| ~1600, ~1500 | C=C stretch | Aromatic and Pyrimidine rings |
| ~1580-1550 | C=N stretch | Pyrimidine ring |
| ~1250 | C-O stretch | Aryl-Alkyl Ether |
| ~850-750 | C-Cl stretch | Aryl Halide |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2,4-dichloro-5-arylpyrimidines lies in the differential reactivity of the two chlorine atoms.[5]
-
Regioselectivity: The chlorine atom at the C4 position is generally more susceptible to Nucleophilic Aromatic Substitution (SₙAr) than the chlorine at the C2 position.[6][7] This is due to the electronic influence of the two ring nitrogens, which makes the C4 (and C6) position more electron-deficient. This regioselectivity allows for controlled, stepwise functionalization, which is a cornerstone of library synthesis in drug discovery.
-
Applications: This scaffold is a privileged structure for targeting protein kinases.[8] The C4 position can be functionalized with an amine-containing group (a common pharmacophore in kinase inhibitors), leaving the C2 chlorine available for subsequent modifications or cross-coupling reactions to build molecular complexity.
Caption: Stepwise functionalization based on differential reactivity.
Safety and Handling
Based on related dichloropyrimidine compounds, this compound should be handled with care.
-
GHS Hazards (Predicted): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its synthesis is reliably achieved via Suzuki-Miyaura cross-coupling. Its identity and purity can be unequivocally confirmed through a combination of NMR, MS, and IR spectroscopy. The key to its utility is the differential reactivity of its two chloro-substituents, which enables chemists to perform selective, stepwise modifications to construct complex, biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis and characterization of this important intermediate.
References
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
-
Synlett. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 2,4-dichloro-. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-chloro-5-(3,4-dimethoxyphenyl)pyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment [mdpi.com]
- 3. This compound | 1523618-07-6 [amp.chemicalbook.com]
- 4. This compound | 1523618-07-6 [amp.chemicalbook.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine: A Kinase Inhibitor Scaffold
This guide provides a comprehensive technical overview of the hypothesized mechanism of action for the compound 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current understanding of pyrimidine-based inhibitors to propose a likely biological function and provides detailed experimental workflows for its validation.
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic aromatic compound that is a core component of nucleic acids and is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties.[2] The compound this compound belongs to the 5-aryl-2,4-dichloropyrimidine class. The two reactive chlorine atoms at the C2 and C4 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the modular synthesis of a diverse library of derivatives.[3][4] This chemical tractability has made the 2,4-dichloropyrimidine core a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[1][5][6]
Hypothesized Mechanism of Action: A Competitive ATP-Binding Site Inhibitor
Based on extensive structure-activity relationship (SAR) studies of analogous 5-aryl and 2,4-diamino pyrimidine compounds, it is highly probable that this compound functions as a protein kinase inhibitor.[3][5] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7]
The proposed mechanism involves the compound acting as an ATP-competitive inhibitor. The pyrimidine core is expected to form key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, a structural motif common to many kinase inhibitors.[4][8] The 5-aryl group, in this case, the 4-methoxyphenyl substituent, likely extends into a hydrophobic pocket within the active site, contributing to both potency and selectivity. The chlorine atoms at the C2 and C4 positions serve as synthetic handles for introducing various functional groups that can further interact with the kinase active site to optimize binding affinity and selectivity.[3][4]
Numerous studies have demonstrated that substituted pyrimidines target a range of kinases, including:
-
Src Kinase: Involved in cell proliferation, survival, and migration.[9]
-
VEGFR-2 and CDK1: Key regulators of angiogenesis and cell cycle progression, respectively.[10]
-
IRAK4: A critical component of the TLR/IL-1R signaling pathway in innate immunity.[3]
-
Clk and Dyrk Kinases: Involved in the regulation of splicing and neuronal development.[5]
-
EGFR: A receptor tyrosine kinase frequently mutated in non-small cell lung cancer.[11]
Given the promiscuity observed within this chemical class, it is plausible that this compound or its derivatives could inhibit multiple kinases. The specific kinase(s) targeted would be dependent on the nature of the substituents eventually added at the C2 and C4 positions.
Visualizing the Hypothesized Kinase Inhibition Pathway
Caption: Hypothesized competitive inhibition of a protein kinase by the pyrimidine compound.
Experimental Validation Workflow
A systematic, multi-tiered approach is required to validate the hypothesized mechanism of action. This involves biochemical assays to confirm direct enzyme inhibition and cell-based assays to elucidate the downstream physiological consequences.
Visualizing the Experimental Workflow
Caption: A tiered experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Tier 1: Biochemical Assays for Target Identification and Characterization
The primary goal of this tier is to identify the specific kinase target(s) and characterize the nature of the inhibition.[12]
1.1 Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, unbiased panel.
-
Methodology: Utilize a commercially available kinase screening service (e.g., KINOMEscan™, Reaction Biology). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of several hundred purified human kinases. The output is typically reported as percent inhibition.
-
Causality: This initial screen casts a wide net to identify high-affinity interactions, thus prioritizing kinases for further, more detailed investigation.
1.2 IC50 Determination using Homogeneous Time-Resolved Fluorescence (HTRF)
-
Objective: To determine the potency (IC50 value) of the compound against the top candidate kinases identified in the initial screen.[13]
-
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of the test compound in DMSO, followed by a final dilution in the reaction buffer.
-
Enzyme Reaction: In a 384-well plate, add the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for the specific kinase.[13] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction by adding a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Readout: Incubate for 60 minutes and read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Table 1: Representative Kinase Inhibition Data for Pyrimidine Analogs
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2,4-Diamino-5-ketopyrimidine | CDK2 | 3 | [15] |
| 2,4-Diamino-5-ketopyrimidine | CDK4 | 1 | [15] |
| 2,4,5-Trisubstituted Pyrimidine | PfGSK3 | 97 | [4] |
| 2,4,5-Trisubstituted Pyrimidine | PfPK6 | 8 | [4] |
| 2-Amino-4-aryl-5-chloropyrimidine | VEGFR-2 | Potent (not specified) | |
| 7-amino-thieno[3,2-b]pyridine | Src | Potent (not specified) |
Tier 2: Cell-Based Assays for Elucidating Cellular Effects
These assays are crucial for confirming that the biochemical inhibition observed translates into a functional cellular response.[16][17]
2.1 Cell Proliferation Assay (CCK-8)
-
Objective: To assess the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the identified target kinase.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
2.2 Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To determine if the observed anti-proliferative effect is due to the induction of apoptosis.[18][19]
-
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its GI50 and 2x GI50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[18]
-
2.3 Cell Cycle Analysis
-
Objective: To investigate if the compound induces cell cycle arrest.[19][20]
-
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The proposed mechanism of action, centered on competitive inhibition at the ATP-binding site of protein kinases, is strongly supported by the extensive literature on analogous compounds. The experimental workflows detailed in this guide provide a robust framework for validating this hypothesis, from initial target identification through to the characterization of downstream cellular effects. Successful validation will pave the way for subsequent lead optimization studies, focusing on enhancing potency, selectivity, and pharmacokinetic properties to develop a clinically viable therapeutic agent.
References
-
Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]
- Seethala, R., & Zhang, Y. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
- Lala, S., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence.
-
Elabscience. (n.d.). Apoptosis and Cell Health Detection. Retrieved from [Link]
- Li, L., et al. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Molecular Cancer Therapeutics.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Wu, W., et al. (2019).
- Gillespie, J. R., et al. (2013). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. Journal of Medicinal Chemistry.
- Wang, Z., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry.
- Klutchko, S. R., et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters.
- Harris, P. A., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters.
- Grossmann, K., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Pest Management Science.
- Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences.
- El-Subbagh, H. I., & Al-Obaid, A. M. (2002). Diarylthiopyrimidines and pyridines: Synthesis and biological activity. Journal of Heterocyclic Chemistry.
- Istvan, E. S., et al. (2020). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry.
- Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry.
- Barbosa, M. L. C., et al. (2019). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
- Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry.
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
- Istvan, E. S., et al. (2023). Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry.
- Sharma, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
- Zhang, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Characterization of 2,4-Dianilinopyrimidines Against Five P. falciparum Kinases PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]
- 17. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 18. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]
A Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine and Its Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Among these, 5-arylpyrimidine derivatives are of particular interest, serving as key intermediates in the development of kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][3] This guide provides an in-depth, field-proven methodology for the synthesis of a crucial building block, 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine. We will elucidate the strategic rationale behind a palladium-catalyzed Suzuki-Miyaura cross-coupling approach, detail the comprehensive characterization of the target compound, and explore its subsequent derivatization through regioselective nucleophilic aromatic substitution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded protocol for accessing this valuable class of molecules.
Strategic Synthesis of the Core Scaffold
The introduction of an aryl moiety at the C5 position of a dichloropyrimidine ring is a critical transformation for creating libraries of potential drug candidates.[4] While several methods exist, the Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the stability and low toxicity of its boronic acid reagents.[5][6] This makes it an ideal choice for industrial and academic research settings.
Our strategy involves the palladium-catalyzed coupling of a commercially available di-chloro-halo-pyrimidine with an appropriate arylboronic acid. The electron-deficient nature of the pyrimidine ring renders the attached chlorine atoms highly reactive in Suzuki couplings, often proceeding smoothly where analogous benzene-based chlorides would fail without specialized, costly ligands.[7]
Synthetic Workflow: Suzuki-Miyaura Coupling
The chosen pathway is a single, high-yield step to construct the C-C bond between the pyrimidine C5 position and the 4-methoxyphenyl ring.
Caption: Synthetic workflow for the target compound via Suzuki-Miyaura coupling.
The 'Why': Mechanistic Insight into the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is critical for troubleshooting and optimization. The cycle is a well-orchestrated sequence of three main events: oxidative addition, transmetalation, and reductive elimination.[6]
-
Expertise & Experience: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is deliberate. It readily undergoes oxidative addition, which is the rate-determining step, with aryl halides.[6] The base (e.g., Na₂CO₃) is not merely a pH adjuster; it is essential for activating the boronic acid to facilitate the transmetalation step, where the organic moiety is transferred from boron to palladium.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloro-5-bromopyrimidine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-dichloro-5-bromopyrimidine and 4-methoxyphenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: Under a positive flow of inert gas, add the catalyst, Pd(PPh₃)₄.
-
Solvent and Base: Prepare a 2M aqueous solution of Na₂CO₃ and degas it by bubbling argon through it for 20 minutes. Add 1,4-dioxane to the reaction flask, followed by the degassed Na₂CO₃ solution (typically a 4:1 ratio of dioxane to water).[8]
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: a. Cool the mixture to room temperature and dilute with ethyl acetate. b. Transfer to a separatory funnel and wash with water, followed by brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure white solid product.
Comprehensive Characterization
Structural confirmation is paramount. A combination of spectroscopic and analytical techniques provides irrefutable evidence of the target compound's identity and purity.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This technique confirms the proton environment.[9] The spectrum for this compound is expected to show a sharp singlet for the C6-H proton of the pyrimidine ring (around δ 8.5-8.8 ppm). The 4-methoxyphenyl group will present as two doublets in the aromatic region (δ 7.0-7.8 ppm) characteristic of a para-substituted benzene ring, and a singlet for the methoxy (-OCH₃) protons around δ 3.9 ppm.
-
¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms.[10] Key signals will include those for the chlorinated carbons (C2 and C4) in the range of δ 160-170 ppm, the aromatic carbons, and the methoxy carbon at approximately δ 55-56 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic isotopic pattern ([M+2]+ and [M+4]+) due to the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: Confirms the presence of functional groups. Expect to see C-Cl stretching vibrations, C=C and C=N stretches from the aromatic and pyrimidine rings, and C-O stretching from the methoxy group.
Quantitative Data Summary
| Analysis Type | Expected Result | Rationale |
| Melting Point | Specific range (°C) | A sharp melting point indicates high purity. |
| ¹H NMR | C6-H (s, ~8.7 ppm), Ar-H (d, d), OCH₃ (s, ~3.9 ppm) | Confirms proton identities and substitution pattern.[9] |
| ¹³C NMR | C2/C4 (~160-170 ppm), C5/C6, Ar-C, OCH₃ (~55 ppm) | Confirms the carbon skeleton of the molecule.[10] |
| MS (EI/ESI) | [M]+, [M+2]+, [M+4]+ | Confirms molecular weight and chlorine isotope pattern. |
| Purity (HPLC) | >98% | Validates the efficacy of the purification protocol. |
X-ray Crystallography
For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[11][12] Growing suitable crystals, typically by slow evaporation from a solvent system like methanol or ethyl acetate/hexane, allows for the precise determination of bond lengths, bond angles, and the planar geometry of the molecule.[12][13]
Derivatization: A Gateway to Molecular Diversity
The true value of this compound lies in its role as a versatile intermediate. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for selective, stepwise functionalization.
The 'Why': Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The C4 position of the 2,4-dichloropyrimidine ring is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[14] This is due to the electron-withdrawing effects of the adjacent nitrogen atom (N3) and the C5-aryl group. This differential reactivity is a powerful tool for synthetic chemists.
-
Trustworthiness: By controlling reaction conditions (e.g., temperature, reaction time), one can selectively replace the C4 chlorine with a nucleophile (such as an amine) while leaving the C2 chlorine intact for subsequent modification, a common strategy in building kinase inhibitor libraries.[14]
Workflow: Selective C4-Amination
Caption: General workflow for creating derivatives via selective C4 amination.
Protocol: General Procedure for Selective Monosubstitution at C4
Materials:
-
This compound (1.0 eq)
-
Desired amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Isopropanol or Acetonitrile
Procedure:
-
Setup: Dissolve the starting dichloropyrimidine in the chosen solvent within a reaction vessel.
-
Addition: Add the amine nucleophile, followed by the dropwise addition of the non-nucleophilic base, DIPEA.
-
Reaction: Stir the mixture at room temperature or heat moderately (e.g., 60-80 °C). The reaction is typically complete in 2-12 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, the product can be isolated by precipitation (by adding water) or by standard extractive work-up, followed by purification via column chromatography or recrystallization.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 2,4-dichloro-5-methoxypyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Chen, Y., Fang, Z., & Wei, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1575. [Link]
-
Hussain, M., Hussain, V., & Langer, P. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. SYNLETT, 2010(12), 1845-1848. [Link]
-
Mingaleva, A. N., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 28(11), 4496. [Link]
-
Luo, W., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(4), 1463–1465. [Link]
-
Bruix, M., et al. (1990). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 28(9), 801-807. [Link]
-
Abdelgawad, M. A., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 6439. [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2, 4-dichloro-5-methoxy pyrimidine.
-
Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883. [Link]
-
ResearchGate. (n.d.). (PDF) 2,4-Dichloropyrimidine. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
Futurity Proceedings. (2024). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Dong, D., et al. (2009). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 74(14), 5169–5172. [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Cheung, C. W., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(22), 4167–4169. [Link]
-
Sharma, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6036-6056. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7352. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
MDPI. (2016). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]
-
Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. [Link]
-
World Journal of Advance Healthcare Research. (2020). A review on pyrimidine heterocycles. Retrieved from [Link]
-
MDPI. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27364-27387. [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Medico Research Chronicles. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjahr.com [wjahr.com]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biological Screening of Novel Pyrimidine Compounds
Foreword: The Enduring Promise of the Pyrimidine Scaffold
The pyrimidine nucleus, a fundamental component of nucleic acids and vitamins, stands as a privileged scaffold in the annals of medicinal chemistry.[1] Its inherent biocompatibility and versatile chemical nature have given rise to a vast and diverse landscape of therapeutic agents.[2][3] From potent kinase inhibitors in oncology to novel antimicrobial and anti-inflammatory agents, the targeted modification of the pyrimidine ring continues to be a fertile ground for drug discovery.[2][4][5][6]
This guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It eschews a rigid, one-size-fits-all template in favor of a logically structured narrative that mirrors the real-world progression of a screening campaign. We will journey from the broad initial strokes of high-throughput screening to the fine-tipped pen of mechanistic elucidation, all while maintaining an unwavering commitment to scientific integrity and experimental causality. Herein, you will find not just protocols, but the rationale behind them—the "why" that transforms a mere set of instructions into a powerful experimental strategy.
Section 1: The Foundation - Crafting a Rational Screening Funnel
The initial phase of any successful drug discovery campaign involving novel pyrimidine compounds is the establishment of a robust and logical screening funnel. This is not a haphazard collection of assays but a carefully orchestrated cascade designed to efficiently identify and prioritize promising candidates while systematically eliminating those with undesirable properties. The primary goal is to move from a large library of synthesized compounds to a small, manageable number of high-quality leads with a clear path toward further development.
A well-designed funnel begins with high-throughput screening (HTS) assays that are rapid, cost-effective, and scalable.[5] These initial assays cast a wide net to identify "hits"—compounds that exhibit a desired biological activity. Subsequent stages of the funnel employ more complex and physiologically relevant secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess crucial drug-like properties.
Below is a visual representation of a typical screening funnel for anticancer pyrimidine compounds, a common therapeutic target for this scaffold.[6][7][8]
Section 2: Primary Screening - Identifying Initial Hits
The primary screen is the first critical filter. The choice of assay is dictated by the intended therapeutic application of the pyrimidine library. For instance, if the compounds are designed as kinase inhibitors, a biochemical assay measuring the inhibition of a specific kinase would be appropriate.[5][9] Conversely, if a broader anticancer effect is sought, a cell-based viability assay against a panel of cancer cell lines would be the logical starting point.[10][11]
Cell Viability Assays: The Workhorse of Anticancer Screening
Cell viability assays are fundamental to identifying compounds with cytotoxic or cytostatic effects. The MTT and MTS assays are robust, colorimetric methods widely used for this purpose.[12][13][14][15]
Principle of Tetrazolium-Based Assays: These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[14] In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[15] The resulting crystals are then solubilized, and the color intensity, proportional to the number of viable cells, is measured spectrophotometrically.[14][15] MTS assays utilize a second-generation tetrazolium salt that produces a water-soluble formazan, simplifying the protocol by eliminating the solubilization step.[12][13]
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Product Solubility | Key Advantage | Key Disadvantage |
| MTT | Mitochondrial reductase activity | Insoluble (requires solubilization) | Robust and sensitive[15] | Requires an additional solubilization step[14] |
| MTS | Mitochondrial reductase activity | Soluble | More convenient, fewer steps[13] | Can be less sensitive than MTT |
| CCK-8 | Dehydrogenase activity | Soluble | Simple, non-toxic to cells[14] | Reagent cost can be higher |
| Resazurin | Cellular reductase activity | Soluble fluorescent product | Highly sensitive, allows multiplexing | Potential for photobleaching |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of novel pyrimidine compounds on adherent cancer cell lines.[6][13]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)[11]
-
Complete cell culture medium
-
Novel pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][13][16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15][16] Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Section 3: Secondary Screening - Unraveling the Mechanism of Action
Once "hit" compounds are confirmed and their potency (IC50) is determined, the next logical step is to investigate how they exert their cytotoxic effects. This is the realm of mechanistic studies, which are crucial for understanding the compound's mode of action and for guiding further optimization. For anticancer agents, two of the most informative lines of inquiry are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction: The Hallmark of Programmed Cell Death
Apoptosis is a controlled, programmed form of cell death that is often dysregulated in cancer.[17] Many effective anticancer drugs, including those with a pyrimidine scaffold, function by inducing apoptosis in tumor cells.[18]
Key Apoptosis Assays:
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore, can be used to detect apoptotic cells via flow cytometry.[19][20] Propidium iodide (PI), a DNA-intercalating dye that is excluded by live cells with intact membranes, is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[17][19]
-
Caspase Activity Assays: Caspases are a family of proteases that are central executioners of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3/7, -8, -9), providing further evidence of apoptosis induction.[17][21]
Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol details the steps to quantify apoptosis in cells treated with novel pyrimidine compounds.[17][19]
Materials:
-
6-well plates
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include appropriate controls.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.[19]
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Investigating Proliferation Arrest
Many anticancer compounds, particularly kinase inhibitors, exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), thereby preventing cancer cell proliferation.[22][23] Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the gold standard for analyzing cell cycle distribution.[24][25][26]
Principle of Cell Cycle Analysis: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[24] This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N amount of DNA.
An accumulation of cells in a particular phase following treatment with a pyrimidine compound is indicative of cell cycle arrest at that checkpoint.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide
This protocol provides a reliable method for analyzing the cell cycle distribution of cells treated with pyrimidine compounds.[25][27]
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
RNase A (100 µg/mL)[25]
-
Propidium Iodide solution (50 µg/mL in PBS)[25]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[25]
-
Washing: Centrifuge the fixed cells (e.g., at 2000 rpm for 5 minutes), discard the ethanol, and wash the pellet twice with PBS.[25]
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to eliminate RNA, which PI can also bind to.[24][27]
-
PI Staining: Add 400 µL of PI solution and incubate in the dark for at least 15-30 minutes before analysis.[25][27]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Modeling software (e.g., ModFit, FlowJo) can be used to quantify the percentage of cells in each phase of the cell cycle.[25]
Section 4: Tertiary Screening and Lead Optimization
Compounds that demonstrate potent and specific activity in secondary assays are promoted to the lead optimization stage. Here, the focus shifts to improving their drug-like properties. This involves a combination of in silico (computational) prediction and in vitro experimental validation of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
In Silico ADME/Tox Prediction
Before committing to resource-intensive in vitro and in vivo studies, computational tools can provide valuable early insights into the potential pharmacokinetic and toxicity profiles of pyrimidine analogues.[28][29][30]
Commonly Used Tools:
-
SwissADME: A free web tool that predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[28]
-
ProTox-II: Predicts various toxicity endpoints, including organ toxicity (hepatotoxicity) and LD50 values.[31]
-
PASS Online: Predicts the biological activity spectra of compounds.[28]
Table 2: Key ADME Parameters Predicted In Silico
| Parameter | Description | Importance |
| LogP | Octanol-water partition coefficient | Measures lipophilicity, affecting absorption and distribution.[32] |
| Aqueous Solubility | The maximum concentration of a compound in water | Crucial for absorption and formulation.[32] |
| GI Absorption | Prediction of absorption from the gastrointestinal tract | Key for oral bioavailability.[28] |
| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Potential for drug-drug interactions.[28] |
| hERG Inhibition | Blockade of the hERG potassium channel | A major indicator of potential cardiotoxicity.[28] |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness | Predicts if a compound is likely to be an orally active drug.[31] |
These in silico predictions help prioritize compounds for further experimental testing and can guide synthetic chemists in modifying the pyrimidine scaffold to improve its ADME/Tox profile.[32]
Conclusion: From Scaffold to Candidate
The biological screening of novel pyrimidine compounds is a dynamic and iterative process that requires a blend of high-throughput efficiency and deep mechanistic investigation. By employing a logical screening funnel, researchers can systematically navigate the vast chemical space of pyrimidine derivatives to identify promising therapeutic candidates. The journey from a novel scaffold to a viable drug candidate is long and challenging, but it is paved with well-designed experiments, rigorous data analysis, and a thorough understanding of the underlying biology. This guide provides the foundational protocols and, more importantly, the strategic thinking necessary to embark on that journey with confidence and scientific rigor.
References
-
Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents. (2019). ProQuest. Retrieved from [Link]
-
Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. (2014). SpringerLink. Retrieved from [Link]
-
Biological Screening of Some Novel Pyrimidine Compounds. (2018). Acta Scientific. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol. Retrieved from [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2017). PMC. Retrieved from [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2023). PubMed. Retrieved from [Link]
-
IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. (2021). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
-
Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. (2011). PubMed. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]
-
ADME Properties and Affinity (Docking Score) of pyrimidine molecules. (2024). ResearchGate. Retrieved from [Link]
-
Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Retrieved from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). PMC - NIH. Retrieved from [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2025). ResearchGate. Retrieved from [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). PMC - NIH. Retrieved from [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed Central. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Retrieved from [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Retrieved from [Link]
-
(PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]
-
Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). PubMed. Retrieved from [Link]
-
High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). NIH. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). PMC - PubMed Central. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]
-
Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (2021). PubMed. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (2014). NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, Quantum Chemical Study, and Biological Screening of Novel Pyrimidine Derivatives as Potent Antibacterial and Anti-inflammatory Agents - ProQuest [proquest.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. protocols.io [protocols.io]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. uib.no [uib.no]
- 22. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 23. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. wp.uthscsa.edu [wp.uthscsa.edu]
- 26. bio-protocol.org [bio-protocol.org]
- 27. assaygenie.com [assaygenie.com]
- 28. ajpamc.com [ajpamc.com]
- 29. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
Abstract
This compound is a substituted dichloropyrimidine that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features—a highly reactive dichloropyrimidine core coupled with a methoxyphenyl moiety—make it a compound of interest for the synthesis of targeted therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its core physicochemical properties, methodologies for its characterization, and critical insights into its reactivity and handling. Given the limited publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on well-characterized structural analogs and foundational chemical principles, offering researchers a robust guide for its application.
Compound Identification and Overview
This compound is identified by the CAS Number 1523618-07-6. The molecule consists of a central pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 4-methoxyphenyl group at position 5. The two chlorine atoms are reactive sites, susceptible to nucleophilic aromatic substitution (SNAr), making this compound an excellent scaffold for building molecular complexity. The methoxyphenyl group can influence the compound's solubility, electronic properties, and potential for biological interactions.
While specific experimental data for this compound is not extensively published, we can infer many of its properties and analytical behaviors from closely related analogs, such as 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2), and from the general chemistry of dichloropyrimidines.
Core Physicochemical Properties
The fundamental physicochemical properties are critical for predicting a compound's behavior in both chemical reactions and biological systems. The following table summarizes known and predicted data for this compound.
| Property | Value / Predicted Value | Source / Rationale |
| IUPAC Name | This compound | - |
| CAS Number | 1523618-07-6 | |
| Molecular Formula | C₁₁H₈Cl₂N₂O | Derived from structure |
| Molecular Weight | 255.11 g/mol | Calculated |
| Appearance | White solid | |
| Melting Point | Predicted: >100 °C | The addition of the bulky 4-methoxyphenyl group compared to simpler analogs like 2,4-dichloro-5-methylpyrimidine (mp 41-45.5 °C) would significantly increase the melting point due to increased molecular weight and intermolecular forces. |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Boiling point increases with molecular weight and polarity. The related, smaller compound 2,4-dichloro-5-methoxypyrimidine has a boiling point of 259.9 °C.[1] |
| Solubility | Predicted: Sparingly soluble in water; Soluble in organic solvents (e.g., DCM, THF, Ethyl Acetate) | The hydrophobic phenyl ring will decrease water solubility compared to simpler pyrimidines.[1] General solubility for heterocyclic compounds suggests good solubility in common organic solvents. |
| Storage Temperature | 0-8 °C |
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of any synthesized compound. The following diagram and protocols outline the standard procedures for characterizing a novel dichloropyrimidine derivative like the topic compound.
Caption: Standard workflow for the synthesis and analytical validation of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[2]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically two doublets in the 6.9-7.5 ppm range), a singlet for the methoxy group (-OCH₃) around 3.8 ppm, and a key singlet for the C6 proton on the pyrimidine ring (likely downfield, >8.0 ppm).
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the characteristic shifts for the dichloropyrimidine ring carbons and the methoxyphenyl carbons.
Experimental Protocol: NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[2]
-
Expected Molecular Ion: The key confirmation is the molecular ion peak (M⁺). For C₁₁H₈Cl₂N₂O, the monoisotopic mass is approximately 253.99 g/mol .
-
Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, a characteristic cluster of peaks will be observed: M⁺, (M+2)⁺, and (M+4)⁺ in an approximate ratio of 9:6:1, confirming the presence of two chlorines.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the instrument, typically via a direct insertion probe or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic cluster and fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a non-volatile organic compound.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector and a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or TFA to improve peak shape). A typical gradient might run from 30% to 95% acetonitrile over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the chromophore absorbs, likely around 254 nm or 280 nm.[4]
-
-
Analysis: Inject 5-10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Reactivity and Synthetic Applications
The synthetic utility of 2,4-dichloro-5-arylpyrimidines stems from the high reactivity of the C2 and C4 positions toward nucleophilic aromatic substitution (SNAr).
Regioselective Substitution
The reactivity of the chlorine atoms generally follows the order C4 > C2.[5] This differential reactivity is a cornerstone of its synthetic value, allowing for sequential and regioselective introduction of different nucleophiles. A less reactive nucleophile or milder reaction conditions will typically favor substitution at the C4 position, leaving the C2 chlorine intact for a subsequent, more forcing reaction.
Caption: Regioselective SNAr on a 2,4-dichloropyrimidine scaffold.
Common Transformations
-
Amination: Reactions with primary or secondary amines are common for building libraries of potential kinase inhibitors.[5][6] These reactions are often base-catalyzed (e.g., using DIPEA or K₂CO₃) and can be performed in solvents like THF, DMF, or alcohols.
-
Suzuki Coupling: The chlorine atoms can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki coupling with boronic acids, to form C-C bonds.[7] This allows for the introduction of further aryl or alkyl groups.
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[8] Keep away from strong oxidizing agents and moisture, as moisture can lead to slow hydrolysis and the formation of corrosive HCl.[11]
-
Spill & Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.[9]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery. While specific experimental data is sparse, its physicochemical properties and reactivity can be reliably predicted based on established chemical principles and data from analogous compounds. Its key feature is the dichloropyrimidine core, which allows for selective and sequential functionalization. A thorough analytical characterization using NMR, MS, and HPLC is mandatory to ensure structural integrity and purity. Adherence to strict safety protocols is essential when handling this reactive and hazardous compound. This guide provides the foundational knowledge for researchers to confidently incorporate this molecule into their synthetic and drug development programs.
References
-
Supplementary Information. (Details on NMR referencing). Available from: [Link]
-
PubChem. 2,4-Dichloro-5-methoxypyrimidine. Available from: [Link]
- Google Patents. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
-
Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
IPI Global. Safe and efficient handling of chlorinated solvents. Available from: [Link]
-
PMC - NIH. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. Available from: [Link]
-
Olin Chlor Alkali. chlorinated solvents - product stewardship manual. Available from: [Link]
-
IPPTA. Safety aspects of chlorine handling in process industry. Available from: [Link]
Sources
- 1. Pharmaceutical and chemical intermediates,CAS#:19646-07-2,2,4-二氯-5-甲氧基嘧啶,2,4-Dichloro-5-methoxy-pyrimidine [en.chemfish.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 1523618-07-6 [amp.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 11. ippta.co [ippta.co]
2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine CAS number 1523618-07-6 properties
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine (CAS Number: 1523618-07-6). As a substituted dichloropyrimidine, this compound holds significant interest for researchers in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound, this guide will also leverage data from the closely related and well-documented analogue, 2,4-dichloro-5-methoxypyrimidine, to provide a more complete technical context. All information pertaining to the analogue will be clearly delineated.
Core Molecular Attributes
This compound is a pyrimidine derivative featuring two reactive chlorine atoms and a 4-methoxyphenyl substituent. The core pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its role in a multitude of biologically active compounds.[1]
Physicochemical Properties
| Property | This compound | 2,4-Dichloro-5-methoxypyrimidine (Analogue) | Source |
| CAS Number | 1523618-07-6 | 19646-07-2 | [3] |
| Molecular Formula | C₁₁H₈Cl₂N₂O | C₅H₄Cl₂N₂O | [3][4] |
| Molecular Weight | 255.098 g/mol | 179.00 g/mol | [3][4] |
| Melting Point | No data available | Not specified | [2] |
| Boiling Point | No data available | 259.9 °C at 760 mmHg | [4] |
| Solubility | No data available | Slightly soluble in water | [4] |
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure and from data available for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the analogous compound, 2,4-dichloro-5-methoxypyrimidine, the ¹H NMR spectrum provides insight into the proton environment of the substituted pyrimidine ring.
| Analogue Compound | ¹H NMR Data | Source |
| 2,4-Dichloro-5-methoxypyrimidine | InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | [5] |
For this compound, one would expect to see signals corresponding to the protons on the pyrimidine ring and the 4-methoxyphenyl group. The integration of these signals would be consistent with the number of protons in each environment.
Synthesis and Reactivity
A common and well-documented method for the synthesis of the analogous 2,4-dichloro-5-methoxypyrimidine involves the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
General Experimental Protocol for Synthesis of an Analogous Dichloropyrimidine
The following is a representative protocol for the synthesis of 2,4-dichloro-5-methoxypyrimidine, which could be adapted for the target compound.
Reactants:
-
2,4-dihydroxy-5-methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
An alkaline substance (e.g., triethylamine, pyridine, or N,N-dimethylaniline)
-
Solvent (e.g., toluene, dimethylbenzene, or trimethylbenzene)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, add 2,4-dihydroxy-5-methoxypyrimidine, the chosen solvent, and phosphorus oxychloride.
-
With stirring, introduce the alkaline substance. The molar ratio of the alkaline substance to the dihydroxypyrimidine is typically between 1.0 and 1.5 to 1.
-
Heat the mixture to reflux, with temperatures ranging from 100 to 160 °C, for a duration of 2 to 6 hours.
-
Upon completion of the reaction, cool the mixture.
-
Carefully quench the reaction by adding the mixture to ice water.
-
Extract the product with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
A patent for this process suggests that this method can yield a high-purity product.[7]
Reactivity and Potential for Derivatization
The two chlorine atoms on the pyrimidine ring are excellent leaving groups, making this compound a versatile intermediate for further chemical synthesis. The chlorine atom at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity allows for selective and stepwise functionalization of the pyrimidine ring, a key advantage in the synthesis of complex molecules.
Caption: Logical workflow for the stepwise substitution of this compound.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents, including anticancer, antiviral, antibacterial, and antifungal drugs.[1] The unique structural features of substituted pyrimidines allow them to interact with various biological targets.
Potential as Kinase Inhibitors
A primary application of dichloropyrimidines is in the synthesis of kinase inhibitors. The ability to selectively introduce different functional groups at the C2 and C4 positions allows for the fine-tuning of the molecule's affinity and selectivity for specific kinase targets. Many kinase inhibitors feature a substituted pyrimidine core that serves as a scaffold for positioning key pharmacophoric elements within the ATP-binding pocket of the enzyme.
Broad Biological Activities of Pyrimidine Derivatives
Research has demonstrated that pyrimidine derivatives possess a wide spectrum of biological activities, including:
-
Anticancer and Antineoplastic Activity: By targeting various cellular pathways involved in cancer progression.
-
Antiviral Activity: As inhibitors of viral replication.
-
Antibacterial and Antifungal Activity: By disrupting essential microbial processes.
-
Anti-inflammatory and Antimalarial Activity: Demonstrating the versatility of the pyrimidine core in addressing diverse diseases.[1]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the analogous 2,4-dichloro-5-methoxypyrimidine and other similar chlorinated pyrimidines, the following hazards and precautions should be considered.[8][9][10]
Hazard Classification
Based on analogues, this compound is likely to be classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[8]
-
Skin irritation (Category 2): Causes skin irritation.[8]
-
Serious eye damage (Category 1): Causes serious eye damage.[8]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[8]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a suitable respirator if dust or vapors are generated.[8][10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]
-
First Aid:
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[10]
Conclusion
This compound is a promising, albeit not extensively characterized, building block for chemical synthesis, particularly in the realm of drug discovery. Its dichloropyrimidine core provides a versatile platform for the development of novel compounds with a wide range of potential biological activities. While specific experimental data for this compound is limited, a wealth of information on analogous structures provides a strong foundation for its use in research and development. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions.
References
-
MSDS of 2,4-Dichloro-5-methoxypyrimidine. (2014, July 2). Retrieved from [Link]
- CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. (n.d.).
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents. (n.d.).
-
A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. guidechem.com [guidechem.com]
- 4. Pharmaceutical and chemical intermediates,CAS#:19646-07-2,2,4-二氯-5-甲氧基嘧啶,2,4-Dichloro-5-methoxy-pyrimidine [en.chemfish.com]
- 5. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR [m.chemicalbook.com]
- 6. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Discovery and Synthesis of Novel Pyrimidine-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental role in biological systems.[3][4] This inherent biocompatibility, coupled with its versatile chemical reactivity, has established the pyrimidine scaffold as a "privileged structure" in drug design.[1] Pyrimidine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[5][6][7] Consequently, the development of novel synthetic routes to access diverse pyrimidine derivatives remains a highly active and critical area of research.[8][9]
This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrimidine-based heterocycles. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of both classical and contemporary synthetic strategies, the rationale behind experimental choices, and the practical application of these methodologies in the quest for new therapeutic agents.
I. Strategic Approaches to Pyrimidine Ring Synthesis
The construction of the pyrimidine core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and the introduction of molecular diversity. The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrimidine ring.
Cyclocondensation Reactions: The Classical Approach
Cyclocondensation reactions represent the most traditional and widely employed method for pyrimidine synthesis. These reactions typically involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine or a related nitrogen-containing species.
1.1.1. The Biginelli Reaction: A Powerful Multicomponent Synthesis
First reported in 1891, the Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[10] This acid-catalyzed reaction provides a straightforward and efficient route to dihydropyrimidinones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines. The primary advantage of the Biginelli reaction lies in its operational simplicity and the ability to generate molecular complexity in a single step.
Causality Behind Experimental Choices: The selection of the catalyst is crucial for optimizing the Biginelli reaction. While classical methods employ strong mineral acids, contemporary approaches often utilize Lewis acids or solid-supported catalysts to improve yields, reduce reaction times, and facilitate product purification. The choice of aldehyde and β-ketoester directly influences the substitution pattern at positions 4 and 6 of the resulting pyrimidine ring, respectively.
Experimental Protocol: Microwave-Assisted, Catalyst-Free Biginelli Reaction
This protocol describes an environmentally benign approach to the synthesis of dihydropyrimidinones.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethanol (2-3 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde, ethyl acetoacetate, and urea (or thiourea).
-
Add a minimal amount of ethanol to create a slurry.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 10-30 minutes.
-
After cooling, the solid product is typically collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm its structure.[11]
Modern Catalytic and Multicomponent Strategies
Recent advancements in organic synthesis have led to the development of more sophisticated and efficient methods for constructing the pyrimidine scaffold. These approaches often leverage transition metal catalysis and innovative multicomponent reactions to achieve high levels of regioselectivity and functional group tolerance.[12]
1.2.1. Iridium-Catalyzed Multicomponent Synthesis
A notable development is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[12][13] This elegant strategy proceeds through a cascade of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, thereby adhering to the principles of green chemistry.[13]
Expertise in Action: The choice of a specific pincer-ligated iridium catalyst is critical for the efficiency of this transformation.[12] These catalysts are adept at mediating the dehydrogenation of alcohols to aldehydes in situ, which then participate in the cyclization cascade. This approach allows for the convergent synthesis of highly substituted pyrimidines from simple and readily available starting materials.
Visualization: Generalized Pyrimidine Synthesis Strategies
Caption: Overview of pyrimidine synthesis approaches.
II. The Role of Pyrimidines in Drug Discovery: Case Studies
The versatility of the pyrimidine scaffold is evident in the wide array of FDA-approved drugs that incorporate this heterocycle.[14][15][16] These drugs target a diverse range of biological pathways and are used to treat a multitude of diseases.
Pyrimidine-Based Kinase Inhibitors in Oncology
A significant number of pyrimidine derivatives have been developed as potent and selective kinase inhibitors for cancer therapy.[10][17][18] For example, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors are a well-established class of drugs for the treatment of non-small cell lung cancer.[17] Many of these inhibitors, such as Gefitinib and Erlotinib, feature a substituted pyrimidine core that plays a crucial role in binding to the ATP-binding pocket of the enzyme.
Authoritative Grounding: The pyrimidine ring often serves as a bioisostere for the adenine ring of ATP, enabling it to form key hydrogen bonding interactions with the hinge region of the kinase domain.[2] The substituents on the pyrimidine ring can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.
Pyrimidine Derivatives as Antimicrobial Agents
The pyrimidine scaffold is also a key component of many antimicrobial agents. For instance, researchers have developed novel pyrimidine-based compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Some of these compounds are believed to exert their effect by intercalating into bacterial DNA, thereby disrupting replication and transcription.[1]
Trustworthiness of Protocols: The synthesis of these antimicrobial agents often involves multi-step sequences that require careful optimization of reaction conditions to achieve good yields and purity. The biological evaluation of these compounds necessitates robust and standardized assays to determine their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacterial strains.
Data Presentation: Selected FDA-Approved Pyrimidine-Containing Drugs
| Drug Name | Therapeutic Area | Mechanism of Action |
| Imatinib | Oncology | Tyrosine Kinase Inhibitor |
| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor |
| Rosuvastatin | Cardiovascular | HMG-CoA Reductase Inhibitor |
| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase Inhibitor |
| 5-Fluorouracil | Oncology | Thymidylate Synthase Inhibitor |
III. Emerging Trends and Future Perspectives
The field of pyrimidine synthesis is continuously evolving, driven by the need for more efficient, sustainable, and diversity-oriented synthetic methods.
Green Chemistry Approaches
There is a growing emphasis on the development of environmentally friendly synthetic protocols.[5][19] This includes the use of greener solvents (e.g., water, ethanol), microwave-assisted synthesis to reduce reaction times and energy consumption, and the use of heterogeneous catalysts that can be easily recovered and reused.[19][20]
Flow Chemistry
Continuous flow synthesis is emerging as a powerful technology for the preparation of pyrimidine derivatives. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for automated synthesis and high-throughput screening.
Computational Tools in Design and Synthesis
In silico methods are playing an increasingly important role in the design of novel pyrimidine-based compounds.[8] Molecular docking and virtual screening can be used to identify promising lead compounds and to predict their binding affinity for a particular biological target.[11] Computational tools can also aid in the optimization of synthetic routes by predicting reaction outcomes and identifying potential side reactions.
Visualization: Drug Discovery and Development Workflow
Caption: The pyrimidine scaffold in the drug discovery pipeline.
Conclusion
The pyrimidine heterocycle continues to be a rich source of inspiration for the development of new therapeutic agents. The ongoing innovation in synthetic methodologies, coupled with a deeper understanding of the biological roles of pyrimidine-containing molecules, promises to deliver a new generation of drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the key strategies for the synthesis and derivatization of pyrimidines, highlighting the critical interplay between synthetic chemistry, medicinal chemistry, and drug discovery. As researchers continue to explore the vast chemical space of pyrimidine-based heterocycles, the future looks bright for the discovery of novel therapeutics that address unmet medical needs.
References
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Recent Progress in Synthesis of Pyrimidine Heterocycles. ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog. (2024).
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. (2022).
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. (2025).
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (2021).
- Hantzsch pyridine synthesis. Wikipedia.
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. (2015).
- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. (2025).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025).
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (2023).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
- FDA approved six-membered ring fused pyrimidine-based derivatives. CoLab.
- Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Taylor & Francis Online. (2009).
- A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. ResearchGate.
- FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. PubMed. (2021).
- Recent Advances in Pyrimidine-Based Drugs. ResearchGate.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FDA approved six-membered ring fused pyrimidine-based derivatives | CoLab [colab.ws]
- 17. mdpi.com [mdpi.com]
- 18. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Initial Investigation of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine Bioactivity
An In-Depth Technical Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including essential components of nucleic acids and a wide range of therapeutic agents.[1][2] Synthetic modifications to the pyrimidine ring have yielded compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The inherent biocompatibility and chemical versatility of this heterocycle make it a privileged structure in drug discovery.[6] This guide outlines a comprehensive strategy for the initial bioactivity investigation of a novel derivative, 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine.
The structure of this compound, with its dichlorinated pyrimidine core and a methoxyphenyl substituent, suggests several potential avenues for biological interaction. The chlorine atoms at the C2 and C4 positions offer reactive sites for nucleophilic substitution, allowing for covalent interactions with biological targets or serving as handles for further chemical derivatization. The methoxyphenyl group can influence physicochemical properties such as solubility and membrane permeability, and may engage in specific hydrophobic or hydrogen-bonding interactions within a target's binding site.
Given the well-documented anticancer properties of many pyrimidine derivatives, this initial investigation will prioritize the evaluation of its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.[4][7] The primary objective is to ascertain whether the compound exhibits significant cell growth inhibition and to determine its potency (IC50). Subsequent steps will focus on elucidating the potential mechanism of action through broad-based kinase screening and outlining a strategy for definitive target identification. This structured approach ensures a logical progression from general bioactivity screening to specific mechanistic inquiry, providing a solid foundation for further drug development efforts.
Part 1: Primary Bioactivity Screening - Antiproliferative Activity
The first critical step in evaluating a novel compound is to assess its general cytotoxic and antiproliferative effects. This provides a foundational dataset to guide all subsequent, more focused investigations. Based on the extensive literature on pyrimidine derivatives, an anticancer screen is the most logical starting point.[1][4][6]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary screening tool. This colorimetric assay is a widely used, reliable, and cost-effective method for assessing cell viability and metabolic activity.[8] It measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8][10] The MTT assay is a standard in large-scale screening of potential anti-tumor drugs and serves as an excellent first-pass indicator of whole-cell cytotoxicity.[8][11][12]
Experimental Workflow: Primary Screening
The overall workflow is designed to efficiently screen the compound against a representative panel of cancer cell lines to identify potential sensitivity and determine potency.
Caption: Hypothetical inhibition of the VEGFR signaling pathway.
Experimental Protocol: Kinome Profiling
Service: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology HotSpot™). [13][14] Procedure:
-
Compound Submission: Provide the synthesized and purified this compound to the service provider, typically as a high-concentration DMSO stock.
-
Assay Format: The service will typically use a competition binding assay. In this format, an immobilized active-site directed ligand is incubated with the kinase and a DNA tag. The test compound is added, and its ability to compete with the immobilized ligand for binding to the kinase is measured by quantitative PCR of the DNA tag. [13]3. Screening: The compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases). [15]4. Data Analysis: Results are typically provided as percent inhibition relative to a DMSO control. Strong "hits" (e.g., >90% inhibition) are identified.
-
Follow-up (Kd Determination): For the most promising hits, a follow-up dose-response experiment is performed to determine the dissociation constant (Kd), which provides a quantitative measure of binding affinity.
Part 3: Target Identification and Validation
While a kinome scan provides strong candidates, direct physical evidence of target engagement is required for definitive validation. Several methods exist for identifying the specific protein targets of a small molecule within a complex cellular environment. [16][17]
Rationale for Target Identification Strategy
The choice of target identification method depends on the compound's properties. Affinity-based pull-down methods are powerful but require chemical modification of the compound, which may alter its biological activity. [16][18]Label-free methods, such as Drug Affinity Responsive Target Stability (DARTS), utilize the native compound and are based on the principle that small molecule binding can stabilize a target protein against proteolysis. [16][18]DARTS is an excellent orthogonal approach to confirm hits from a kinome screen.
Experimental Workflow: Target Identification & Validation
Caption: Workflow for target identification using the DARTS method.
Protocol Outline: Drug Affinity Responsive Target Stability (DARTS)
This is a generalized protocol for the DARTS method. [16][18]
-
Cell Lysate Preparation: Grow a sensitive cancer cell line to high density and prepare a native protein lysate.
-
Compound Incubation: Aliquot the lysate into two tubes. To one, add this compound to a final concentration known to be effective. To the other, add an equivalent volume of DMSO as a vehicle control. Incubate to allow for binding.
-
Protease Digestion: Treat both samples with a low concentration of a broad-spectrum protease (e.g., pronase) for a limited time. The unbound proteins will be digested, while the target protein, stabilized by the compound, will be partially or fully protected.
-
Analysis by SDS-PAGE: Stop the digestion and analyze the protein samples by SDS-PAGE. Look for a protein band that is present or more intense in the compound-treated lane compared to the vehicle control lane.
-
Target Identification by Mass Spectrometry: Excise the protected band from the gel and identify the protein using standard proteomics techniques (e.g., in-gel trypsin digestion followed by LC-MS/MS). [16]6. Validation: The identity of the target candidate should be confirmed using an orthogonal method, such as Western blotting with a specific antibody or a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.
Conclusion
This technical guide presents a structured and logical pathway for the initial bioactivity investigation of this compound. The proposed workflow begins with a broad, cell-based antiproliferative screen to establish foundational activity, followed by a high-throughput kinome scan to generate specific, actionable hypotheses regarding its molecular target. Finally, a robust, label-free target identification method like DARTS is outlined to confirm the direct physical interaction between the compound and its putative target. Each stage is designed to build upon the last, ensuring an efficient and scientifically rigorous evaluation. The insights gained from this comprehensive initial investigation will be critical for making informed decisions about the future development of this novel pyrimidine derivative as a potential therapeutic agent.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
A. A. Aly, et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Y. M. Tabana, et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
S. M. M. Ali, et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies. [Link]
-
Wikipedia. MTT assay. [Link]
-
J. McCauley, et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]
-
M. A. G. El-Sayed, et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(01), 319–334. [Link]
-
S. K. Sahu, et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3). [Link]
-
N. A. A. El-kanzi, et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research, 4(2), 52-69. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
S. Al-Ghorbani, et al. (2024). Biological activities of synthetic pyrimidine derivatives. [Link]
-
Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
-
Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
P. Y. L. Liew, et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 717-727. [Link]
-
S. A. F. El-Faham, et al. (2018). Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 546-555. [Link]
-
University of Wollongong Research Online. Bioassays for anticancer activities. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
M. S. Abdel-Maksoud, et al. (2014). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 71, 14-25. [Link]
-
BTL. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
PharmaLegacy. Kinase/Enzyme Assays. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
A. M. M. E. Kamal, et al. (2025). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. Chemistry & Biodiversity, e202500477. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. biotium.com [biotium.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ro.uow.edu.au [ro.uow.edu.au]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Among the vast array of pyrimidine derivatives, 2,4-dichloro-5-arylpyrimidines, and specifically 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine, serve as critical intermediates in the synthesis of complex molecules with potential applications in areas such as antibacterial, antifungal, and anticancer research.[1][2][3] The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and regioselective introduction of various functional groups, a key strategy in the construction of diverse chemical libraries for drug discovery.[1][4]
This guide provides an in-depth analysis of the reactivity of this compound with a range of nucleophiles. We will explore the underlying principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for the synthesis of 2- and 4-substituted pyrimidine derivatives.
Understanding Regioselectivity in Nucleophilic Aromatic Substitution
The reaction of nucleophiles with 2,4-dichloropyrimidines is a classic example of SNAr. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[1] This preference is primarily attributed to the greater electron deficiency at the C4 and C6 positions, making them more susceptible to nucleophilic attack. However, the regioselectivity of this reaction is not absolute and can be significantly influenced by a variety of factors.[5][6]
Key Factors Influencing C4 vs. C2 Selectivity:
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring plays a pivotal role. Electron-withdrawing groups at the C5 position, such as a nitro or cyano group, tend to enhance the inherent preference for C4 substitution.[6][7][8][9] Conversely, electron-donating groups at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[5][6] In the case of our topic molecule, the 5-(4-methoxyphenyl) group is generally considered to be weakly electron-donating or neutral in its overall effect on the pyrimidine ring's electronics, thus the inherent C4 preference is often maintained.
-
Nature of the Nucleophile: The identity of the nucleophile is a critical determinant of the reaction's outcome. While many nucleophiles, such as primary and secondary amines, alcohols, and thiols, typically favor the C4 position, certain nucleophiles can exhibit a preference for the C2 position.[4][6] For instance, tertiary amines have been shown to selectively react at the C2 position, particularly when a C5 substituent is an electron-withdrawing group.[6][8][9]
-
Reaction Conditions: The choice of solvent, base, and temperature can be strategically employed to control the regioselectivity. For example, specific solvent/base systems can be used to drive the reaction towards a single C4-substituted product.[6] Manipulating these conditions is a powerful tool for achieving the desired isomeric product.
-
Steric Hindrance: The presence of a bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[5] The 4-methoxyphenyl group at the C5 position of our substrate can exert some steric influence, which may become a more significant factor with bulkier nucleophiles.
Mechanistic Insight
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The relative stability of the Meisenheimer complexes formed upon nucleophilic attack at C2 versus C4 dictates the regiochemical outcome of the reaction. For 2,4-dichloropyrimidines, attack at the C4 position generally leads to a more stable Meisenheimer intermediate where the negative charge is delocalized over the nitrogen atoms of the pyrimidine ring.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with representative nucleophiles to achieve selective C4 substitution.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, as the presence of water can lead to undesired side reactions.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.
-
Monitoring the Reaction: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.
Protocol 1: C4-Selective Amination with a Primary Amine
This protocol describes the reaction of this compound with a primary amine, a common transformation in the synthesis of biologically active compounds.[10]
Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)-N-alkyl/aryl-pyrimidin-4-amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the primary amine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C4-aminated product.
Expected Outcome:
This reaction is expected to yield the C4-substituted product as the major isomer due to the higher reactivity of the C4-chloro position.
Data Summary Table:
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | DMF | DIPEA | 25 | 6 | 85-95 |
| Aniline | MeCN | TEA | 50 | 12 | 70-85 |
Workflow Diagram:
Caption: C4-Selective Amination Workflow.
Protocol 2: C4-Selective Thiolation
This protocol details the reaction with a thiol nucleophile to introduce a sulfur linkage at the C4 position, a common strategy in the development of kinase inhibitors.[4]
Objective: To synthesize 2-chloro-5-(4-methoxyphenyl)-4-(alkyl/arylthio)pyrimidine.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Method A (K₂CO₃): To a suspension of this compound (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF, add the thiol (1.1 eq) dropwise at room temperature.
-
Method B (NaH): In a separate flask, add NaH (1.2 eq, 60% dispersion in mineral oil) to anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add the thiol (1.1 eq) dropwise. Stir for 30 minutes at 0 °C, then add this solution dropwise to a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water (especially for the NaH method).
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Expected Outcome:
Similar to amination, thiolation is expected to proceed with high selectivity for the C4 position. The choice of base can be tailored to the acidity of the thiol.
Data Summary Table:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | 80-90 |
| Benzyl Mercaptan | NaH | THF | 0 to 25 | 2 | 85-95 |
Reaction Pathway Diagram:
Caption: C4-Selective Thiolation Pathway.
Protocol 3: C4-Selective O-Alkylation/Arylation
This protocol outlines the reaction with an alcohol or phenol to form an ether linkage at the C4 position.
Objective: To synthesize 4-alkoxy/aryloxy-2-chloro-5-(4-methoxyphenyl)pyrimidine.
Materials:
-
This compound
-
Alcohol or Phenol (e.g., methanol, phenol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the alcohol or phenol (1.2 eq) in anhydrous THF or 1,4-dioxane, add NaH (1.2 eq, 60% dispersion in mineral oil) or KOtBu (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction can be heated to reflux if necessary, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The use of a strong base to generate the nucleophilic alkoxide or phenoxide is crucial for this transformation. The reaction generally favors C4 substitution.
Data Summary Table:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | THF | 0 to 25 | 8 | 75-85 |
| Phenol | KOtBu | 1,4-Dioxane | 25 to 100 | 12 | 70-80 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO. Ensure that the reagents and solvents are anhydrous, as water can consume the base and nucleophile.
-
Mixture of Isomers: If a significant amount of the C2-substituted isomer is formed, altering the reaction conditions may improve selectivity. Lowering the reaction temperature can sometimes enhance the kinetic preference for C4 substitution. Alternatively, exploring different base and solvent combinations is recommended.[6] For challenging cases, palladium-catalyzed cross-coupling reactions might offer better regiocontrol.[1][4]
-
Decomposition: If product decomposition is observed, particularly at elevated temperatures, it is advisable to run the reaction at a lower temperature for a longer duration.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of substituted pyrimidines. A thorough understanding of the factors governing the regioselectivity of its reactions with nucleophiles is essential for the efficient and predictable synthesis of desired target molecules. The protocols provided herein offer robust starting points for the C4-selective functionalization of this important scaffold. By carefully controlling the reaction conditions and choice of nucleophile, researchers can effectively leverage the reactivity of this substrate to advance their drug discovery and development programs.
References
- QM Magic Class | Chapter 29: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
-
Manley, P. W., & Acemoglu, F. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(9), 1941–1944. [Link]
-
Atwal, K. S., O'Neil, S. V., Ahmad, S., Doweyko, L., Kirby, M., Dorso, C. R., Chandrasena, G., Chen, B.-C., Zhao, R., & Zahler, R. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796–4799. [Link]
-
El-Sayed, N. N. E., & Abdel-Aziz, M. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(6), 661–685. [Link]
-
Verbitsky, E. V., Matern, A. I., Levit, G. L., Charushin, V. N., & Chupakhin, O. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2895–2898. [Link]
-
El-Faham, A., & El-Sayed, N. N. E. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22956–22982. [Link]
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Taylor, S. D. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6433. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 2,4-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1] The ability to selectively introduce diverse substituents onto the pyrimidine ring is therefore of paramount importance in drug discovery and development. Among the various methods to achieve this, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its broad functional group tolerance and mild reaction conditions.[2][3]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of 2,4-dichloropyrimidines, a readily available and versatile starting material. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of catalysts, bases, and solvents, and provide step-by-step procedures for achieving high-yielding and regioselective synthesis of mono- and di-substituted pyrimidines.
Mechanistic Insights: Understanding Regioselectivity
A key feature of the Suzuki coupling with 2,4-dichloropyrimidine is the pronounced regioselectivity for substitution at the C4 position.[1] This preference is a consequence of the electronic properties of the pyrimidine ring, where the C4 position is more susceptible to oxidative addition of the palladium catalyst into the carbon-chlorine bond.[1] Computational studies have supported this observation, indicating a lower energy barrier for the oxidative addition at C4 compared to C2.[4] This inherent reactivity difference allows for the sequential functionalization of the pyrimidine core.
The catalytic cycle of the Suzuki coupling is a well-established process involving several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond of the 2,4-dichloropyrimidine.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Design and Optimization: A Scientist's Perspective
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. Here, we provide insights into making informed choices for your specific application.
Catalyst and Ligand Selection
Palladium complexes are the catalysts of choice for Suzuki couplings of dichloropyrimidines.[2] The selection of the palladium source and its associated ligand is critical for achieving high efficiency.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used and often reliable catalyst for the Suzuki coupling of 2,4-dichloropyrimidines.[1] It is an air-sensitive solid that is best handled under an inert atmosphere.
-
N-Heterocyclic Carbene (NHC) Ligands: For certain applications, palladium catalysts bearing NHC ligands can offer superior performance and selectivity.[5]
The Role of the Base
The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic moiety to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Potassium Carbonate (K₂CO₃): A commonly used and effective base for many Suzuki couplings of 2,4-dichloropyrimidines.[1]
-
Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids or when steric hindrance is a factor.
-
Cesium Carbonate (Cs₂CO₃): Another strong base that can sometimes improve yields, particularly in challenging couplings.
Solvent Systems
The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if present).
-
1,4-Dioxane/Water: A very common and effective solvent mixture for Suzuki couplings, providing a good balance of polarity.
-
Toluene/Ethanol/Water: This mixture can also be highly effective and may offer advantages in certain cases, such as in one-pot double Suzuki couplings.[2]
-
Aprotic Polar Solvents (e.g., DMF, THF): While sometimes used, they may lead to lower yields in some instances.[1]
Protocols
Protocol 1: Microwave-Assisted Regioselective Monosubstitution at C4
This protocol is optimized for rapid and efficient synthesis of C4-substituted 2-chloropyrimidines using microwave irradiation.[1][6]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave synthesis vial, add 2,4-dichloropyrimidine (1.0 mmol), the desired boronic acid (1.0-1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.005-0.05 mmol, 0.5-5 mol%).
-
Add 1,4-dioxane (e.g., 4 mL) and water (e.g., 2 mL) to the vial.
-
Seal the vial and purge with an inert gas for 5-10 minutes.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating for One-Pot Double Suzuki Coupling
This protocol allows for the sequential, one-pot synthesis of 2,4-diarylpyrimidines.[2]
Materials:
-
2,4-Dichloropyrimidine
-
First arylboronic acid
-
Second arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2,4-dichloropyrimidine (1.0 mmol) and dissolve it in a mixture of toluene (e.g., 6 mL), ethanol (e.g., 1.5 mL), and water (e.g., 1.5 mL).
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the first arylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (3.0 mmol).
-
Heat the reaction mixture at a specific temperature (e.g., 55-60 °C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the first coupling is complete, add the second arylboronic acid (1.1 mmol) to the reaction mixture.
-
Increase the reaction temperature (e.g., to 80-90 °C) and continue heating until the mono-substituted intermediate is consumed.
-
Cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the desired 2,4-diarylpyrimidine by column chromatography.
Data Presentation: Comparative Performance
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 81 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 92 | [1] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 min | 75 | [1] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 h | 51 (mono) | [2] |
| 5 | Phenylboronic acid then 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.7) | K₂CO₃ | Toluene/EtOH/H₂O | 55 then 85 | 12h then 12h | 65 (di) | [2] |
Experimental Workflow and Decision Guide
The following diagrams illustrate a typical experimental workflow and a decision guide for selecting the appropriate reaction conditions.
Caption: A standard experimental workflow for a catalytic cross-coupling reaction.
Caption: A decision guide for achieving regioselective functionalization.
Trustworthiness and Validation
The protocols described herein are based on well-established and peer-reviewed methodologies.[1][2] To ensure reproducibility and validate your results, it is crucial to:
-
Use high-purity reagents and solvents.
-
Maintain an inert atmosphere, especially when using air-sensitive catalysts like Pd(PPh₃)₄.
-
Carefully monitor the reaction progress to avoid the formation of byproducts.
-
Thoroughly characterize the final products using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
By following these guidelines, researchers can confidently and efficiently synthesize a wide array of functionalized pyrimidines for their specific research needs.
References
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 449. [Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate. (n.d.). [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(38), 5044-5047. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4384-4387. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
D. A. Thomas, et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 20(15), 4553-4556. [Link]
-
C. A. Malapit, et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 8(9), 8445-8450. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Dichlorophenylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Aminophenylpyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and immunology.[1][2] The introduction of an amino group to a phenylpyrimidine core is a critical transformation for tuning the pharmacological properties of these molecules, often enabling key hydrogen bond interactions with biological targets like protein kinases. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of these crucial C–N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which can suffer from harsh conditions and poor regioselectivity.[3][4][5]
This guide provides a detailed exploration of the Buchwald-Hartwig amination as applied to dichlorophenylpyrimidine substrates. We will delve into the mechanistic underpinnings of the reaction, offer field-proven protocols for achieving high regioselectivity and yield, and provide troubleshooting guidance to overcome common challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) couple.[3][6] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The generally accepted cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichlorophenylpyrimidine. This is often the rate-determining step of the reaction.[3] The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise difficult oxidative addition to an aryl chloride.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C–N bond and the desired aminophenylpyrimidine product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][6]
Controlling Regioselectivity in Dichlorophenylpyrimidines
A primary challenge in the functionalization of dichlorophenylpyrimidines is achieving selective mono-amination at a specific chlorine-bearing carbon. For 2,4-dichloropyrimidine derivatives, the C4 position is generally more electrophilic and sterically accessible, making it more susceptible to both SNAr and palladium-catalyzed cross-coupling reactions. However, palladium catalysis significantly enhances this inherent preference, often leading to excellent regioselectivity.
In the case of 6-aryl-2,4-dichloropyrimidine, a close analog to our target substrates, palladium-catalyzed amination has been shown to strongly favor substitution at the C4 position, achieving C4:C2 isomer ratios exceeding 30:1. This high selectivity is attributed to the steric and electronic environment created by the palladium-ligand complex during the oxidative addition step.
Data Presentation: Catalyst and Ligand Optimization
The choice of catalyst and ligand is paramount for a successful Buchwald-Hartwig amination. Modern catalyst systems often employ bulky, electron-rich biarylphosphine ligands, which promote the crucial oxidative addition step with aryl chlorides and stabilize the active catalytic species. Pre-formed palladium precatalysts, such as the G3 and G4 palladacycles, are often preferred as they are air-stable, easy to handle, and ensure the efficient generation of the active Pd(0) species.[7][8]
The following data, adapted from a study on 6-(4-fluorophenyl)-2,4-dichloropyrimidine, illustrates the impact of catalyst and ligand selection on reaction efficiency and regioselectivity.
Table 1: Optimization of Palladium Catalyst and Ligand for Amination with Dibutylamine
| Entry | Catalyst (mol %) | Ligand (mol %) | Time | C4:C2 Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 30 min | 98:2 | 92 |
| 2 | Pd(OAc)₂ (5) | dppp (10) | 1 h | 95:5 | 83 |
| 3 | Pd(OAc)₂ (1) | dppb (2) | 5 min | >99:1 | >95 |
Data adapted from a study on a closely related 6-aryl-2,4-dichloropyrimidine substrate.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective mono-amination of a dichlorophenylpyrimidine. The protocol is based on established procedures for structurally similar dichlorinated heteroaryl systems and is designed to be a robust starting point for optimization.
Sources
- 1. Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. enamine.net [enamine.net]
- 8. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine Scaffold
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, central to the structure of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, anchoring ligands to the hinge region of the kinase ATP-binding site.[3] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse kinase inhibitors starting from the versatile building block, 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine. We will explore the strategic, regioselective functionalization of this scaffold through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, explaining the chemical principles that govern these transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic platform.
The Strategic Advantage of the 2,4-Dichloropyrimidine Core
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms located at the C4 and C2 positions. The chlorine at C4 is significantly more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed oxidative addition than the chlorine at C2.[4][5][6] This intrinsic electronic difference allows for a highly controlled, sequential synthetic strategy. One can selectively modify the C4 position under relatively mild conditions while leaving the C2 position intact for a subsequent, often more forcing, transformation. This stepwise approach is paramount for building molecular diversity and systematically exploring the structure-activity relationship (SAR) of potential kinase inhibitors.[7]
The logical workflow for elaborating this scaffold is depicted below. The initial, more facile reaction occurs at the C4 position, followed by a second substitution at the less reactive C2 position to yield the final 2,4-disubstituted pyrimidine target.
Figure 1: General workflow for the sequential functionalization of the 2,4-dichloropyrimidine scaffold.
Core Synthetic Protocols: Building the Inhibitor
The following sections provide detailed, field-proven protocols for the key transformations required to synthesize a library of kinase inhibitors from the title compound.
Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[1][5] It is the method of choice for introducing aryl or heteroaryl moieties at the C4 position, which often occupy the solvent-exposed region of the kinase ATP pocket. Microwave-assisted procedures can significantly shorten reaction times and improve yields.[8]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a widely used, reliable catalyst for this transformation. Its 18-electron configuration is stable, yet it readily dissociates in solution to generate the active 14-electron species required for oxidative addition.[8]
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions.[1][8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is crucial.[1][8] The organic solvent solubilizes the pyrimidine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the boronic acid activation.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave-safe reaction vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 2 mL water per 0.5 mmol of substrate).
-
Inerting: Seal the vial and degas the mixture by bubbling argon through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (0.01 to 0.05 eq.). The catalyst loading can be optimized, with some microwave procedures reporting success with as little as 0.5 mol%.[8]
-
Reaction: Place the vial in a microwave reactor and heat to 100-120 °C for 15-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C4-arylated product.
Protocol 2: Regioselective C4/C2-Amination via Buchwald-Hartwig Amination
The introduction of an amino group is fundamental to the design of most kinase inhibitors, as it often forms the critical hydrogen bond(s) with the kinase hinge region. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, offering broad substrate scope and functional group tolerance where traditional SNAr reactions may fail.[9][10][11]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky phosphine ligand (e.g., Xantphos, BINAP).[9][12] The ligand is not a spectator; it coordinates to the palladium center, promoting both the oxidative addition and the final reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine nucleophile, forming the active amide species for the coupling reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the 2-chloro-4-substituted-pyrimidine intermediate (1.0 eq.), the desired primary or secondary amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Catalyst Pre-formation/Addition: In a separate vial, pre-mix the palladium precursor, such as Pd₂(dba)₃ (0.02 eq.), and the phosphine ligand, such as Xantphos (0.04 eq.), in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization.
Application Showcase: Synthesis of Targeted Kinase Inhibitors
The true power of this scaffold is demonstrated by its application in synthesizing inhibitors against a range of clinically relevant kinases. The specific groups installed at the C4 and C2 positions dictate the inhibitor's selectivity and potency against different targets.
Synthetic Pathway for an EGFR/VEGFR-2 Inhibitor
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical targets in oncology.[13][14] Dual inhibition can be an effective strategy.[13] The following workflow illustrates the synthesis of a representative 2,4-diaminopyrimidine inhibitor.
Figure 2: Synthetic pathway for a 2,4-dianilinopyrimidine-based kinase inhibitor.
Table of Representative Inhibitors and Targets
The table below summarizes examples of kinase inhibitors that can be derived from the 2,4-dichloro-5-arylpyrimidine core, showcasing the scaffold's versatility.
| Target Kinase(s) | C4-Substituent Example | C2-Substituent Example | Reported Activity (IC₅₀) |
| EGFR (mutant) | 4-(Indol-3-yl)aniline | N-methylpiperazine | Low nM range[15][16] |
| VEGFR-2 | 3-chloro-4-methylaniline | Phenylurea moiety | ~20-50 nM[17][18] |
| ALK | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | 2-(isopropylsulfonyl)aniline | <10 nM[19] |
| Src Kinase | 2,4-dichloro-5-methoxyaniline | 3,5-disubstituted furan | Low nM range[20] |
| Syk Kinase | Substituted anilines | Fused triazole moiety | ~50-100 nM[21] |
Self-Validation: Analytical Characterization
To ensure the trustworthiness and reproducibility of subsequent biological assays, every synthesized compound must be rigorously characterized.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and regiochemistry of substitution.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is used to determine the purity of the final compound, which should typically be >95% for biological testing.
-
Identity Verification: Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of the synthesized inhibitor.
These analytical steps form a self-validating system, ensuring that the observed biological activity is attributable to the intended compound and not an impurity.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-4,6-dichloropyrimidine.
- Handy, S. et al. One-pot Double Suzuki Couplings of Dichloropyrimidines.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction.
- ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- NIH National Library of Medicine. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PubMed.
- Benchchem. Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide.
- NIH National Library of Medicine. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Wikipedia.
- NIH National Library of Medicine. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- Chemistry LibreTexts.
- Benchchem.
- PubMed. Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- PubMed.
- MDPI. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- PubMed. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials.
- NIH National Library of Medicine.
- PubMed.
- NIH National Library of Medicine. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of Src kinase activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Selective C4-Arylation of 2,4-Dichloropyrimidine via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of C4-Arylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2][3] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance for the generation of novel molecular entities with tailored biological activities. Among the various substituted pyrimidines, C4-arylated-2-chloropyrimidines are particularly valuable synthetic intermediates. The remaining chlorine atom at the C2 position allows for subsequent diversification through nucleophilic aromatic substitution (SNAr) or further cross-coupling reactions, enabling access to a wide array of 2,4-disubstituted pyrimidine libraries.
This application note provides a detailed, field-proven protocol for the highly regioselective C4-arylation of 2,4-dichloropyrimidine using the Suzuki-Miyaura cross-coupling reaction. We will delve into the principles governing this selectivity, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to ensure successful implementation in your laboratory.
The Principle of C4 Selectivity: An Inherent Electronic Preference
The selective functionalization of polyhalogenated heterocycles is a common challenge in organic synthesis. In the case of 2,4-dichloropyrimidine, both experimental evidence and computational studies consistently demonstrate a strong preference for palladium-catalyzed cross-coupling reactions to occur at the C4 position over the C2 position.[1][2][4] This inherent reactivity order (C4 > C2) is primarily attributed to the favored oxidative addition of the palladium(0) catalyst into the C4-chlorine bond.[2] The electronic nature of the pyrimidine ring renders the C4 position more electrophilic and susceptible to the initial step of the catalytic cycle. While exceptions to this rule exist, they typically require specific directing groups or specialized catalytic systems designed to override this intrinsic preference.[1][5]
This predictable regioselectivity is a significant synthetic advantage, as it allows for a sequential and controlled approach to the synthesis of complex pyrimidine derivatives.[3]
Experimental Protocol: Microwave-Assisted C4-Arylation
This protocol has been optimized for efficiency and high regioselectivity, utilizing microwave irradiation to significantly reduce reaction times.
Materials and Reagents
-
2,4-Dichloropyrimidine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment
-
Microwave reactor
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Procedure
-
Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (0.5-2 mol%). Lower catalyst loadings (0.5 mol%) have been shown to be effective under microwave conditions.[2]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The total solvent volume should be sufficient to ensure proper mixing and heating (typically 3-5 mL for a 1 mmol scale reaction).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Heat the reaction mixture to 100°C for 15-20 minutes.[2] Monitor the reaction progress by TLC or LC-MS if desired. Note that higher temperatures may lead to the formation of the 2,4-diarylpyrimidine byproduct.[2]
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-2-chloropyrimidine.
Visualizing the Workflow
Caption: Experimental workflow for C4-arylation.
Catalytic Cycle: The Suzuki-Miyaura Pathway
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalyst is sensitive to oxygen.[6] 2. Impure Reagents: Water can inhibit the reaction; boronic acids can degrade over time.[6] 3. Insufficient Heating: Microwave temperature not reached or insufficient time. | 1. Ensure all reagents and solvents are properly degassed. Handle the catalyst under an inert atmosphere (N2 or Ar). 2. Use anhydrous solvents and freshly opened or purified boronic acid. 3. Verify microwave reactor calibration and consider increasing reaction time in 5-minute increments. |
| Poor C4-Selectivity (Formation of C2- and/or Di-arylated Products) | 1. High Temperature: Elevated temperatures can overcome the activation barrier for C2-arylation.[2] 2. High Catalyst Loading: May increase the rate of the second coupling. 3. Prolonged Reaction Time: Pushing the reaction to completion may lead to diarylation. | 1. Reduce the reaction temperature. For this substrate, 100°C is generally optimal.[2] 2. Decrease the catalyst loading to 0.5-1 mol%. 3. Monitor the reaction closely by TLC/LC-MS and stop when consumption of the starting material is complete. |
| Deborylation of Boronic Acid | 1. Presence of excess water or protic solvents. 2. Prolonged heating. | 1. Use anhydrous solvents and ensure the base is dry. 2. Minimize reaction time by using microwave irradiation. Consider using more stable boronic esters (e.g., pinacol esters) if the issue persists.[6] |
| Formation of Homocoupled Biaryl (Ar-Ar) | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. | 1. Rigorously degas all solvents and maintain an inert atmosphere throughout the reaction setup. |
Scope and Limitations
This protocol is generally applicable to a wide range of aryl and heteroaryl boronic acids. Electron-rich, electron-poor, and sterically hindered boronic acids have been successfully coupled at the C4 position of 2,4-dichloropyrimidine. However, extremely bulky ortho-substituted arylboronic acids may exhibit lower reactivity and require extended reaction times or higher temperatures, which could compromise selectivity.[3] The presence of other reactive functional groups on the boronic acid should be considered, although the Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[3]
Conclusion
The selective C4-arylation of 2,4-dichloropyrimidine is a reliable and highly valuable transformation for the synthesis of key pharmaceutical intermediates. The microwave-assisted Suzuki-Miyaura protocol detailed in this application note offers a rapid, efficient, and highly regioselective method to achieve this transformation. By understanding the principles of selectivity and potential pitfalls, researchers can confidently employ this method to accelerate their drug discovery and development programs.
References
- Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SYNLETT.
- Neufeldt, S. R., & Jackson, O. D. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Guide to Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Introduction: The Central Role of Pyrimidines and SNAr in Modern Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products and FDA-approved therapeutics, including antiviral agents and kinase inhibitors.[1][2] The ability to precisely and efficiently modify this heterocyclic system is paramount for generating molecular diversity and optimizing pharmacological properties. Among the synthetic chemist's tools, Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile strategy for the functionalization of electron-deficient pyrimidine rings.[3][4]
This guide provides an in-depth exploration of the SNAr reaction on pyrimidines, moving beyond simple procedural lists to explain the underlying principles that govern reactivity and regioselectivity. We will delve into detailed, field-proven protocols, data interpretation, and troubleshooting, offering researchers a comprehensive resource for leveraging this critical reaction in their work.
Part 1: Mechanistic Foundations and Regioselectivity
The SNAr reaction on pyrimidines is not a mere substitution; it is a carefully orchestrated two-step addition-elimination process. The success of this reaction hinges on the inherent electronic properties of the pyrimidine ring.
The Addition-Elimination Mechanism
The pyrimidine ring is electronically deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the ring towards attack by nucleophiles. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a suitable leaving group (typically a halogen). This is the rate-determining step.[5][6]
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate. The stability of this complex is the key determinant of whether the reaction will proceed.[5][6]
-
Rearomatization and Expulsion: The ring regains its aromaticity by expelling the leaving group, yielding the substituted product.
Caption: The two-step SNAr mechanism on a pyrimidine ring.
The Pillars of Regioselectivity: C4 vs. C2
In polysubstituted pyrimidines, such as the widely used 2,4-dichloropyrimidine, the site of nucleophilic attack is not random. Attack is overwhelmingly favored at the C2, C4, and C6 positions because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atoms, a crucial stabilizing factor.[5][6]
Between the C2 and C4 positions, C4 is generally the more reactive site for most nucleophiles.[7][8] This preference can be rationalized by several factors:
-
Frontier Molecular Orbital (FMO) Theory: The Lowest Unoccupied Molecular Orbital (LUMO) often has a larger coefficient at the C4 position, making it more electrophilic and susceptible to nucleophilic attack.[9]
-
Resonance Stabilization: Attack at C4 allows for the formation of a resonance hybrid where the negative charge is stabilized by both nitrogen atoms.
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create greater steric repulsion with the approaching nucleophile compared to the C4 position.
However, this inherent C4 selectivity is not absolute and can be reversed. As we will demonstrate in Protocol 3, the choice of nucleophile can dramatically alter the regiochemical outcome, providing a powerful handle for synthetic strategy.[7]
Part 2: Designing a Robust SNAr Experiment
A successful SNAr protocol requires careful consideration of several interconnected parameters.
| Parameter | Key Considerations & Rationale |
| Substrate | Leaving Group (LG): The reactivity order is F > Cl > Br > I. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating the initial attack. Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are most common due to their balance of reactivity and cost.[10] Activating Groups: Electron-withdrawing groups (e.g., -CN, -NO₂, -CF₃) at the C5 position further decrease electron density in the ring, significantly accelerating the reaction, often allowing it to proceed at room temperature or below.[7][8] |
| Nucleophile | Type: A wide range of nucleophiles can be used, including amines (N-nucleophiles), alcohols/phenols (O-nucleophiles), and thiols (S-nucleophiles).[11] Strength: Stronger nucleophiles react faster. Alkoxides are stronger than alcohols; secondary amines are generally more reactive than primary amines. |
| Solvent | Polar Aprotic Solvents (DMF, DMSO, MeCN): These are excellent choices as they solvate the cation of the base but leave the nucleophile relatively "bare" and highly reactive.[2] Alcohols (EtOH, IPA): Can act as both solvent and nucleophile (solvolysis), a potential side reaction.[1] However, they are often used for reactions with amines. |
| Base | Purpose: To neutralize the acidic proton (HX) generated during the substitution, especially when using N- or O-nucleophiles. This prevents protonation of the nucleophile, which would render it inactive. Choice: Inorganic bases like K₂CO₃ or Cs₂CO₃ are common. Organic, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also widely used.[3][12] |
| Temperature | Control: Highly activated pyrimidines can react exothermically and may require cooling. Less reactive systems often require heating (reflux) to achieve a reasonable reaction rate.[2][7] Reaction progress should always be monitored (e.g., by TLC) to determine the optimal time and temperature. |
Part 3: Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Halopyrimidines and amine reagents can be corrosive and toxic.
Protocol 1: C4-Selective Amination of 2,4-Dichloropyrimidine
This protocol describes the preferential substitution at the C4 position, a foundational reaction in the synthesis of many pyrimidine-based drug candidates.[13]
Materials and Reagents:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol (EtOH) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq) and the chosen solvent (e.g., EtOH, approx. 0.2 M).
-
Reagent Addition: Add the secondary amine (1.1 eq) followed by DIPEA (1.5 eq) to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C for EtOH).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography to obtain the pure 2-chloro-4-aminopyrimidine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: C2-Selective Amination using a Tertiary Amine Nucleophile
This advanced protocol demonstrates a clever strategy to reverse the typical regioselectivity, granting access to the C2-substituted isomer. The reaction proceeds via an initial SNAr to form a quaternary ammonium salt, which then undergoes an in situ N-dealkylation.[7][8]
Materials and Reagents:
-
2,4-Dichloro-5-nitropyrimidine (1.0 eq)
-
Tertiary Amine (e.g., N-Methylmorpholine) (1.2 eq)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add the tertiary amine (1.2 eq) to the solution. The reaction is often rapid and can be run at room temperature.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitoring: Monitor by TLC for the disappearance of the starting material.
-
Work-up & Purification: The product often precipitates from the reaction mixture. If not, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. This will yield the 2-(N-dealkylated)-amino-4-chloro-5-nitropyrimidine.
-
Characterization: Confirm the C2 substitution pattern and structure using NMR and mass spectrometry.
Part 4: Workflow and Data Analysis
A systematic workflow is crucial for reproducible results in synthetic chemistry.
Caption: General experimental workflow for SNAr reactions.
Typical Reaction Conditions Summary
The following table summarizes representative conditions for the reaction of 2,4-dichloropyrimidine with various nucleophiles.
| Nucleophile (Class) | Product Position | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Piperidine (N) | C4 | DIPEA | EtOH | 80 | 85-95 |
| Aniline (N) | C4 | K₂CO₃ | DMF | 100 | 70-85 |
| Sodium Methoxide (O) | C4 | N/A | MeOH | 65 | 80-90 |
| N-Methylmorpholine (N) | C2 | N/A | DCM | 25 | 60-75[7] |
| Thiophenol (S) | C4 | K₂CO₃ | MeCN | 80 | >90 |
Part 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficient temperature. - Deactivated nucleophile (e.g., protonated). - Poor leaving group. | - Increase reaction temperature and monitor by TLC. - Ensure a sufficient amount of base is present to scavenge acid. - Switch to a substrate with a better leaving group (e.g., Cl to F). |
| Formation of Di-substituted Product | - Excess nucleophile used. - Reaction run for too long or at too high a temperature. | - Use stoichiometric amounts (1.0-1.1 eq) of the nucleophile. - Carefully monitor the reaction and stop it once the mono-substituted product is maximized. |
| Solvolysis Side Product | - Using a nucleophilic solvent (e.g., EtOH, MeOH). | - Switch to a polar aprotic solvent like DMF, DMSO, or MeCN. - Run the reaction at a lower temperature if possible.[1] |
| Difficulty in Purification | - Product and starting material have similar polarity. - Presence of stubborn impurities. | - Optimize the chromatography solvent system. - Consider an alternative purification method like recrystallization or preparative HPLC. |
Conclusion
The nucleophilic aromatic substitution on pyrimidines is a robust and indispensable tool in the arsenal of the modern chemist. By understanding the mechanistic principles that govern its reactivity and regioselectivity, researchers can move beyond rote application of published procedures. A rational approach to the selection of substrate, nucleophile, solvent, and base allows for the targeted synthesis of diverse pyrimidine derivatives. The protocols and insights provided herein serve as a comprehensive guide for both novice and experienced scientists to effectively harness the power of SNAr for applications in drug discovery and materials science.
References
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Tunoori, A. R., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Kim, J., Cho, Y. S., & Min, S. (2016). Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. Retrieved from [Link]
-
KAIST Repository. (n.d.). Facile Synthesis of 2-Amino-4-alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... Retrieved from [Link]
-
PubMed Central (PMC). (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
Sources
- 1. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. baranlab.org [baranlab.org]
- 11. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sci-hub.box [sci-hub.box]
Application Notes & Protocols: Investigating 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine as a Novel Kinase Inhibitor for Alzheimer's Disease Research
Abstract: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The dysregulation of protein kinases, particularly Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), is a central mechanism driving both of these pathological hallmarks.[1][2][3] Pyrimidine-based scaffolds have emerged as a privileged structure in the design of potent kinase inhibitors.[4][5] This document outlines a comprehensive research framework for the investigation of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine, a novel small molecule, as a potential dual inhibitor of GSK-3β and CDK5 for therapeutic applications in Alzheimer's disease. We provide detailed protocols for its synthesis, in vitro enzymatic assays, and cell-based validation of its neuroprotective potential.
Introduction: The Rationale for Targeting Kinases in Alzheimer's Disease
The pathology of Alzheimer's disease is complex, but the hyperphosphorylation of the microtubule-associated protein tau is a critical event leading to the formation of NFTs and subsequent neuronal death.[3] Two key kinases, GSK-3β and CDK5, are heavily implicated in this process.[1][][7]
-
GSK-3β: This serine/threonine kinase is constitutively active in resting cells and its hyperactivity in AD brains contributes to both tau hyperphosphorylation and increased Aβ production.[1][7]
-
CDK5: While essential for normal neuronal development, its aberrant activation by p25 (a cleavage product of p35) in the AD brain leads to tau hyperphosphorylation, cytoskeletal disruption, and neurodegeneration.[2][3][][8]
Therefore, the simultaneous inhibition of both GSK-3β and CDK5 presents a promising multi-target therapeutic strategy. The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors, with numerous derivatives in clinical development for various diseases.[4][5][9] The subject of this guide, this compound, possesses the key structural features—a dichloropyrimidine ring for potential covalent or hydrogen bonding interactions within the kinase ATP-binding pocket and a substituted aryl group that can be optimized for selectivity and potency.
Proposed Mechanism of Action
We hypothesize that this compound functions as an ATP-competitive inhibitor of GSK-3β and CDK5. The pyrimidine core is expected to form hydrogen bonds with the hinge region of the kinase, while the dichloro substitutions offer sites for further chemical modification to enhance potency and selectivity. The 4-methoxyphenyl group likely occupies a hydrophobic pocket within the active site.
Caption: Proposed ATP-competitive inhibition mechanism.
Synthesis Protocol
The synthesis of this compound can be approached via established methods for similar 2,4-dichloro-5-arylpyrimidines. A plausible route involves the chlorination of a corresponding 2,4-dihydroxypyrimidine precursor.
Protocol 3.1: Synthesis of this compound
-
Materials:
-
2,4-Dihydroxy-5-(4-methoxyphenyl)pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Dimethylaniline (0.1 eq, catalyst)
-
Toluene (anhydrous)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
To a stirred suspension of 2,4-dihydroxy-5-(4-methoxyphenyl)pyrimidine in toluene, add N,N-dimethylaniline.
-
Slowly add phosphorus oxychloride to the mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃ and toluene.
-
Carefully quench the residue by pouring it slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Biochemical Assays
The primary validation step is to determine the direct inhibitory effect of the compound on the target kinases.
Protocol 4.1: GSK-3β and CDK5/p25 Kinase Inhibition Assay (Luminescence-based)
This protocol uses a commercial kit like ADP-Glo™ (Promega) which measures ADP production as an indicator of kinase activity.
-
Materials:
-
Recombinant human GSK-3β and CDK5/p25 enzymes
-
GSK-3β substrate (e.g., Phospho-Glycogen Synthase Peptide-2, GSP-2)
-
CDK5 substrate (e.g., Histone H1)
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or control (DMSO for 0% inhibition, Staurosporine for 100% inhibition).
-
Add 2.5 µL of a 2x enzyme/substrate mix (containing the specific kinase and its substrate in kinase buffer).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 1x ATP solution (final concentration should be at the Km for each enzyme).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
| Compound | Target Kinase | Hypothetical IC₅₀ (nM) |
| This compound | GSK-3β | 85 |
| This compound | CDK5/p25 | 120 |
| Staurosporine (Control) | GSK-3β | 10 |
| Staurosporine (Control) | CDK5/p25 | 7 |
Cell-Based Validation Protocols
Evaluating the compound in a cellular context is crucial to determine its ability to cross cell membranes and modulate downstream pathways relevant to AD pathology. SH-SY5Y neuroblastoma cells are a common model for these studies.
Protocol 5.1: Tau Phosphorylation Inhibition Assay
-
Objective: To assess if the compound can reduce tau phosphorylation at sites specific to GSK-3β and CDK5.
-
Procedure:
-
Culture SH-SY5Y cells in complete medium.
-
Differentiate the cells using retinoic acid for 5-7 days to induce a neuronal phenotype.
-
Pre-treat the differentiated cells with various concentrations of this compound for 2 hours.
-
Induce tau hyperphosphorylation by treating with Okadaic Acid (100 nM) for 4 hours.
-
Lyse the cells and collect protein extracts.
-
Perform Western blotting using primary antibodies against total tau and phosphorylated tau at specific epitopes (e.g., pTau-Ser396 for GSK-3β, pTau-Ser202/Thr205 for both).
-
Quantify band intensities and normalize phosphorylated tau levels to total tau.
-
Protocol 5.2: Neuroprotection Against Aβ₄₂-Induced Toxicity
-
Objective: To determine if the compound can protect neuronal cells from amyloid-beta induced cell death.
-
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with the test compound for 2 hours.
-
Add oligomeric Aβ₄₂ (5 µM) to the wells to induce toxicity.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or LDH release assay according to the manufacturer's instructions.
-
Calculate the percentage of neuroprotection relative to cells treated with Aβ₄₂ alone.
-
Comprehensive Experimental Workflow
The following diagram illustrates the logical flow from compound synthesis to cellular validation.
Caption: Workflow for evaluating the target compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of this compound as a potential therapeutic agent for Alzheimer's disease. Based on its structural similarity to known kinase inhibitors, we propose a targeted study of its effects on GSK-3β and CDK5. Positive results from the outlined in vitro and cell-based assays would warrant further investigation, including kinome profiling for selectivity, ADME/Tox studies, and eventual validation in preclinical animal models of Alzheimer's disease. The dichloropyrimidine core also offers significant opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
-
Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Available at: [Link]
-
Song, M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. Available at: [Link]
-
Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 4, 32. Available at: [Link]
-
Kim, S., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(11), 6273. Available at: [Link]
-
Kumar, A., et al. (2018). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Current Drug Discovery Technologies, 15(3), 238-253. Available at: [Link]
-
Tosso, R. D., et al. (2018). New substituted aminopyrimidine derivatives as BACE1 inhibitors: in silico design, synthesis and biological assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 125-135. Available at: [Link]
-
Kugler, S. L., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(19), 3583-3593. Available at: [Link]
-
Tosso, R. D., et al. (2018). New substituted aminopyrimidine derivatives as BACE1 inhibitors: in silico design, synthesis and biological assays. Taylor & Francis Online. Available at: [Link]
-
Hamid, H., et al. (2022). Design, synthesis, in vitro antiproliferative evaluation and GSK-3β kinase inhibition of a new series of pyrimidin-4-one based amide conjugates. Bioorganic Chemistry, 118, 105512. Available at: [Link]
-
Bais, S., et al. (2025). Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at: [Link]
-
Kimura, T., et al. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry, 64(19), 14165-14174. Available at: [Link]
-
Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 756783. Available at: [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (2015). Google Patents.
-
Klopfenstein, S. R., et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4684. Available at: [Link]
-
Kumar, A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience, 13(10), 1486-1502. Available at: [Link]
-
Taylor & Francis Online. (2024). Glycogen synthase kinase 3β (GSK-3β) inhibitors - a patent update (2019–2024). Available at: [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. Available at: [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.
- CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (2020). Google Patents.
-
Lau, L. F., et al. (2002). Cdk5 as a drug target for the treatment of Alzheimer's disease. Journal of Molecular Neuroscience, 19(3), 267-273. Available at: [Link]
-
Tan, L., et al. (2016). The Role of Cdk5 in Alzheimer's Disease. Molecular Neurobiology, 53(7), 4409-4421. Available at: [Link]
-
Kumar, R., et al. (2024). CDK5 as a therapeutic tool for the treatment of Alzheimer's disease: A review. European Journal of Pharmacology, 981, 176760. Available at: [Link]
-
Shah, K. (2021). Alzheimer's Disease and Cdk5. Purdue University. Available at: [Link]
-
Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697. Available at: [Link]
-
Kim, D. W., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 6(42), 28001-28013. Available at: [Link]
-
Igoe, N., et al. (2018). Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Infectious Diseases, 4(11), 1605-1616. Available at: [Link]
Sources
- 1. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cdk5 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purdue Chemistry: Professor Kavita Shah: Alzheimerâs Disease and Cdk5 [chem.purdue.edu]
- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Cdk5 as a drug target for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Versatile Synthesis of 2,4,5-Trisubstituted Pyrimidines for Drug Discovery
Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry
The pyrimidine ring is a foundational heterocyclic motif of immense importance in the fields of biology and medicinal chemistry. As a core component of the nucleobases cytosine, thymine, and uracil, it is fundamental to the structure of DNA and RNA.[][2] This inherent biological relevance has established the pyrimidine scaffold as a "privileged structure" in drug design. Synthetic pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities as anticancer (e.g., CDK inhibitors)[3], antiviral (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors)[4][5], and anti-inflammatory agents.[6][7]
The 2,4,5-trisubstituted pyrimidine scaffold, in particular, offers a versatile three-dimensional vector for molecular elaboration, enabling chemists to fine-tune steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the synthesis of 2,4,5-trisubstituted pyrimidines, designed for researchers in drug discovery and process development. The chosen strategy emphasizes modularity, starting from a common, readily prepared intermediate, and employing sequential, regioselective reactions to introduce diversity at three distinct positions.
Overview of Synthetic Strategies
The construction of the pyrimidine core can be broadly categorized into two approaches:
-
De Novo Synthesis (Cyclocondensation): These methods build the pyrimidine ring from acyclic precursors. Classic examples include the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, and multicomponent reactions like the Biginelli reaction.[8][9] While powerful for creating the core, these methods may require the synthesis of uniquely substituted precursors for each new target molecule.
-
Functionalization of a Pre-formed Pyrimidine Ring: This is a highly favored strategy in medicinal chemistry for generating libraries of analogues. It typically begins with a polyhalogenated pyrimidine, where the differential reactivity of the halogenated positions is exploited to introduce various substituents sequentially. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[10][11][12] and Buchwald-Hartwig aminations, have become indispensable tools in this approach, offering broad functional group tolerance and predictable regioselectivity.[12]
This guide will focus on the second strategy due to its superior flexibility for structure-activity relationship (SAR) studies. We will detail a robust three-step sequence starting from the versatile building block 2,4-dichloro-5-iodopyrimidine . This intermediate allows for selective nucleophilic aromatic substitution (SNAr) at the C4 and C2 positions, followed by a metal-catalyzed cross-coupling at the C5 position.
Featured Synthetic Workflow: Sequential Functionalization
The overall logic of the protocol is to exploit the inherent reactivity differences of the three substitution sites on the starting material. The chlorine atoms at the C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic aromatic substitution, while the iodine atom at C5 is an ideal handle for palladium-catalyzed cross-coupling reactions. Generally, the C4 position is more electrophilic and sterically accessible than the C2 position, allowing for selective initial substitution.[13][14]
Caption: General workflow for the synthesis of 2,4,5-trisubstituted pyrimidines.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-iodopyrimidine (Starting Material)
This procedure converts commercially available 5-iodouracil into the key di-chloro intermediate. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent.
-
Causality: The hydroxyl groups of the uracil tautomer are converted into better leaving groups by POCl₃, which are then displaced by chloride ions in an addition-elimination mechanism to yield the aromatic dichloropyrimidine. N,N-dimethylaniline acts as a base and catalyst.
Materials and Reagents:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Protocol:
-
Reaction Setup: In a fume hood, suspend 5-iodouracil (10.0 g, 42 mmol) in phosphorus oxychloride (39.2 mL, 420 mmol).[15]
-
Addition of Base: Carefully add N,N-dimethylaniline (11.0 mL) to the suspension.
-
Heating: Heat the reaction mixture to 90 °C and stir vigorously for 90 minutes. The suspension should gradually dissolve.
-
Quenching: After cooling to room temperature, remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is highly corrosive. The residue is then poured slowly and carefully onto a large beaker of crushed ice with stirring. This is a highly exothermic process.[15]
-
Precipitation: Stir the aqueous mixture for 2 hours. A crystalline precipitate will form.
-
Workup: Collect the solid by vacuum filtration and wash with cold water. Dissolve the crude product in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃ to remove acidic impurities and residual iodine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. The resulting solid can be further purified by column chromatography on silica gel to afford 2,4-dichloro-5-iodopyrimidine as an off-white solid.[15]
Step 2: Selective C4-Substitution with a Primary Amine
This step leverages the greater reactivity of the C4 position for a regioselective SNAr reaction.
-
Causality: The C4 position is more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the ring nitrogens and the C5-iodo substituent. This makes it the preferred site for nucleophilic attack.[4][16] Performing the reaction at low temperature enhances this selectivity.
Materials and Reagents:
-
2,4-Dichloro-5-iodopyrimidine
-
A primary amine (R¹-NH₂) (e.g., aniline, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the C4-substituted intermediate.
Step 3: C2-Substitution
With the C4 position blocked, the second nucleophilic substitution is directed to the C2 position. This step often requires more forcing conditions (heat) due to the lower reactivity of the C2-Cl bond.
Materials and Reagents:
-
C4-substituted intermediate from Step 2
-
A second nucleophile (R²-H) (e.g., a different amine, thiol, or alcohol)
-
A suitable base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Protocol:
-
Reaction Setup: Combine the C4-substituted intermediate (1.0 eq), the second nucleophile (1.2-2.0 eq), and the base (2.0-3.0 eq) in an anhydrous solvent in a sealable reaction vessel.
-
Heating: Heat the reaction mixture to 80-120 °C. The reaction time can vary from 4 to 24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Purification: Wash the organic phase, dry it over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the 2,4-disubstituted-5-iodopyrimidine intermediate.
Step 4: C5-Functionalization via Suzuki-Miyaura Cross-Coupling
The C5-iodo group is an excellent substrate for palladium-catalyzed cross-coupling, allowing for the introduction of aryl or heteroaryl groups.
-
Causality: The reaction proceeds via a standard Suzuki catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12][17]
Materials and Reagents:
-
2,4-Disubstituted-5-iodopyrimidine from Step 3
-
An aryl or heteroaryl boronic acid (R³-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
Protocol:
-
Reaction Setup: To a flask, add the 5-iodopyrimidine intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-10 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system.
-
Heating: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 2-16 hours), as monitored by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography or preparative HPLC to obtain the final 2,4,5-trisubstituted pyrimidine .
Data Summary Table
The following table summarizes the typical reaction parameters for the described synthetic sequence. Yields are representative and will vary based on the specific substrates used.
| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Chlorination | 5-Iodouracil, POCl₃, N,N-dimethylaniline | POCl₃ | 90 °C | 1.5 h | 85-95%[15] |
| 2 | SNAr (C4) | R¹-NH₂, DIPEA | THF | 0 °C to rt | 2-4 h | 70-90% |
| 3 | SNAr (C2) | R²-H, Base (e.g., K₂CO₃) | DMF | 80-120 °C | 4-24 h | 50-80% |
| 4 | Suzuki Coupling | R³-B(OH)₂, Pd Catalyst, Base | Dioxane/H₂O | 80-100 °C | 2-16 h | 60-95%[11] |
Conclusion
The synthetic strategy detailed in this application note provides a reliable and highly adaptable framework for the synthesis of diverse 2,4,5-trisubstituted pyrimidines. By starting with a common tri-functionalized intermediate and employing a sequence of regioselective substitutions and cross-coupling reactions, researchers can efficiently generate libraries of novel compounds. This modular approach is exceptionally well-suited for the iterative optimization cycles required in modern drug discovery programs, facilitating the exploration of chemical space around a privileged scaffold to identify new therapeutic candidates.
References
- RSC Publishing. (2025). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry.
- PubMed. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry.
- MDPI. (2023).
- ACS Publications. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines.
- ChemicalBook. (2023). 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0.
- ResearchGate.
- Wikipedia. Pyrimidine.
- ACS Publications. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society.
- MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BOC Sciences. De Novo Pyrimidine Synthesis.
- Synfacts. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- ChemicalBook. (2024). Synthesis and uses of Pyrimidine.
- RSC Publishing. (2021).
- PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry.
- PubMed Central. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry.
- ACS Publications. (2021). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of Medicinal Chemistry.
- ACS Publications. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
Sources
- 2. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant biological activity. In the realm of oncology, pyrimidine derivatives have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases.[1] Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes such as growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] 2,4-disubstituted and 2,4,5-trisubstituted pyrimidines have shown significant promise as potent and selective kinase inhibitors.[3][4][5][6]
This technical guide provides a comprehensive overview of the synthetic utility of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine as a versatile starting material for the synthesis of novel anticancer agents. We will delve into the strategic, regioselective functionalization of this intermediate and provide detailed, field-proven protocols for the synthesis of a representative kinase inhibitor.
The Strategic Advantage of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is significantly more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C2 position.[7][8] This differential reactivity allows for a sequential and controlled introduction of different substituents, a crucial aspect in the construction of a diverse library of compounds for structure-activity relationship (SAR) studies.[6]
The 5-(4-methoxyphenyl) group also plays a crucial role. This bulky aryl substituent can provide additional binding interactions within the target protein's active site, potentially enhancing potency and selectivity. Furthermore, the methoxy group can be a site for further modification to fine-tune the compound's pharmacokinetic properties.
Synthetic Workflow: A Stepwise Approach to Kinase Inhibitors
The synthesis of potent kinase inhibitors from this compound typically follows a two-step sequential cross-coupling strategy. The more reactive C4 position is first functionalized, followed by the modification of the C2 position. This approach allows for the introduction of two different substituents, a common feature in many potent kinase inhibitors.
Diagram 1: Synthetic Workflow
Caption: A generalized two-step synthetic workflow for the synthesis of kinase inhibitors.
Protocol 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This protocol describes the regioselective arylation at the C4 position of this compound.[7][9][10][11]
Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high regioselectivity and yield. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this transformation.[7][9] The use of microwave irradiation can significantly reduce reaction times and improve yields.[9][10]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | N/A | 257.10 | 1.0 |
| 4-Fluorophenylboronic acid | 1765-93-1 | 139.90 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a 25 mL microwave vial, add this compound (257 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-4-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrimidine .
Protocol 2: C2-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This protocol describes the amination at the C2 position of the pyrimidine core.[8][12]
Rationale: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often effective in promoting the coupling of less reactive aryl chlorides.[13]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Chloro-4-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrimidine | N/A | 316.74 | 1.0 |
| 4-Aminomorpholine | 4319-49-7 | 102.13 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.02 |
| Xantphos | 161265-03-8 | 578.62 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-Chloro-4-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrimidine (317 mg, 1.0 mmol), 4-aminomorpholine (123 mg, 1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final 2,4-disubstituted-5-(4-methoxyphenyl)pyrimidine derivative.
Biological Evaluation and Mechanism of Action
The synthesized 2,4-disubstituted pyrimidine derivatives are expected to exhibit anticancer activity by inhibiting protein kinases. The specific kinase target will depend on the nature of the substituents at the C2 and C4 positions. Many pyrimidine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1]
Diagram 2: Mechanism of Kinase Inhibition
Caption: Competitive inhibition of a protein kinase by a pyrimidine-based inhibitor.
The pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. The substituents at the C2, C4, and C5 positions then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.[14]
Table 1: Representative Anticancer Activity Data for Pyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 8d | CDK9 | PANC-1 | 0.08 | [6] |
| Compound 22 | CDK7 | MV4-11 | (induces apoptosis) | [15] |
| Compound 34 | PKCθ | Jurkat | (potent in vitro) | [16] |
This table presents data for structurally related pyrimidine derivatives to illustrate the potential potency of compounds synthesized from the title starting material.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of anticancer agents, particularly kinase inhibitors. Its differential reactivity allows for a controlled and sequential introduction of various substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties. The protocols outlined in this guide provide a robust framework for the synthesis of novel pyrimidine-based compounds for drug discovery and development.
References
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. [URL: [Link]]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [URL: [Link]]
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [URL: [Link]]
-
2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [URL: [Link]]
-
Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. European Journal of Medicinal Chemistry. [URL: [Link]]
-
Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [URL: [Link]]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [URL: [Link]]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [URL: [Link]]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [URL: [Link]]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [URL: [Link]]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access. [URL: [Link]]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access. [URL: [Link]]
-
Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors. European Journal of Medicinal Chemistry. [URL: [Link]]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [URL: [Link]]
-
Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [URL: [Link]]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: [Link]]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [URL: [Link]]
-
Synthesis and SAR of[3][5][9]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. [URL: [Link]]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [URL: [Link]]
-
3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry. [URL: [Link]]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. Bioorganic & Medicinal Chemistry Letters. [URL: [Link]]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: [Link]]
-
Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [URL: [Link]]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: Accelerated Synthesis via Microwave Irradiation for Modern Drug Discovery
Introduction: The Enduring Importance of Pyrimidines and the Drive for Synthetic Efficiency
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in a plethora of clinically significant therapeutic agents.[4][5] The diverse biological activities exhibited by substituted pyrimidines—ranging from anticancer and antiviral to anti-inflammatory and antimicrobial—make them a focal point of intensive research for the discovery of new and improved pharmaceuticals.[6][7][8] Notable drugs containing the pyrimidine core include the anticancer agent Capecitabine, the antihypertensive Minoxidil, and the antimalarial Pyrimethamine.[1]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts, complicating purification.[9][10] In the fast-paced environment of drug discovery, such inefficiencies can create significant bottlenecks. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a rapid, efficient, and environmentally conscious alternative.[9][11][12] This application note provides a comprehensive technical guide to the microwave-assisted synthesis of substituted pyrimidines, detailing core principles, validated protocols, and practical insights for researchers in the pharmaceutical and chemical sciences.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis operates on a fundamentally different principle than conventional heating. Instead of relying on the slow and inefficient transfer of heat from an external source through the vessel walls, microwave irradiation directly couples with polar molecules and ions within the reaction mixture.[4][12] This interaction generates heat volumetrically and homogeneously, leading to a rapid and uniform increase in temperature. The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in pyrimidine synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to friction and collisions, generating heat.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement cause a rapid generation of heat.
This direct and efficient energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted reactions, often reducing reaction times from hours to mere minutes.[9][12]
Visualizing the Process: A Generalized Workflow for Microwave-Assisted Pyrimidine Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of substituted pyrimidines using microwave irradiation.
Caption: A streamlined workflow for the synthesis of pyrimidines using microwave technology.
Key Synthetic Routes: The Biginelli and Hantzsch Reactions
Two of the most prominent multicomponent reactions for the synthesis of pyrimidine and dihydropyrimidine scaffolds are the Biginelli and Hantzsch reactions. Microwave irradiation has been shown to significantly enhance the efficiency of both.
The Biginelli Reaction: A Versatile Route to Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[6][13] These compounds are of significant interest due to their diverse biological activities, including their roles as calcium channel blockers and mitotic inhibitors.[6]
Reaction Mechanism under Microwave Conditions:
The application of microwave irradiation accelerates the key steps of the Biginelli reaction. The proposed mechanism involves the rapid formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea, which is the rate-determining step under thermal conditions. This is followed by the nucleophilic addition of the β-dicarbonyl enol and subsequent cyclization and dehydration to yield the DHPM.[13][14]
Caption: Key steps in the Biginelli reaction, accelerated by microwave energy.
Comparative Performance: Microwave vs. Conventional Heating
The advantages of microwave-assisted Biginelli reactions are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| 2-Amino-4,6-diphenylpyrimidine | 20 h, 94% | 15 min, 86% | [10] |
| 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 20 h, 90% | 15 min, 78% | [10] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 6 h, 55% | 22 min, 78% | [15] |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5.5 h, 61% | 25 min, 75% | [15] |
Protocol: Microwave-Assisted Synthesis of Ethyl 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol provides a general procedure for the synthesis of a representative DHPM using a dedicated microwave reactor.
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Ethyl acetoacetate (1 mmol, 0.130 g)
-
Urea (1.5 mmol, 0.090 g)
-
Sulfamic acid (20 mol%, 0.019 g) or another suitable catalyst
-
Ethanol (optional, for solution-phase or as a solvent for recrystallization)
Procedure:
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzaldehyde, ethyl acetoacetate, urea, and sulfamic acid. For a solvent-free reaction, ensure the components are well-mixed.[16]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[13] Monitor the reaction progress by TLC if necessary.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Add ice-cold water to the reaction mixture to precipitate the product.[16]
-
Purification: Collect the solid product by filtration and wash with cold 95% ethanol to remove any unreacted starting materials.[13] Recrystallize the crude product from warm ethanol to obtain the purified DHPM.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
The Hantzsch Pyridine Synthesis: Access to Dihydropyridines
The Hantzsch synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form 1,4-dihydropyridines (1,4-DHPs).[17][18] While the classical product is a dihydropyridine, this methodology can be adapted for pyrimidine synthesis. 1,4-DHPs are a commercially important class of drugs, primarily used as calcium channel blockers.[17]
Microwave-Enhanced Hantzsch Synthesis:
Microwave irradiation has been successfully employed to accelerate the Hantzsch synthesis, often under solvent-free conditions or in green solvents like water or ethanol.[17][18][19] The rapid and uniform heating facilitates the formation of the enamine and Knoevenagel condensation intermediates, leading to the final cyclization in significantly reduced timeframes.[19]
Comparative Performance: Microwave vs. Conventional Heating
| Product | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | 12 h, 36-50% | 4 min, 15-52% | [20] |
| Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | 6 h, 65% | 24 min, 82% | [15] |
Protocol: Microwave-Assisted Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (1 mmol, 0.106 g)
-
Ethyl acetoacetate (2 mmol, 0.260 g)
-
Ammonium acetate (2 mmol, 0.154 g)
-
p-Toluenesulfonic acid (TsOH) (0.05 mmol, 0.009 g) (catalyst)
-
Acetonitrile (2.5 mL)
Procedure:
-
Preparation: In a 10 mL sealed glass tube, dissolve benzaldehyde, ethyl acetoacetate, ammonium acetate, and TsOH in acetonitrile.[19]
-
Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate at 80°C for 20 minutes.[19]
-
Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Analyze the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Practical Considerations for Researchers
Solvent and Catalyst Selection
The choice of solvent is critical in microwave-assisted synthesis. Polar solvents such as DMF, ethanol, and acetonitrile are excellent microwave absorbers and facilitate rapid heating.[21] However, solvent-free reactions are also highly effective and offer a greener alternative by minimizing waste.[16] In some cases, non-polar solvents can act as heat sinks, providing better temperature control for sensitive reactions. Catalysts, including Lewis acids (e.g., Yb(OTf)₃, Zn(OTf)₂) and solid-supported acids (e.g., sulfamic acid), can further enhance reaction rates and yields.[13][14][16]
Troubleshooting and Scale-Up
While microwave synthesis is generally robust, some challenges may arise.
-
Low Yields: This could be due to insufficient heating, incorrect stoichiometry, or catalyst deactivation. Consider increasing the reaction temperature or time, and ensure the purity of your starting materials.[3]
-
Formation of Byproducts: Localized overheating can lead to decomposition or side reactions. Ensure efficient stirring and consider using a less polar solvent to moderate the heating rate.[3]
-
Scale-Up: Transitioning from milligram to kilogram scale requires careful consideration of microwave penetration depth and heat dissipation.[2][22] For larger scale synthesis, specialized multimode or continuous flow microwave reactors are often necessary to ensure uniform heating and consistent results.[22]
Conclusion: A New Era in Pyrimidine Synthesis
Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient construction of substituted pyrimidines. By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, this technology empowers researchers in drug discovery and development to accelerate their synthetic workflows. The ability to rapidly generate libraries of diverse pyrimidine derivatives for biological screening is a significant advantage in the quest for novel therapeutic agents. As microwave reactor technology continues to evolve, its application in both laboratory-scale research and industrial production is set to expand, further solidifying its role as an indispensable tool in modern chemistry.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link].
-
Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science Publishers. Available at: [Link].
-
A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link].
-
Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. ResearchGate. Available at: [Link].
-
Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Bentham Science Publishers. Available at: [Link].
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. Available at: [Link].
-
Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. Available at: [Link].
-
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. Available at: [Link].
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS. Available at: [Link].
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. Available at: [Link].
- COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES.
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI. Available at: [Link].
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link].
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. Available at: [Link].
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link].
-
Microwave-mediated Biginelli reactions revisited. On the nature of rate and yield enhancements. ResearchGate. Available at: [Link].
-
Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link].
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Bentham Science. Available at: [Link].
-
Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-Dihydro-pyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. ResearchGate. Available at: [Link].
-
Strategies for microwave scale-up. ResearchGate. Available at: [Link].
-
Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. ResearchGate. Available at: [Link].
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link].
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link].
- Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta.
-
Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. MDPI. Available at: [Link].
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Population Therapeutics and Clinical Pharmacology.
-
Scalability of Microwave-Assisted Organic Synthesis. SlidePlayer. Available at: [Link].
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. Available at: [Link].
-
The model Biginelli reaction under conventional solvent-free conditions. ResearchGate. Available at: [Link].
-
Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link].
- Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society.
- Microwave Synthesis Conditions.docx. UCSB MRL.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Sources
- 1. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds | Bentham Science [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epcp.ac.in [epcp.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioorganica.org.ua [bioorganica.org.ua]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 12. studylib.net [studylib.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.org [mdpi.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aqueous Solubility of Dichlorophenylpyrimidine Compounds
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with dichlorophenylpyrimidine-based compounds. As a class, these molecules often exhibit poor aqueous solubility due to their rigid, aromatic structures and lipophilic chlorine substituents. This document provides a logical, stepwise approach to systematically diagnose and overcome these solubility hurdles, moving from fundamental principles to advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a baseline understanding of the solubility challenges inherent to dichlorophenylpyrimidine compounds.
Q1: Why are dichlorophenylpyrimidine compounds often poorly soluble in aqueous media? A1: The solubility of a compound is governed by the balance between its crystal lattice energy (the energy holding the solid-state together) and the solvation energy (the energy released upon interaction with a solvent). Dichlorophenylpyrimidine derivatives typically possess several characteristics that favor low aqueous solubility:
-
High Lipophilicity: The phenyl and dichloro groups contribute significantly to the molecule's hydrophobicity (high LogP), making it energetically unfavorable to interact with polar water molecules.
-
Molecular Planarity & Rigidity: The fused ring system can lead to efficient crystal packing, resulting in high crystal lattice energy that is difficult for water to overcome.
-
Weak Basic Centers: While the pyrimidine ring contains nitrogen atoms that can be protonated, their basicity (pKa) is often low. This means that significant pH reduction is required to achieve ionization, which may not be physiologically compatible. These compounds are frequently classified as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agents.[1][2]
Q2: What is the first step I should take to assess the solubility of my new dichlorophenylpyrimidine compound? A2: A systematic solubility assessment under standardized conditions is critical. The recommended starting point is an equilibrium solubility study, often using the shake-flask method, as it is considered the gold standard.[3]
-
Protocol: An excess of the solid compound is added to a fixed volume of the aqueous medium (e.g., pH 7.4 phosphate-buffered saline). The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours). After this period, the suspension is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified via a suitable analytical method like HPLC-UV.
-
Rationale: This method determines the thermodynamic or equilibrium solubility, providing a true measure of the compound's intrinsic solubility in a given medium. This value serves as the crucial baseline against which all enhancement strategies are measured. According to ICH M9 guidelines, a drug is considered highly soluble if its highest therapeutic dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[4][5][6]
Q3: What is "kinetic solubility" and how does it differ from "equilibrium solubility"? A3: Kinetic solubility is a high-throughput measurement of the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).
-
Significance: It is a measure of how readily a compound stays in solution under non-equilibrium, supersaturated conditions. While it is not a true thermodynamic value, it is extremely useful in early discovery for ranking compounds.
-
Causality: A large discrepancy between low equilibrium solubility and high kinetic solubility often indicates that the compound is "brick dust" (high crystal lattice energy is the primary barrier). Conversely, if both values are low, the compound is likely "grease ball" (lipophilicity is the dominant issue). This initial assessment helps guide the selection of an appropriate solubilization strategy.
Part 2: Troubleshooting Guide for Solubility Enhancement
This section is structured to guide you through a logical progression of experiments when facing specific solubility issues.
Problem 1: My compound's equilibrium solubility is below my target concentration for in vitro assays.
This is the most common initial challenge. The first-line approach should always be to exploit the compound's intrinsic physicochemical properties.
Solution A: pH Modification
-
When to Use: This is the primary strategy if your dichlorophenylpyrimidine derivative has an ionizable center (typically a basic nitrogen on the pyrimidine ring) with a suitable pKa. Salt formation is a related, highly effective technique.[7][8]
-
Mechanism: For a basic compound, lowering the pH of the medium below its pKa will lead to protonation. The resulting ionized (salt) form is significantly more polar and thus more water-soluble than the neutral free base. To form a stable salt, the pKa difference between the base and the acid counterion should ideally be at least three units.[9]
-
Experimental Workflow:
-
Determine the pKa of your compound experimentally (e.g., via potentiometric titration or UV-spectroscopy).
-
Conduct shake-flask solubility experiments across a range of physiologically relevant pH buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Plot solubility vs. pH. A sharp increase in solubility as the pH drops below the pKa confirms that this is a viable strategy.
-
-
Trustworthiness Check: Ensure the compound is chemically stable at the pH required for solubilization. Run a stability check of the solubilized compound over 24 hours using HPLC to look for degradation products.[3]
Solution B: Co-solvent Systems
-
When to Use: Use when pH modification is ineffective or insufficient, or for compounds lacking an ionizable group. This is a very common method for preparing stock solutions for in vitro experiments.[10][11]
-
Mechanism: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium.[12] This lowers the interfacial tension between the hydrophobic compound and the solvent, making solvation more energetically favorable.[12] Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13]
-
Experimental Workflow:
-
Prepare a series of binary solvent systems (e.g., 5%, 10%, 20% v/v co-solvent in buffer).
-
Determine the compound's solubility in each system.
-
Caution: Be mindful of the co-solvent's potential impact on your biological assay. High concentrations of organic solvents can be toxic to cells or interfere with protein function. Always run a vehicle control in your experiments.
-
Problem 2: Simple pH and co-solvent adjustments are insufficient, or I need a formulation suitable for in vivo studies.
When basic approaches fail, more advanced formulation strategies are required. These methods aim to fundamentally alter the physicochemical state of the compound to favor dissolution.
Solution C: Employing Surfactants for Micellar Solubilization
-
When to Use: When dealing with highly lipophilic ("grease ball") compounds. Surfactants are effective at low concentrations.
-
Mechanism: Surfactants are amphiphilic molecules.[14] Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into micelles. These structures have a hydrophobic core that can encapsulate the poorly soluble drug, and a hydrophilic shell that interfaces with the aqueous environment, effectively creating a "soluble" drug-carrier system.[15][16][17]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, and Sodium Dodecyl Sulfate (SDS) are frequently used examples.[14][18]
-
Experimental Workflow:
-
Select a panel of pharmaceutically acceptable surfactants.
-
Prepare a series of surfactant solutions in buffer at concentrations both below and above their known CMC values.
-
Measure the compound's solubility in each solution. A sharp increase in solubility above the CMC is indicative of successful micellar solubilization.
-
Solution D: Complexation with Cyclodextrins
-
When to Use: For compounds with appropriate size and geometry to fit within the cyclodextrin cavity. This is a powerful technique for both oral and parenteral formulations.[19][20]
-
Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[21][22] The poorly soluble drug molecule (the "guest") becomes encapsulated within the hydrophobic cavity of the cyclodextrin ("host"), forming a water-soluble inclusion complex.[21][]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) is often used for oral applications, while derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for parenteral formulations due to their higher solubility and improved safety profiles.[][24]
-
Experimental Workflow: See Protocol 2 for a detailed methodology.
Solution E: Creating Amorphous Solid Dispersions (ASDs)
-
When to Use: Excellent for "brick dust" compounds where high crystal lattice energy is the main barrier. This is a leading strategy for oral solid dosage forms.[25][26]
-
Mechanism: The drug is molecularly dispersed within a hydrophilic polymer matrix in an amorphous (non-crystalline) state.[27][28] The amorphous form lacks a crystal lattice, so no energy is required to break it down, leading to much faster dissolution and the generation of a supersaturated solution in vivo.[25][27]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common carriers.[18][28]
-
Experimental Workflow: See Protocol 1 for a detailed methodology.
Solution F: Particle Size Reduction to Nanosuspensions
-
When to Use: A broadly applicable technique that can significantly enhance the dissolution rate. It is suitable for oral, parenteral, and other delivery routes.[29]
-
Mechanism: The dissolution rate of a particle is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area. By reducing the particle size to the nanometer range (<1000 nm), the surface area is dramatically increased, leading to a much faster dissolution rate.[30][31] This can also increase the saturation solubility.[32]
-
Formulation: Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[33]
-
Experimental Workflow: This requires specialized equipment like high-pressure homogenizers or media mills.[10][32]
Decision-Making Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting a solubility enhancement strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Comparative Analysis of Advanced Techniques
The table below summarizes the key characteristics of the advanced strategies discussed.
| Strategy | Mechanism | Typical Fold Increase | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of drug in a soluble host-guest complex.[21] | 10 - 100x | High solubility increase; suitable for parenteral use; masks taste.[] | Requires specific molecular fit; potential for nephrotoxicity with some CDs at high doses.[24] |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a polymer, preventing crystallization.[27] | 20 - 200x | High apparent solubility (supersaturation); good for oral solids.[25] | Amorphous form is metastable and can recrystallize; potential for drug-polymer interactions.[25] |
| Nanosuspension | Increases surface area by reducing particle size, boosting dissolution rate.[33] | 5 - 50x (rate increase) | Universally applicable; high drug loading possible; suitable for multiple routes.[29][32] | Requires specialized equipment; physical stability (aggregation) can be a concern. |
| Lipid-Based Systems (SEDDS) | Drug is dissolved in oils/surfactants, forming an emulsion in vivo.[34] | 10 - 100x | Enhances absorption via lymphatic pathway; protects drug from degradation. | Potential for GI side effects; complexity in formulation development. |
| Prodrug Approach | A bioreversible moiety is attached to the parent drug to increase solubility.[35][36] | >1000x possible | Can overcome profound insolubility; potential for targeted delivery.[37][38] | Requires chemical modification and extensive characterization; bioconversion rates can be variable.[35][39] |
Part 3: Key Experimental Protocols
These protocols provide a starting point for implementing two of the most common and effective advanced strategies.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for producing an ASD, a robust technique for enhancing the oral bioavailability of poorly soluble drugs.[27]
Objective: To prepare and characterize a 1:4 (w/w) drug-to-polymer solid dispersion.
Materials:
-
Dichlorophenylpyrimidine compound ("Drug")
-
Polymer carrier (e.g., PVP K30, HPMC-AS)
-
Common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both drug and polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh and dissolve 100 mg of the Drug and 400 mg of PVP K30 in 20 mL of methanol in a round-bottom flask. Use a vortex mixer or sonicator to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask until all solvent has evaporated, leaving a thin, clear film on the flask wall.
-
Secondary Drying: Scrape the film from the flask. Place the resulting solid in a vacuum oven at 40°C overnight (or until constant weight is achieved) to remove any residual solvent.
-
Pulverization: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Store in a desiccator.
-
Characterization (Self-Validating System):
-
Visual Inspection: The final product should be a clear, homogenous solid, not a simple physical mixture.
-
Differential Scanning Calorimetry (DSC): An amorphous solid dispersion will show a single glass transition temperature (Tg) and the absence of a sharp melting endotherm corresponding to the crystalline drug.
-
Powder X-Ray Diffraction (PXRD): The diffractogram of the ASD should show a broad "halo" pattern, confirming the amorphous nature, in contrast to the sharp Bragg peaks of the crystalline drug.
-
Dissolution Testing: Perform a dissolution test comparing the ASD to the physical mixture and the pure drug. The ASD should show a significantly faster dissolution rate and ideally achieve a state of supersaturation.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading Method
This protocol is a simple, solvent-minimal method for preparing drug-cyclodextrin complexes.[40]
Objective: To prepare and characterize a 1:1 molar ratio drug-cyclodextrin complex.
Materials:
-
Dichlorophenylpyrimidine compound ("Drug")
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Deionized water
-
Mortar and pestle
Methodology:
-
Molar Calculation: Calculate the mass of the Drug and HP-β-CD required for a 1:1 molar ratio. (e.g., If Drug MW = 400 g/mol and HP-β-CD MW ≈ 1400 g/mol , use 400 mg of Drug and 1400 mg of HP-β-CD).
-
Kneading: Place the HP-β-CD in a mortar and add a small amount of water to form a thick, uniform paste.
-
Incorporation: Gradually add the Drug powder to the paste while continuously triturating (grinding) with the pestle. Knead the mixture vigorously for 45-60 minutes. The mixture should remain a consistent paste.
-
Drying: Dry the resulting product in an oven at 50°C until a constant weight is achieved.
-
Characterization (Self-Validating System):
-
Phase Solubility Studies: This is the foundational experiment. Measure the solubility of the drug in aqueous solutions containing increasing concentrations of HP-β-CD. A linear increase in drug solubility with CD concentration (an AL-type diagram) suggests the formation of a 1:1 soluble complex.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of the drug, the CD, the physical mixture, and the complex. Shifts or disappearance of characteristic peaks for the drug in the complex can indicate its inclusion within the CD cavity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D ROESY NMR is a powerful tool that can provide direct evidence of inclusion by showing spatial correlations between protons on the drug and protons on the interior of the CD cavity.
-
Mechanism of Cyclodextrin Inclusion Complexation
The following diagram illustrates how a cyclodextrin encapsulates a hydrophobic drug molecule, rendering it soluble in water.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
References
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
- Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
- Mavrantoni, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
- Mavrantoni, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Singh, A., et al. (2021).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy & Pharmaceutical Research.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
- A Review on Solubility Enhancement Methods for Poorly W
- Nanosuspension: An approach to enhance solubility of drugs. (2011). PubMed.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). PubMed.
- A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
- Nanosuspension-an effective approach for solubility enhancement. (2024). IntechOpen.
- Kumar, S., & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.). Wiley Online Library.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Cosolvent and Complexation Systems. (2022). Pharma Excipients.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Al-Ghaban, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids.
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews.
- The important role and application of surfactants in pharmaceutical formul
- Pharmaceutical Salt Formation Guided by Phase Diagrams. (n.d.).
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (n.d.).
- Prodrug strategies to overcome poor water solubility. (2025).
- EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024). SEN Pharma.
- Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review.
- Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PubMed Central.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Enhancing the Bioavailability of Poorly Soluble Drugs. (2024). PubMed Central.
- Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. (n.d.). MDPI.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). PubMed Central.
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025). Admescope.
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020). European Medicines Agency (EMA).
Sources
- 1. brieflands.com [brieflands.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admescope.com [admescope.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. rjpdft.com [rjpdft.com]
- 9. mdpi.com [mdpi.com]
- 10. ijpbr.in [ijpbr.in]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. senpharma.vn [senpharma.vn]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. humapub.com [humapub.com]
- 22. touroscholar.touro.edu [touroscholar.touro.edu]
- 24. pharmtech.com [pharmtech.com]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. jopcr.com [jopcr.com]
- 27. jddtonline.info [jddtonline.info]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 29. asiapharmaceutics.info [asiapharmaceutics.info]
- 30. ijmsdr.org [ijmsdr.org]
- 31. globalresearchonline.net [globalresearchonline.net]
- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 33. Nanosuspension: An approach to enhance solubility of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pharmaexcipients.com [pharmaexcipients.com]
- 35. ascendiacdmo.com [ascendiacdmo.com]
- 36. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. semanticscholar.org [semanticscholar.org]
- 40. japsonline.com [japsonline.com]
Technical Support Center: Purification of Pyrimidine Synthesis Products
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter purification challenges in their daily work. Pyrimidines are cornerstone scaffolds in pharmaceuticals, making their purity paramount for reliable downstream biological data. However, their synthesis often yields complex mixtures containing unreacted starting materials, reagents, and various side products.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting the most common purification hurdles. We will explore the causality behind experimental choices to empower you to design robust, self-validating purification strategies.
Part 1: Foundational Purification Strategies & Troubleshooting
Choosing the correct purification strategy from the outset is critical. The decision depends on the physical properties of your target pyrimidine (solid vs. oil), its polarity, thermal stability, and the nature of the impurities.
Caption: Decision tree for selecting a primary purification technique.
Recrystallization: The Workhorse for Solid Pyrimidines
Recrystallization is a powerful and cost-effective technique that relies on the differential solubility of your target compound versus impurities in a specific solvent at variant temperatures.[1][2]
Troubleshooting & FAQs
-
Q: My pyrimidine compound "oils out," forming a liquid layer instead of crystals. What's happening and how do I fix it?
-
A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound, or if the compound's solubility in the chosen solvent is excessively high. Impurities can also suppress the crystal lattice formation.
-
Solutions:
-
Reheat and Add More Solvent: Re-dissolve the oil by heating the solution and add a small amount of additional solvent to decrease the concentration. Allow it to cool more slowly.[3]
-
Change Solvent System: Your solvent may be too "good." Switch to a solvent in which your compound has slightly lower solubility. Alternatively, use a two-solvent system: dissolve your compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until turbidity persists, then heat to clarify and cool slowly.[3]
-
Slower Cooling: Insulate the flask (e.g., by placing it in a beaker with paper towels) to slow down the cooling rate, giving molecules more time to align into a crystal lattice.[3]
-
-
-
Q: The solution is cold, but no crystals have formed. What should I do?
-
A: Causality: Crystal formation requires nucleation, an initial seeding event. Spontaneous nucleation may be inhibited, or the solution may not be sufficiently supersaturated.
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[3]
-
Seed the Solution: If you have a pure crystal of your compound, add a tiny speck ("seed crystal") to the solution to initiate crystallization.[3]
-
Increase Concentration: The solution may be too dilute. Re-heat the solution to evaporate some solvent, increasing the concentration, and then attempt to cool it again.[3]
-
-
-
Q: How do I choose the best recrystallization solvent?
-
A: The ideal solvent should dissolve your pyrimidine compound well at high temperatures but poorly at low temperatures.[1][2] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[1] Test small batches in test tubes to find the optimal solvent or solvent pair before committing your entire sample.
-
-
Q: My final crystals are colored, but the desired compound should be white. How can I remove the color?
-
A: Causality: Highly colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice.
-
Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Flash Column Chromatography: For Non-Crystalline Products and Complex Mixtures
Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[1][5] It is indispensable for purifying oils or separating solid mixtures when recrystallization fails.
Troubleshooting & FAQs
-
Q: How do I select the right mobile phase (solvent system)?
-
A: Causality: The solvent system's polarity dictates how strongly compounds adhere to the silica gel and how quickly they travel down the column. The goal is to find a system that separates your target compound from impurities.
-
Solution: Use Thin-Layer Chromatography (TLC) to screen solvent systems.[1] The ideal system will give your target pyrimidine a Retention Factor (Rf) of approximately 0.2-0.4 and show good separation from all impurity spots.[1] Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1]
-
-
Q: My compound is streaking on the TLC plate. What does this mean for my column?
-
A: Causality: Streaking on TLC often indicates that the compound is highly polar, acidic, or basic, leading to strong, non-ideal interactions with the silica gel. This will translate to poor separation and broad, "tailing" peaks on the column.
-
Solution: Add a small amount of a modifier to your solvent system. For acidic compounds, add ~1% acetic acid. For basic compounds (like many pyrimidines), add ~1% triethylamine or ammonia. This neutralizes active sites on the silica, leading to sharper bands.
-
-
Q: I have a very polar pyrimidine that either stays at the baseline on TLC or streaks badly. How can I purify it?
-
A: Causality: Highly polar compounds have a very strong affinity for the polar silica gel stationary phase, making them difficult to elute with standard normal-phase chromatography.
-
Solutions:
-
Reverse-Phase Chromatography (RPC): Use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[6] This is often the best choice for very polar molecules.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase with a mobile phase high in organic content, which effectively retains and separates highly polar compounds.[4]
-
-
Part 2: Specialized Purification Scenarios
Removing Metal Catalysts
Many modern pyrimidine syntheses use metal catalysts (e.g., Palladium, Copper).[] Residual metals are highly undesirable in pharmaceutical compounds and must be removed.
-
Q: How can I remove residual palladium from my reaction?
-
A: Causality: Palladium catalysts can exist in various oxidation states and may be present as soluble species or fine particulates.
-
Solutions:
-
Filtration: Pass the reaction mixture through a pad of Celite® or a dedicated metal scavenger silica gel. This is effective for heterogeneous palladium catalysts.
-
Aqueous Wash: An aqueous wash with a solution of sodium sulfide or thiourea can precipitate palladium salts, which can then be filtered off.
-
Specialized Scavengers: Use commercially available scavenger resins that have functional groups with high affinity for palladium. These are stirred with the reaction mixture and then filtered away.
-
-
Acid-Base Extraction for Ionizable Pyrimidines
-
Q: When is acid-base extraction a good choice?
-
A: Causality: This technique exploits the basicity of the nitrogen atoms in the pyrimidine ring. By protonating the pyrimidine with an acid, its solubility can be switched from an organic solvent to an aqueous one, leaving non-basic impurities behind in the organic layer.
-
Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with an aqueous acid (e.g., 1M HCl). The basic pyrimidine moves to the aqueous layer.
-
Separate the layers. The organic layer contains neutral/acidic impurities.
-
Basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate the pyrimidine, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Flash Column Chromatography
Caption: Standard workflow for flash column chromatography purification.
-
Solvent System Selection: Using TLC, identify a mobile phase that provides a target Rf of 0.2-0.4 for your pyrimidine and separates it from impurities.[1]
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure the silica bed is compact and level.[1]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel. Collect the eluent in a series of test tubes or flasks (fractions).
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, add a small amount of your crude solid and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the solid when hot but allow it to crash out upon cooling.[1]
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve it, creating a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]
Table 1: Common Solvents for Pyrimidine Purification
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Hexane | 69 | 0.1 | Anti-solvent; Chromatography (non-polar component) |
| Ethyl Acetate | 77 | 4.4 | Recrystallization; Chromatography (polar component) |
| Acetone | 56 | 5.1 | Recrystallization; Washing |
| Ethanol | 78 | 4.3 | Recrystallization |
| Methanol | 65 | 5.1 | Recrystallization; Chromatography (highly polar) |
| Dichloromethane | 40 | 3.1 | Chromatography (medium polarity) |
| Water | 100 | 10.2 | Recrystallization (for polar compounds); Extraction |
References
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
MIDDE SRIDHAR CHEMISTRY. (2021, February 18). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE [Video]. YouTube. Retrieved from [Link]
-
Biochemistry Den. (n.d.). Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
Chiacchio, M. A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega, 6(42), 28169–28182. Retrieved from [Link]
-
Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
Chemistry Tutorial. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives [Video]. YouTube. Retrieved from [Link]
-
Chessum, N. E. A., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4346–4359. Retrieved from [Link]
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Glavin, D. P., & Dworkin, J. P. (2009). Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. Analytical Chemistry, 81(13), 5436–5443. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 282-290. Retrieved from [Link]
Sources
Technical Support Center: Advanced Troubleshooting for Suzuki Coupling Reactions with Dichloropyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing Suzuki-Miyaura cross-coupling reactions with dichloropyrimidine substrates. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these often-nuanced reactions. Pyrimidine cores are central to a vast number of pharmaceuticals, making mastery of their synthesis critical.[1] This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with 2,4-dichloropyrimidine is giving a low yield or failing completely. Where should I start troubleshooting?
A1: This is a common challenge, often stemming from the reduced reactivity of aryl chlorides compared to bromides or iodides. However, the electron-deficient nature of the pyrimidine ring does facilitate the reaction.[2] A systematic approach is key.
1. Catalyst and Ligand Inactivity: The choice of your palladium catalyst and phosphine ligand is the most critical factor. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they are not universally optimal.[3][4]
-
Causality: The catalytic cycle for Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. For less reactive aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step. To overcome this, the palladium center needs to be both electron-rich and sterically accessible. Bulky, electron-donating phosphine ligands enhance the electron density on the palladium, which promotes the oxidative addition.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Ensure your palladium catalyst is not decomposed. Palladium(0) sources are sensitive to air and moisture. If you suspect degradation, use a fresh batch or a more stable pre-catalyst.
-
Ligand Screening: If Pd(PPh₃)₄ is failing, consider switching to a more robust catalytic system. Buchwald's dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are specifically designed for challenging couplings and often give superior results with aryl chlorides. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Ligand-to-Metal Ratio: Ensure the correct stoichiometry of ligand to palladium, as an incorrect ratio can lead to inactive catalytic species.
-
2. Inadequate Degassing: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.
-
Troubleshooting Steps:
-
Thoroughly degas your solvent(s) by sparging with an inert gas (argon or nitrogen) for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
3. Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Troubleshooting Steps:
-
Temperature: Many Suzuki couplings with dichloropyrimidines require elevated temperatures (often around 100 °C) to proceed at a reasonable rate.[3]
-
Solvent Choice: A mixture of an organic solvent and water is common. Apolar aprotic solvents like 1,4-dioxane or toluene, often mixed with water, are frequently used with Pd(PPh₃)₄. Alcoholic solvent mixtures can also be highly effective and may allow for lower reaction temperatures.[1]
-
Microwave Irradiation: Consider using a microwave reactor. This can dramatically shorten reaction times (e.g., to 15 minutes) and improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[2][3]
-
Q2: I am seeing mono-substitution, but I want to perform a double Suzuki coupling on my dichloropyrimidine. How can I achieve this?
A2: This is an excellent question that leverages the inherent reactivity differences in the dichloropyrimidine scaffold. The chlorine at the C4 position is generally more reactive than the one at the C2 position.[1][3] This regioselectivity is due to the favored oxidative addition of palladium into the C4-chlorine bond.[2][3] You can exploit this for a one-pot, two-step double coupling.
-
Procedural Insight:
-
Perform the first Suzuki coupling under conditions optimized for mono-substitution at the C4 position (typically milder conditions, e.g., 55°C).[1]
-
After the first coupling is complete (monitored by TLC or LC-MS), add the second boronic acid, additional base, and a second dose of the palladium catalyst to the same reaction vessel.
-
Increase the reaction temperature (e.g., to 90°C) to facilitate the coupling at the less reactive C2 position.[1]
-
-
Self-Validation: Adding a fresh portion of the catalyst for the second step is often crucial for achieving high yields, as the initial catalyst may have partially decomposed or become less active over the course of the first reaction.[1]
Q3: My main side product is the homocoupling of my boronic acid. How can I suppress this?
A3: Boronic acid homocoupling (formation of a biaryl from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.
-
Mechanistic Cause: This side reaction can occur when the transmetalation step is slow compared to the reaction of the boronic acid with itself, catalyzed by palladium.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: As mentioned in Q1, rigorous degassing is your first line of defense. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Stoichiometry: Using a slight excess of the dichloropyrimidine can help to ensure that the oxidative addition product is readily available to react with the boronic acid as it is introduced.
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.
-
Q4: I am observing a significant amount of protodeboronation (my boronic acid is being converted back to an arene). What causes this and how can I prevent it?
A4: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond. This is a particularly prevalent side reaction with electron-deficient or some heteroaryl boronic acids, and it is often exacerbated by high temperatures and certain bases.
-
Causality: The stability of the boronic acid is pH-dependent. The reaction can be catalyzed by both acid and base. In the context of Suzuki coupling, the basic conditions required for transmetalation can also promote this undesired pathway.
-
Prevention Protocol:
-
Use Fresh, High-Purity Boronic Acid: Boronic acids can degrade upon storage. Use freshly opened or purified material.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can promote protodeboronation. Ensure your solvents are appropriately dried if you are using an "anhydrous" protocol.
-
Choice of Base: While strong bases are needed to activate the boronic acid for transmetalation, overly harsh basic conditions can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) may be preferable to stronger bases like sodium hydroxide.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids. They can be used directly in the coupling reaction. Aryl trifluoroborates are another class of reagents that exhibit enhanced stability and can reduce the incidence of protodeboronation.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This data is compiled to provide a comparative guide.
Table 1: Catalyst and Ligand Screening
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and often effective choice. | [3] |
| Pd₂(dba)₃ | - | <5 | Inefficient without an appropriate ligand. | [3] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | ~80 | Often shows improved performance for challenging substrates. | [2] |
Table 2: Solvent Screening (using Pd(PPh₃)₄ and K₂CO₃)
| Solvent | Temperature (°C) | Yield (%) | Notes | Source |
| 1,4-Dioxane | 100 | 71 | High yield in a non-polar aprotic solvent. | [3] |
| Isopropanol | 80 | 64 | Good yield in an alcoholic solvent. | [3] |
| DMF | 100 | 45 | Lower yield compared to dioxane or isopropanol. | [3] |
| Toluene/Ethanol/Water | 55 | - | Effective for the first coupling in a one-pot double coupling. | [1] |
| 1,4-Dioxane/Water (2:1) | 100 (MW) | 81 | Optimal for microwave-assisted reactions. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of 2,4-Dichloropyrimidine (Microwave-Assisted)
This protocol is adapted from a high-yield procedure for the regioselective synthesis of C4-substituted pyrimidines.[2][3]
-
To a microwave reaction vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5 mol%, 0.0025 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. ResearchGate.[Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health.[Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health.[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.[Link]
-
Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.[Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
Sources
Technical Support Center: Synthesis of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
From the Desk of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. We understand that synthetic roadblocks, particularly the formation of persistent byproducts, can impede research progress. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound, and what are its key challenges?
A1: The most prevalent and industrially scalable method is the chlorination of a corresponding dihydroxy pyrimidine precursor, typically 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (also known as 5-(4-methoxyphenyl)uracil). This reaction is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine.[1][2]
The primary challenges in this synthesis are:
-
Incomplete Reaction: Failure to convert both hydroxyl groups, leading to the formation of a mono-chloro intermediate.[3]
-
Byproduct Formation: Generation of undesired side products due to the harsh reaction conditions.
-
Product Instability: The dichloro-product is susceptible to hydrolysis back to hydroxylated species, especially during aqueous work-up.[4]
-
Purification: Separating the desired product from structurally similar impurities and colored tars that can form at high temperatures.[3]
Q2: What is the specific role of the tertiary amine (e.g., N,N-dimethylaniline) in the reaction with POCl₃?
A2: The tertiary amine serves two critical functions. First, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This is crucial because an acidic environment can promote unwanted side reactions. Second, and more importantly, the amine reacts with POCl₃ to form a Vilsmeier-Haack type reagent, a highly electrophilic chloroiminium species.[5][6] This intermediate is a more potent chlorinating agent than POCl₃ alone, facilitating the conversion of the less reactive keto-enol tautomers of the pyrimidine ring to the desired dichloro product.
Q3: Why is temperature control so critical during this synthesis?
A3: Temperature control is paramount for balancing reaction rate and selectivity. The chlorination reaction requires heating to reflux (typically 100–160 °C) to proceed at a reasonable rate.[1][7] However, excessive temperatures or prolonged heating can lead to the formation of dark, flocculent, and often intractable polymeric byproducts, which significantly complicate purification and reduce yield.[4] A carefully controlled reflux is essential to drive the reaction to completion without causing significant degradation of the starting material or product.
Troubleshooting Guide: Common Byproducts & Experimental Issues
Issue 1: My final product is contaminated with a significant amount of a more polar impurity, which I suspect is the mono-chloro intermediate.
-
Question: TLC analysis of my crude product shows a spot that is less polar than the starting diol but significantly more polar than the desired product. How can I prevent its formation?
-
Answer: This impurity is almost certainly the mono-chloro intermediate (e.g., 2-chloro-4-hydroxy-5-(4-methoxyphenyl)pyrimidine). Its presence indicates an incomplete reaction. The chlorine at the C4 position is generally more susceptible to nucleophilic substitution, making the C2 hydroxyl group harder to replace.[8]
Causality & Solution:
-
Insufficient Chlorinating Agent: The molar ratio of POCl₃ to the starting material may be too low. A significant excess of POCl₃ (typically 2.2 to 2.5 equivalents or more) is often required to drive the reaction to completion.[1][7]
-
Inadequate Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature to facilitate the second chlorination. Monitor the reaction by TLC until the starting material and the mono-chloro intermediate are no longer visible. A typical reflux time is 2-6 hours.[7]
-
Inefficient Activation: Ensure the tertiary amine is of high purity and used in an appropriate molar ratio (typically 1.0–1.5 equivalents) to effectively generate the active chlorinating species.[1][7]
-
Issue 2: The reaction mixture turned into a dark, tarry sludge, making work-up and purification nearly impossible.
-
Question: Upon heating, my reaction mixture became very dark and viscous. What causes this, and how can it be avoided?
-
Answer: The formation of dark, insoluble tars is a common sign of thermal decomposition and polymerization. Pyrimidine rings, especially under harsh acidic and high-temperature conditions, can be susceptible to degradation.
Causality & Solution:
-
Excessive Temperature: Localized overheating or setting the reflux temperature too high is a primary cause. Using a high-boiling solvent like trimethylbenzene or dimethylbenzene can help maintain a consistent and controlled temperature.[1][7]
-
Purity of Reagents: Impurities in the starting material or reagents can act as catalysts for decomposition. Ensure the use of high-purity 5-(4-methoxyphenyl)uracil and freshly distilled POCl₃.
-
Reaction Time: While the reaction needs to go to completion, unnecessarily long heating times increase the likelihood of byproduct formation. Stop the reaction as soon as TLC indicates the full consumption of intermediates.
-
Issue 3: I'm losing a significant amount of product during the aqueous work-up, and I'm seeing new polar spots appear on the TLC.
-
Question: My yield is consistently low after quenching the reaction with ice/water and extraction. What is happening during the work-up?
-
Answer: The desired 2,4-dichloro product is reactive and susceptible to hydrolysis. The chlorine atoms can be displaced by water, especially with residual acid catalysis, to regenerate the mono-chloro-mono-hydroxy or even the dihydroxy starting material.[4]
Causality & Solution:
-
Slow Quenching: The work-up must be performed quickly and at a low temperature. The reaction mixture should be cooled before being carefully and slowly poured onto a large amount of crushed ice to rapidly decompose excess POCl₃ and dissipate heat.[9]
-
Inefficient Extraction: Immediately after quenching, extract the product into a non-polar organic solvent (e.g., ether, dichloromethane, or toluene).[7][9] Do not allow the product to remain in the aqueous phase for an extended period.
-
pH Control: After the initial quench, some protocols suggest a careful wash with a cold, dilute bicarbonate solution to neutralize residual acid, followed by a brine wash. This must be done quickly to minimize base-catalyzed hydrolysis.
-
Mechanistic Pathway and Byproduct Formation
The synthesis proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The diagram below illustrates the key steps and the points at which common byproducts diverge from the main synthetic route.
Caption: Reaction mechanism for dichlorination and byproduct formation pathways.
Impact of Reaction Conditions
The choice of solvent and base can significantly influence reaction outcomes. The following table summarizes common conditions found in the literature.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Chlorinating Agent | POCl₃ | POCl₃ | Standard reagent for converting hydroxyls to chlorides on pyrimidine rings. |
| Base | N,N-Dimethylaniline | Triethylamine | Both act as acid scavengers and activators. N,N-Dimethylaniline is often used in higher temperature reactions due to its higher boiling point.[1][9] |
| Solvent | None (Neat) | Toluene / Trimethylbenzene | Running the reaction neat in excess POCl₃ is common. Using a high-boiling inert solvent can improve temperature control and reduce charring.[1][7] |
| Temperature | 105-110 °C | 110-160 °C | Higher temperatures may be needed when using a solvent to achieve a sufficient reaction rate.[1] |
| Molar Ratio (POCl₃:Substrate) | ~3:1 | 2.2-2.5:1 | A significant excess ensures the reaction goes to completion. The exact ratio should be optimized for the specific scale and setup.[1][7] |
| Typical Yield | 75-90% | 90%+ | High yields are achievable with careful control of conditions and efficient work-up.[7][9] |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures and emphasizes control over reaction parameters.[1][7][9]
Materials:
-
5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylaniline
-
Toluene (or other suitable high-boiling solvent)
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Crushed Ice
-
Saturated Sodium Bicarbonate solution (cold)
-
Brine solution (cold)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione (1.0 eq), toluene (approx. 5-10 mL per gram of starting material), and phosphorus oxychloride (2.4 eq).
-
Addition of Base: Begin stirring the suspension. Slowly add N,N-dimethylaniline (1.2 eq) to the mixture dropwise. The addition may be slightly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C if using toluene) for 2-4 hours.
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when both the starting material and the mono-chloro intermediate spots are no longer visible.
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3x volumes).
-
Washing: Combine the organic layers. Quickly wash with cold saturated sodium bicarbonate solution (1x), followed by cold brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which is often a solid or oil.
Protocol 2: Purification by Recrystallization
This is the most common and efficient method for purifying the final product on a lab scale.[3][9]
Procedure:
-
Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable non-polar solvent, such as n-hexane or petroleum ether. The desired product should have low solubility at room temperature but good solubility when hot.[3]
-
Dissolution: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is achieved at the boiling point. Avoid adding excessive solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product. Confirm purity by HPLC, GC, or NMR.
References
-
2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 - Benchchem.
-
Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed Central.
-
Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives - Benchchem.
-
Technical Support Center: Purification of 2,4-Dichloro-5-methoxypyrimidine - Benchchem.
-
US5525724A - Process for the preparation of chloropyrimidines - Google Patents.
-
Troubleshooting common issues in pyrimidine synthesis - Benchchem.
-
An In-depth Technical Guide to the Synthesis of 5,6-Dichloropyrimidine-2,4-diol Starting Materials - Benchchem.
-
CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
-
CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents.
-
CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents.
-
Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap.
-
The investigations of the methods for the reduction of chloroyrimidines - Oregon State University.
-
De Novo Pyrimidine Synthesis - BOC Sciences.
-
Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
-
CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents.
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.
-
Vilsmeier–Haack reaction - Wikipedia.
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate.
-
Vilsmeier-Haack Reaction - Chemistry Steps.
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate.
-
Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
-
Pyrimidine - Wikipedia.
-
Purine and Pyrimidine Metabolism.
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University.
-
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI.
Sources
- 1. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Dichloropyrimidine Cross-Coupling Reactions
Welcome to the technical support center for dichloropyrimidine cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize these critical transformations. Dichloropyrimidines are invaluable synthons, but their successful functionalization requires a nuanced understanding of the interplay between catalysts, ligands, substrates, and reaction conditions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with dichloropyrimidine cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling of 2,4-dichloropyrimidine is giving low to no yield. Where should I start troubleshooting?
A1: Low conversion in the cross-coupling of chloro-heterocycles is a frequent challenge, primarily due to the strength and inertness of the C-Cl bond compared to C-Br or C-I bonds.[1] A systematic evaluation of your reaction parameters is the most effective approach.
-
Evaluate the Catalyst System: The combination of the palladium source and ligand is paramount. Standard catalysts like Pd(PPh3)4 can be effective, but C-Cl bond activation often requires more robust systems.[2][3] Consider switching to a modern catalyst system known for high activity, such as a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[1][4] These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5]
-
Check Reagent Quality: Ensure your boronic acid is pure and not degraded. Boronic acids can undergo decomposition or form unreactive anhydrides (boroxines) upon storage. Also, confirm the integrity of your base and the dryness of your solvent, as water content can impact the reaction.[6]
-
Optimize Temperature: C-Cl bond activation typically requires higher temperatures than C-Br or C-I bonds. If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation is an excellent technique for rapidly heating the reaction and can dramatically reduce reaction times from hours to minutes, often leading to improved yields.[2][7][8]
Q2: I am observing significant amounts of homocoupled boronic acid in my reaction mixture. What causes this and how can I prevent it?
A2: The formation of a biaryl byproduct derived from the boronic acid coupling with itself is a common side reaction. This process is often promoted by the presence of oxygen and/or Pd(II) species before the catalytic cycle is fully established.
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.[9]
-
Catalyst Choice and Handling: Using a Pd(0) source like Pd(PPh3)4 or ensuring the rapid reduction of a Pd(II) precursor to the active Pd(0) state can minimize side reactions. Adding a second dose of catalyst later in the reaction can sometimes improve yields in sluggish reactions where the initial catalyst may have decomposed.[10]
-
Stoichiometry Control: Using a slight excess of the dichloropyrimidine (e.g., 1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling by ensuring the palladium catalyst preferentially reacts with the electrophile.
Q3: My reaction is selective, but it's for the wrong position. How can I control regioselectivity at the C4 vs. C2 position of 2,4-dichloropyrimidine?
A3: The inherent electronic properties of the 2,4-dichloropyrimidine ring make the C4 position more electrophilic and thus more reactive in most cross-coupling and SNAr reactions.[11][12][13] However, this selectivity can be controlled.
-
For C4-Selectivity (The "Normal" Outcome): Standard catalyst systems like Pd(PPh3)4 will overwhelmingly favor substitution at the C4 position.[2][13] To further enhance this selectivity, ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to provide C4-coupled products with very high selectivity (>99:1).[4]
-
For C2-Selectivity (The "Inverted" Outcome): Achieving C2 selectivity is more challenging and represents an inversion of the substrate's natural reactivity. This has been successfully achieved in C-S coupling reactions by using specific palladium(II) precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands.[12][14][15][16] The steric bulk of the ligand is thought to play a key role in directing the catalyst to the less-hindered C2 position, overriding the electronic preference for C4.[12]
Section 2: In-Depth Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
You've set up your Suzuki, Heck, or other cross-coupling reaction with 2,4-dichloropyrimidine, but analysis (TLC, LC-MS) shows a large amount of unreacted starting material even after prolonged reaction times.
Causality Analysis Workflow
This workflow helps diagnose the root cause of low conversion by systematically examining the key components of the catalytic cycle.
Caption: Troubleshooting workflow for low conversion.
Parameter Optimization Table: Suzuki-Miyaura Coupling
The following table summarizes key parameters and provides recommendations for optimizing the Suzuki-Miyaura coupling of a generic 2,4-dichloropyrimidine.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Pd Source | Pd(PPh3)4 (2-5 mol%) | Use a Pd(II) precatalyst (e.g., XPhos Pd G3). Precatalysts offer greater stability and ensure a reliable 1:1 ligand-to-palladium ratio, leading to more reproducible generation of the active Pd(0) species.[17] |
| Ligand | PPh3 (in Pd(PPh3)4) | Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition of the C-Cl bond and promote the final reductive elimination step.[1][9] |
| Base | K2CO3 (2-3 equiv.) | Screen stronger or more soluble bases like K3PO4 or Cs2CO3. The base is crucial for the transmetalation step, and its efficacy can be solvent-dependent.[1][18] |
| Solvent | 1,4-Dioxane/H2O | Experiment with different solvent systems. While aqueous dioxane is common, alcoholic solvent mixtures or anhydrous polar aprotic solvents like THF or Toluene can sometimes offer better results, depending on substrate solubility and base compatibility.[2][10] |
| Temperature | 80-100 °C | Increase temperature to 110-120 °C or use microwave irradiation. Higher thermal energy is often required to overcome the activation barrier for C-Cl bond cleavage.[2][8] |
Issue 2: Formation of Hydrodehalogenation Side Product
Instead of the desired coupled product, you are isolating a significant amount of monochloropyrimidine, where one of the chlorine atoms has been replaced by hydrogen.
Mechanistic Insight
Hydrodehalogenation (HDH) is a pernicious side reaction that plagues many cross-coupling reactions.[19] It can arise from several pathways, but a common one involves the formation of a palladium-hydride (Pd-H) species. This Pd-H can then undergo reductive elimination with the dichloropyrimidine to generate the undesired byproduct. Sources of the hydride can include trace water, the boronic acid itself (protodeboronation), or even the solvent.[18][19][20] Aryl boronic acids bearing electron-withdrawing groups are particularly susceptible to protodeboronation.[18]
Strategies for Mitigation
-
Use Anhydrous Conditions: While many Suzuki couplings tolerate water, if HDH is a major issue, switching to strictly anhydrous conditions can help. This involves using dry solvents and reagents.
-
Base Selection: The choice of base can be critical. Some bases are more prone to promoting pathways that lead to Pd-H formation. Empirically screening bases (e.g., comparing K3PO4, Cs2CO3, and K2CO3) is recommended.[19]
-
Ligand Effects: The ligand can influence the relative rates of the desired C-C coupling versus the undesired C-H formation. Bulky, electron-rich phosphines can sometimes favor the desired reductive elimination pathway.[19]
-
Protect the Boronic Acid: If protodeboronation is the suspected source of the problem, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol boronate) before the coupling reaction.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for C4-Selective Suzuki-Miyaura Coupling via Microwave Irradiation
This protocol is adapted from methodologies that have demonstrated high efficiency and selectivity for the C4 position.[2][7][8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic Acid (1.05 equiv)
-
Pd(PPh3)4 (0.5 - 2 mol%)
-
K2CO3 (3.0 equiv)
-
1,4-Dioxane and Water (2:1 v/v mixture)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K2CO3.
-
Add the Pd(PPh3)4 catalyst.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: One-Pot, Regioselective Double Suzuki Coupling
This advanced protocol allows for the sequential, regioselective installation of two different aryl groups onto the 2,4-dichloropyrimidine core in a single pot, adapted from established methods.[10][21]
Procedure:
-
First Coupling (C4-Selective):
-
To an oven-dried Schlenk flask under an argon atmosphere, add 2,4-dichloropyrimidine (1.0 equiv), the first arylboronic acid (1.0 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv).
-
Add degassed 1-propanol/water (3:1 v/v).
-
Heat the mixture at 70 °C and monitor by TLC/LC-MS until the 2,4-dichloropyrimidine is consumed (typically 4-6 hours).
-
-
Second Coupling (C2-Selective):
-
Cool the reaction mixture to room temperature.
-
Add the second, different arylboronic acid (1.2 equiv), additional Na2CO3 (2.0 equiv), and a second portion of Pd(PPh3)4 (5 mol%).
-
Heat the reaction mixture to 90 °C for 12 hours or until the mono-coupled intermediate is consumed.
-
Perform an aqueous workup and purify by column chromatography to isolate the 2,4-disubstituted pyrimidine.
-
Section 4: Visualizing Key Concepts
The Palladium-Catalyzed Suzuki-Miyaura Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.
Caption: A generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Decision Guide for Regioselectivity
This chart provides a clear decision-making framework for achieving the desired regiochemical outcome.
Caption: A decision guide for achieving regioselective functionalization.
References
- Vertex AI Search, C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Vertex AI Search, Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Vertex AI Search, Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Vertex AI Search, One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH.
- Vertex AI Search, Suzuki–Miyaura Reactions of (4-bromophenyl)
- Vertex AI Search, Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
- Vertex AI Search, C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed.
- Vertex AI Search, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Vertex AI Search, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ResearchG
- Vertex AI Search, C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines | Journal of the American Chemical Society.
- Vertex AI Search, Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions | Journal of the American Chemical Society.
- Vertex AI Search, C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - ACS Fall 2025.
- Vertex AI Search, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar.
- Vertex AI Search, Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)
- Vertex AI Search, Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions - Benchchem.
- Vertex AI Search, A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid - Benchchem.
- Vertex AI Search, ChemInform Abstract: Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Vertex AI Search, Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal.
- Vertex AI Search, Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
- Vertex AI Search, Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Vertex AI Search, Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Public
- Vertex AI Search, troubleshooting common issues in reactions involving 2,6-Dichloropyridine - Benchchem.
- Vertex AI Search, One-pot Double Suzuki Couplings of Dichloropyrimidines - PubMed - NIH.
- Vertex AI Search, Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling - Benchchem.
- Vertex AI Search, A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring - Benchchem.
- Vertex AI Search, (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Vertex AI Search, Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Vertex AI Search, Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Vertex AI Search, One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchG
- Vertex AI Search, Mechanistic/Organometallic Aspects of Palladium-Catalyzed C H Bond Functionaliz
- Vertex AI Search, Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of arom
- Vertex AI Search, Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - Beilstein Journals.
- Vertex AI Search, Palladium-Catalyzed Oxidation of β-C(sp 3 )
- Vertex AI Search, Ligand electronic influence in Pd-c
- Vertex AI Search, Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Vertex AI Search, Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal.
- Vertex AI Search, Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theses.enscm.fr [theses.enscm.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 21. One-pot Double Suzuki Couplings of Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine
Welcome to the technical support center for navigating the complexities of regioselective Suzuki-Miyaura coupling with 2,4-dichloropyrimidine. As a foundational building block in medicinal chemistry and materials science, precise control over the functionalization of the pyrimidine core is paramount.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth, field-proven insights to address common challenges and answer frequently asked questions, ensuring your success in achieving predictable and high-yielding C-C bond formations.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the regioselectivity of the Suzuki coupling on the 2,4-dichloropyrimidine scaffold.
Q1: Why does the Suzuki coupling of 2,4-dichloropyrimidine preferentially occur at the C4 position?
The inherent reactivity of the 2,4-dichloropyrimidine ring dictates a strong preference for substitution at the C4 position. This regioselectivity is governed by fundamental electronic principles. The C4 carbon is para to a ring nitrogen, which provides superior stabilization for the negatively charged Meisenheimer intermediate formed during the key oxidative addition step of the palladium catalytic cycle.[3] Consequently, the oxidative addition of the Pd(0) catalyst into the C4–Cl bond has a lower activation energy barrier compared to the C2–Cl bond, making it the kinetically favored pathway.[4][5] Virtually all standard palladium-catalyzed cross-coupling reactions on this substrate, including Suzuki, Buchwald-Hartwig, and C-S coupling, demonstrate this intrinsic C4 preference.[6]
Q2: Is it possible to reverse the selectivity and achieve coupling at the C2 position?
Achieving C2-selective Suzuki coupling on an unsubstituted 2,4-dichloropyrimidine is a significant challenge and represents an inversion of the substrate's natural electronic preference.[3][6] While conventional Suzuki conditions overwhelmingly favor the C4 site, recent advancements have shown that catalyst and ligand selection can, in some cases, override innate selectivity.[3] For instance, in other types of cross-coupling like C-S thiolation, specific ligand and catalyst combinations have successfully inverted the selectivity to favor the C2 position.[6] However, for Suzuki coupling, C4-selectivity remains robust even when using conditions designed to promote C2-thiolation.[6]
Strategies to promote C2 coupling often rely on sterically demanding ligands or introducing substituents at other positions on the pyrimidine ring (e.g., a bulky group at C5) that sterically hinder the approach to the C4 position.[4]
Q3: What are the most common palladium catalysts for achieving high C4-selectivity?
For reliable and high-yielding C4-selective Suzuki coupling, palladium(0) catalysts are overwhelmingly favored.[3]
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄: This is the most widely used and well-documented catalyst for this transformation. It is a robust, commercially available Pd(0) precatalyst that consistently delivers high C4 selectivity.[4] It has been successfully used in conventional heating and microwave-assisted protocols, sometimes with catalyst loadings as low as 0.5 mol%.[2][4]
-
Palladium(II) Precatalysts with Phosphine Ligands: Pd(II) sources like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used, but they require the addition of a phosphine ligand (e.g., PPh₃, PCy₃) and must be reduced in situ to the active Pd(0) species.[4][7] The efficiency of this reduction can be solvent-dependent, which may explain why Pd(OAc)₂ sometimes gives lower yields in non-polar solvents like 1,4-dioxane.[4]
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂: This catalyst, known for its wide bite angle, can be particularly effective at promoting the final reductive elimination step and may improve yields in some cases.[4]
Q4: How does microwave irradiation affect the reaction?
Microwave-assisted procedures offer significant advantages for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine. The primary benefits are:
-
Drastically Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in as little as 15 minutes.[2][4]
-
Improved Yields: The rapid and efficient heating can minimize the formation of side products.
-
Lower Catalyst Loading: High efficiency allows for the use of very low catalyst concentrations (e.g., 0.5 mol%), which is both cost-effective and reduces palladium contamination in the final product.[2][4]
A typical microwave protocol involves heating a mixture of the dichloropyrimidine, boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a solvent system like 1,4-dioxane/water at 100°C for 15 minutes.[4]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low to No Product Formation
Your reaction is sluggish, fails to start, or gives a very low yield of the desired C4-coupled product.
Potential Causes & Recommended Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may have oxidized, or the Pd(II) precatalyst is not being reduced effectively.
-
Solution: Always use fresh Pd(PPh₃)₄ from a reputable source, storing it under an inert atmosphere. When using a Pd(II) precatalyst like Pd(OAc)₂, ensure your ligands and solvents are of high quality. If you suspect catalyst failure, test the conditions on a reliable model system (e.g., phenylboronic acid and bromobenzene).[8]
-
-
Inappropriate Solvent: The choice of solvent is critical for catalyst stability and reactivity.
-
Solution: For Pd(PPh₃)₄-catalyzed reactions, less polar solvents like 1,4-dioxane or isopropanol often provide the highest yields.[4] Polar aprotic solvents like DMF can sometimes be less effective.[1] Alcoholic solvent mixtures (e.g., Toluene/Ethanol/H₂O) have also been shown to be highly effective, allowing for lower reaction temperatures.[1] A systematic screening of solvents is a prudent first step in optimization.[4]
-
-
Ineffective Base or Insufficient Water: The base is crucial for activating the boronic acid for transmetalation. Anhydrous conditions can sometimes be detrimental.
-
Deactivated Boronic Acid or Catalyst Poisoning: Boronic acids can degrade over time. Certain functional groups can poison the palladium catalyst.
-
Solution: Use fresh, high-purity boronic acid. Avoid heteroaryl boronic acids containing sulfur (e.g., thiophene-boronic acid), as sulfur is a known poison for palladium catalysts.[4]
-
Problem 2: Poor Regioselectivity or Formation of Di-substituted Product
You are observing a significant amount of the C2-substituted isomer or the 2,4-disubstituted pyrimidine.
Potential Causes & Recommended Solutions:
-
High Temperature or Prolonged Reaction Time: While higher temperatures can increase the reaction rate, they can also lower the kinetic barrier for the less-favored C2-coupling and promote a second coupling event at the remaining chloro-position.
-
Solution: Carefully control the reaction temperature. For the model reaction with phenylboronic acid, 100°C was found to be optimal. Temperatures of 120°C or higher led to the formation of the 2,4-diphenylpyrimidine side product.[4] Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Catalyst System: While rare for this substrate, certain ligand systems could potentially alter the innate C4 preference.
-
Solution: To ensure high C4 selectivity, stick with well-established catalyst systems like Pd(PPh₃)₄ with a standard carbonate base.[4] Avoid overly reactive or esoteric ligand systems unless C2-selectivity is the explicit goal, which would require significant exploratory development.
-
Problem 3: Significant Side Product Formation (Protodeboronation or Homo-coupling)
You observe significant amounts of the deboronated arene from your boronic acid or the biaryl homo-coupled product.
Potential Causes & Recommended Solutions:
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid and is often promoted by high temperatures and excess base or water.
-
Solution: Use the boronic acid as soon as it is weighed. Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate.[9] Avoid excessively long reaction times.
-
-
Homo-coupling: This involves the coupling of two boronic acid molecules.
-
Solution: Ensure the oxidative addition step is efficient by using an active catalyst. Sometimes, using a slight excess of the 2,4-dichloropyrimidine can help minimize this side reaction by ensuring there is always an electrophile available to engage the catalyst after oxidative addition.[9]
-
Data Presentation: C4-Selective Catalyst Systems
The following table summarizes proven catalyst systems for achieving high regioselectivity for the C4 position in the Suzuki coupling of 2,4-dichloropyrimidine.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Key Feature | Reference(s) |
| Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Microwave-assisted, 15 min reaction, >95% yield | [3][4] |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | Optimized for one-pot double Suzuki couplings | [1][3] |
| Pd(OAc)₂ / PPh₃ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | Lower yield compared to Pd(0) precatalyst | [4] |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | Can be effective for challenging substrates | [4] |
Visualizing the Process
Suzuki Catalytic Cycle and Regioselectivity
The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidine is determined during the initial, irreversible Oxidative Addition step. The electronic preference for the C4 position dictates the major reaction pathway.
Caption: The Suzuki catalytic cycle for 2,4-dichloropyrimidine.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and resolve issues with low-yielding reactions.
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
References
- A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring. (2025). BenchChem.
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Source not specified.
- Handy, S. T., & Anderson, K. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021).
- One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2014).
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (2025). BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Conversion in Pyrimidine Functionalization
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high conversion rates when modifying the pyrimidine core. The unique electronic properties of the pyrimidine ring, characterized by its π-deficient nature and the presence of two Lewis basic nitrogen atoms, present a distinct set of challenges compared to carbocyclic aromatic systems.[1][2]
This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your reactions for success.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Low conversion is one of the most common issues in synthetic chemistry. The following section is structured to help you identify the root cause of poor reaction performance and implement effective solutions.
Problem 1: Low to No Product Formation in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q: My Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid is showing less than 10% conversion. What are the likely causes and how can I fix it?
A: Low conversion in palladium-catalyzed cross-couplings involving pyrimidines often stems from a combination of factors related to the electron-deficient nature of the heterocycle and potential catalyst inhibition.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The nitrogen lone pairs on the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. The electron-deficient nature of the ring also makes oxidative addition, a key step in the catalytic cycle, kinetically challenging, especially with less reactive C-Cl bonds.[3][4]
-
Solution 1 (Ligand Choice): Switch to ligands designed for electron-deficient heterocycles. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting oxidative addition step and sterically hinder coordination of the pyrimidine nitrogen to the palladium center.[3][4]
-
Solution 2 (Pre-catalyst & Conditions): Ensure you are using a reliable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and that your solvents are anhydrous and properly degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[5]
-
-
Sub-optimal Base or Solvent: The choice of base is critical for the transmetalation step and for maintaining an active catalyst.[3] The solvent must solubilize all components and be stable at the required reaction temperature.
-
Solution: A common starting point is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a phosphate base (K₃PO₄).[6] Stronger bases like NaOtBu are often required for Buchwald-Hartwig aminations.[5][7] If solubility is an issue, consider switching from common solvents like toluene or dioxane to more polar aprotic solvents like 2-MeTHF or THF.[5][6]
-
-
Poor Quality of Boronic Acid/Ester: Boronic acids are prone to dehydration to form cyclic boroxines or protodeboronation, especially under harsh conditions, reducing the concentration of the active nucleophile.
-
Solution: Use freshly purchased boronic acid or a more stable boronate ester (e.g., a pinacol ester).[8] You can also add a slight excess (1.1-1.5 equivalents) of the boron reagent to compensate for any degradation.
-
Q: My Buchwald-Hartwig amination of a 2-chloropyrimidine is failing. Besides hydrodehalogenation, I see only starting material. What should I try?
A: This is a classic challenge. The C2 position of pyrimidine is often less reactive than the C4 or C6 positions in cross-coupling reactions.[9][10] Driving this transformation requires a highly active catalytic system.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity for C2 Position: The C-Cl bond at the 2-position is particularly difficult to activate.
-
Solution: Employ a "second-generation" or "third-generation" Buchwald-Hartwig catalyst system. These typically involve highly sterically hindered, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos. These ligands create a highly active, coordinatively unsaturated Pd(0) species necessary for the challenging oxidative addition step.[11][12]
-
-
Base Incompatibility: While strong bases like NaOtBu or LHMDS are needed to deprotonate the amine, they can also promote side reactions if not chosen carefully.
-
Solution: Screen different strong bases. While NaOtBu is common, K₃PO₄ or Cs₂CO₃ can sometimes offer better results, albeit potentially requiring higher temperatures.[5] The choice is often substrate-dependent.
-
Problem 2: Reaction Stalls After Partial Conversion in C-H Functionalization
Q: I'm attempting a direct C-H arylation at the C5 position of a 2-aminopyrimidine, but the reaction stops at ~50% conversion. How can I push it to completion?
A: Stalling is common in C-H functionalization and often points to catalyst deactivation or product inhibition. The desired product, a C5-arylated pyrimidine, can sometimes be a better ligand for the catalyst than the starting material or the designed ligand, effectively shutting down the catalytic cycle.
Potential Causes & Solutions:
-
Product Inhibition: The newly functionalized pyrimidine product may coordinate more strongly to the metal catalyst (e.g., Palladium) than the starting material, leading to catalyst sequestration.[13]
-
Solution 1 (Increase Catalyst Loading): As a straightforward approach, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may help achieve full conversion, though this is not always economically viable.
-
Solution 2 (Modify Reaction Conditions): Higher temperatures can sometimes overcome product inhibition by promoting dissociation from the metal center. Be cautious, as this can also lead to decomposition.
-
Solution 3 (Slow Addition): Slowly adding one of the coupling partners (e.g., the aryl halide) over several hours via syringe pump can keep the concentration of the key reagents low, minimizing side reactions and catalyst deactivation pathways.
-
-
Oxidant or Additive Decomposition: Many C-H functionalization reactions require a stoichiometric oxidant (e.g., Ag₂CO₃, Cu(OAc)₂). If this oxidant degrades over the course of the reaction, the catalytic cycle will halt.
-
Solution: Ensure the oxidant is high purity and added under an inert atmosphere. In some cases, adding the oxidant in portions throughout the reaction can maintain its effective concentration.
-
Troubleshooting Workflow Diagram
For a systematic approach to diagnosing low conversion, follow this workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization Methods for Purifying Pyrimidine Intermediates
Welcome to the Technical Support Center for the purification of pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuanced art of recrystallization. Pyrimidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, making their purity paramount for successful downstream applications and clinical outcomes.[1][2][3] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses the common (and often frustrating) challenges encountered during the recrystallization of pyrimidine intermediates.
Issue 1: No Crystals Form After Cooling
Question: I've cooled my solution, and even after an extended period in an ice bath, no crystals have formed. What's going wrong?
Answer: This is a frequent issue that typically points to one of three root causes: the solution is not supersaturated, the chosen solvent is inappropriate, or nucleation is inhibited.
-
Solution is Not Supersaturated: The concentration of your pyrimidine intermediate in the solvent may be too low to induce crystallization upon cooling.
-
Corrective Action: Gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration.[4] Once a slightly more concentrated solution is achieved, allow it to cool slowly again. If this fails, the solvent can be completely removed by rotary evaporation, and the recrystallization can be re-attempted with the recovered crude solid.[4]
-
-
Inappropriate Solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures. The ideal recrystallization solvent is one in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]
-
Corrective Action: A systematic solvent screening is necessary. Experiment with a range of solvents with varying polarities. Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[4][5] A good rule of thumb is that solvents with functional groups similar to the compound often lead to high solubility.[5]
-
-
Nucleation is Inhibited: Sometimes, even in a supersaturated solution, the initial formation of crystal seeds (nucleation) does not occur spontaneously.
-
Corrective Actions:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seeding: Introduce a "seed crystal" of the pure compound into the solution.[4] This provides a template for further crystal growth.
-
Evaporation Technique: Dip a glass stirring rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin residue of microcrystals on the rod. Re-introduce this rod into the solution to induce crystallization.[4]
-
-
Issue 2: "Oiling Out" - Formation of an Oil Instead of Crystals
Question: Instead of forming solid crystals, my compound has separated as an oily layer. How can I resolve this?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution above its melting point. This is often due to a very high concentration of the solute or a rapid cooling rate.
-
High Solubility/Concentration: The compound is excessively soluble in the chosen solvent.[4]
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules do not have sufficient time to align themselves into a crystal lattice.
-
Corrective Action: Allow the solution to cool to room temperature more slowly. You can insulate the flask by placing an inverted beaker over it to create a less drastic temperature gradient.[4]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation process.
-
Corrective Action: If possible, pre-purify the crude material using a technique like column chromatography before attempting recrystallization.[4]
-
Issue 3: Crystals Form Too Quickly and Are Very Fine
Question: As soon as I remove my flask from the heat, a large amount of very fine powder crashes out of the solution. How can I obtain larger, purer crystals?
Answer: Rapid crystallization often traps impurities within the crystal lattice, negating the purpose of the purification.[6] This phenomenon is typically caused by a solution that is too concentrated or a solvent with a very steep solubility curve with respect to temperature.[4]
-
Corrective Action: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation level.[4][6] This will allow for a slower, more controlled cooling and crystallization process, which generally yields larger and purer crystals.[4] Experimenting with different solvents or solvent mixtures can also help find a system that allows for more controlled crystal growth.[4]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for crystallizing my pyrimidine intermediate?
A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[4] You can perform small-scale solubility tests with a variety of solvents to observe this property. The principle of "like dissolves like" can be a useful starting point; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7] For pyrimidine derivatives, which often have polar functional groups, protic solvents like methanol and ethanol, or aprotic polar solvents like ethyl acetate, are good candidates to screen.[4][8]
Q2: What is the effect of temperature on pyrimidine crystallization?
A2: Temperature is a critical factor as it directly influences the solubility of pyrimidine compounds. Generally, solubility increases with temperature.[9][10][11] This principle is the foundation of cooling crystallization, where a hot, saturated solution is cooled to induce crystal formation.[4] The rate of cooling also plays a crucial role in determining the size and purity of the resulting crystals; slower cooling rates typically lead to larger and higher-quality crystals.[4]
Q3: How can I crystallize a pyrimidine compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A3: For compounds that are only soluble in high-boiling point solvents such as DMF or DMSO, anti-solvent vapor diffusion is a highly effective technique.[4][12] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[4][12] The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.[4]
Q4: What is the role of pH in the crystallization of pyrimidine compounds?
A4: The pH of the solution can significantly impact the ionization state of pyrimidine compounds, which in turn affects their solubility.[10][13] For pyrimidine derivatives containing acidic or basic functional groups, adjusting the pH can be a powerful tool to control crystallization.[13][14] For instance, the pyrimidine ring itself is weakly basic; in acidic conditions, the nitrogen atoms can become protonated, forming a more soluble salt.[13]
Experimental Protocols and Data
Protocol 1: Standard Cooling Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent to your impure pyrimidine compound to achieve complete dissolution.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals, typically under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This technique is useful when a single solvent does not provide the desired solubility characteristics.
-
Dissolution: Dissolve the impure compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).[15]
-
Addition of "Bad" Solvent: While keeping the solution hot, add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid).[15] The two solvents must be miscible.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[15]
-
Cooling and Isolation: Allow the solution to cool slowly, and then proceed with cooling in an ice bath, filtration, washing, and drying as described in the standard protocol.[15]
Data Presentation: Common Solvents for Pyrimidine Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Ethanol | 78 | Polar Protic | A versatile and commonly used solvent for many pyrimidine derivatives.[4][5] |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point.[8][16] |
| Ethyl Acetate | 77 | Polar Aprotic | A good choice for moderately polar compounds.[4][5] |
| Water | 100 | Very Polar Protic | Can be effective for highly polar pyrimidines, sometimes used in mixed-solvent systems with alcohols.[5] |
| Acetone | 56 | Polar Aprotic | A good solvent, but its low boiling point can be a drawback.[7] |
| Hexane/Acetone | Variable | Mixed | A common mixed-solvent system for adjusting polarity.[4][5] |
| Hexane/THF | Variable | Mixed | Another useful mixed-solvent system.[4][5] |
| DMF | 153 | Polar Aprotic | High boiling point; often used for compounds with low solubility in other solvents, frequently in anti-solvent setups.[8][16] |
| DMSO | 189 | Polar Aprotic | Very high boiling point; similar applications to DMF.[8] |
Visualizations
Workflow for Standard Cooling Recrystallization
Caption: Standard Cooling Recrystallization Workflow.[4]
Logic Diagram for Anti-Solvent Vapor Diffusion
Caption: Anti-Solvent Vapor Diffusion Setup.[4]
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. [Link]
-
Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1194-1199. [Link]
-
Abdel-rahman, A. A. H. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Aswan University Journal of Environmental Studies, 1(1), 1-1. [Link]
-
ResearchGate. (n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
CrystEngComm. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. [Link]
-
IRJMETS. (n.d.). REVIEW ON PYRIMIDINE. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. irjmets.com [irjmets.com]
- 3. ijpsr.com [ijpsr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Synthesis of Polysubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction has a very low yield (<40%). What are the most likely causes?
A1: Low yields in the classical Biginelli reaction are a common issue. The primary causes include:
-
Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[1]
-
Side Reactions: Competing reactions, such as Knoevenagel condensation between the aldehyde and the β-ketoester, can consume starting materials.[1]
-
Incomplete Cyclization: The open-chain ureide intermediate may fail to cyclize efficiently, especially with sterically hindered substrates.[1]
-
Poor Reaction Conditions: Inappropriate solvent choice or temperature can significantly hinder the reaction rate and promote byproduct formation.[1]
Q2: I've isolated a major byproduct in my Biginelli reaction instead of the expected dihydropyrimidine. How can I identify it?
A2: The most common byproducts are typically the Knoevenagel adduct (from condensation of the aldehyde and β-ketoester) or an open-chain ureide. Characterization by NMR and mass spectrometry is recommended. The Knoevenagel product will lack the urea moiety, while the open-chain intermediate will show signals from all three components but will not be cyclized.[1] With certain cyclic β-dicarbonyl compounds, spiroheterocyclic compounds can also become the major product.[1]
Q3: My Pinner synthesis is failing. What are the critical parameters to control?
A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:
-
Anhydrous Conditions: The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. Therefore, strictly anhydrous conditions are crucial for success.
-
Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.[2]
-
Temperature Control: The reaction temperature must be carefully controlled to prevent decomposition of reactants and intermediates.
Q4: I am observing the formation of unexpected impurities in my large-scale pyrimidine synthesis. How can I identify and minimize them?
A4: Scaling up reactions can introduce new challenges. Common impurities and mitigation strategies include:
-
Dihydropyridine Derivatives: These can arise from the self-condensation of the β-ketoester. To mitigate this, optimize the stoichiometry of the reactants. A slight excess of urea or thiourea can sometimes suppress this side reaction.[3]
-
Aldol Condensation Products: The aldehyde component can undergo self-condensation. Careful control of temperature and the rate of addition of reagents can minimize this.
-
Oxidation Products: The dihydropyrimidine ring can be susceptible to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[3]
II. Troubleshooting Guides for Common Side Reactions
This section provides detailed guides to address specific issues encountered during pyrimidine synthesis, with a focus on the Biginelli and Pinner reactions.
Side Reaction: Hantzsch-type 1,4-Dihydropyridine (DHP) Formation in Biginelli Reaction
A common and often fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.[2]
Mechanism of DHP Formation
Identification of DHP Byproduct
-
TLC Analysis: DHPs are often yellow and highly fluorescent under UV light, making them easily distinguishable from the desired dihydropyrimidinone (DHPM).
-
Spectroscopic Analysis:
-
¹H NMR: Will show signals corresponding to two equivalents of the β-ketoester.
-
Mass Spectrometry: The molecular weight will correspond to the condensation of one molecule of aldehyde, two molecules of β-ketoester, and one molecule of ammonia.
-
Prevention and Mitigation Strategies
| Strategy | Rationale |
| Temperature Control | Higher temperatures favor the Hantzsch pathway by promoting the decomposition of urea to ammonia. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2] |
| Catalyst Selection | The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2] |
| Order of Addition | Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2] |
| Use of Pre-formed Imines | Reacting a pre-formed imine of the aldehyde and urea with the β-ketoester can direct the reaction towards the desired DHPM. |
Side Reaction: N-Acylurea Formation
N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process.[2] These arise from a competing reaction between the β-ketoester and urea.[4]
Identification and Prevention
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.[4]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.[4]
Issue: Incomplete Cyclization and Low Conversion
Low conversion of starting materials or the isolation of an uncyclized intermediate are common problems in pyrimidine synthesis.[2][4]
Troubleshooting Workflow
Detailed Mitigation Strategies
-
Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[2][4]
-
Reaction Time and Temperature: The reaction may require a longer reaction time or a moderate increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][4]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2]
-
Incomplete Cyclization: This can be due to insufficient activation of the carbonyl group or steric hindrance.[4]
Issue: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In polysubstituted pyrimidines, such as 2,4-dichloropyrimidines, controlling the regioselectivity of nucleophilic aromatic substitution can be challenging.
Understanding Regioselectivity
The pyrimidine ring is electron-deficient, which facilitates SNAr at the C2, C4, and C6 positions.[5] In 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position due to better delocalization of the negative charge in the Meisenheimer intermediate.[5] However, the actual selectivity is a sensitive balance of electronic and steric factors.[5]
Strategies to Control Regioselectivity
-
Favoring C2 Substitution: To achieve C2 selectivity, one common strategy is to introduce an electron-donating group (EDG) at the C6 position. An EDG, such as a methoxy (OMe) or methylamino (NHMe) group, alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more electrophilic and thus more susceptible to nucleophilic attack.[5]
-
Computational Modeling: In cases where the energy gap between the LUMO and LUMO+1 is small, both orbitals must be considered to predict reactivity. Computational modeling, such as calculating transition state energies, can be a powerful tool to predict the outcome of these sensitive reactions.[5]
III. Experimental Protocols
General Protocol for a Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst (e.g., 10 mol% of a Lewis acid).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
If necessary, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the substituted pyrimidine is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine compound in a minimal amount of the selected hot solvent to form a saturated solution.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[6]
IV. References
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Addressing challenges in the scale-up synthesis of pyrimidine compounds. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Common side reactions in the synthesis of pyrimidines and their prevention. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Syntheses of some pyrimidine N-oxides. (1984). Canadian Journal of Chemistry, 62(6), 1167-1174.
-
Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates. (1985). The Journal of Organic Chemistry, 50(16), 2940–2946.
-
Overcoming poor regioselectivity in pyrimidine substitution reactions. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Pyrimidine metabolism. (n.d.). In Wikipedia. Retrieved January 18, 2026, from
-
Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. (1970). Proceedings of the National Academy of Sciences of the United States of America, 67(2), 824–830.
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (1976). Journal of the Chemical Society, Perkin Transactions 1, 1205-1209.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog.
-
Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. (1970). Proceedings of the National Academy of Sciences of the United States of America, 67(2), 824-830.
-
Blocking cyclobutane pyrimidine dimer formation by steric hindrance. (2016). Organic & Biomolecular Chemistry, 14(13), 3391-3394.
-
Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. (2021). Synthesis, 53(08), 1431-1442.
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Synthesis of steroidal pyrimidine N-oxides. (1968). Canadian Journal of Chemistry, 46(17), 2807-2812.
-
Overcoming side reactions in pyrimidine synthesis. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
Pyrimidine dimer. (n.d.). In Wikipedia. Retrieved January 18, 2026, from
-
Proposed mechanism for the formation of pyrimidines. (n.d.). ResearchGate. Retrieved January 18, 2026, from
-
Concerted and ionic pathways of pyrimidine N-oxide 1 to product Pr-1... (n.d.). ResearchGate. Retrieved January 18, 2026, from
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180.
-
Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. (1968). Journal of Molecular Biology, 36(2), 175-186.
-
Control of pyrimidine synthesis in Pseudomonas fragi. (2001). Journal of Applied Microbiology, 90(4), 637-642.
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2009). The Arabidopsis Book, 7, e0123.
-
Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. (2002). Analytical Chemistry, 74(24), 6408-6412.
-
Pyrimidine biosynthesis. (2017, September 2). YouTube. Retrieved January 18, 2026, from
-
Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques. (n.d.). BenchChem. Retrieved January 18, 2026, from
-
EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN. (2025, May 11). MY SCHOOL EXAMS.
-
De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences. Retrieved January 18, 2026, from
-
Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube. Retrieved January 18, 2026, from
-
Recent Advances in Pyrimidine-Based Drugs. (2018). Molecules, 23(3), 648.
Sources
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions on pyrimidines. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges, grounded in mechanistic principles and practical field experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence.
Troubleshooting Guide: From Low Conversion to Unwanted Side Products
Navigating the intricacies of SNAr reactions on pyrimidines can be challenging. This guide provides a systematic approach to identifying and resolving common experimental hurdles.
Q1: My SNAr reaction on a halopyrimidine is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
Low conversion is a frequent issue that can often be traced back to several key factors related to substrate reactivity, nucleophile strength, and reaction conditions.
Causality-Driven Troubleshooting Steps:
-
Assess Substrate Activation: The pyrimidine ring's inherent π-deficiency makes it susceptible to nucleophilic attack, a feature that is enhanced by the presence of two nitrogen atoms.[1][2] However, the reactivity is not uniform across all positions. Leaving groups at the C2, C4, and C6 positions are most readily displaced because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized over both nitrogen atoms.[3][4] If your substrate lacks sufficient activation, consider if the leaving group is at an optimal position.
-
Evaluate the Leaving Group: In the context of SNAr reactions, the carbon-halogen bond strength is a critical determinant of reactivity. The typical order of reactivity for halogen leaving groups is F > Cl > Br > I.[5] The high electronegativity of fluorine polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. If your reaction is sluggish with a chloro, bromo, or iodo pyrimidine, and a fluoro analogue is available, it may offer a significant rate enhancement. Sulfonyl-based leaving groups have also been shown to be highly effective.[6]
-
Strengthen the Nucleophile: The nucleophile's potency is paramount. A common pitfall is using a weak nucleophile without appropriate activation. For instance, an alcohol is a significantly weaker nucleophile than its corresponding alkoxide. If you are employing a neutral nucleophile like an alcohol or an amine, deprotonation with a suitable base (e.g., NaH for alcohols, or a non-nucleophilic base for amines) either prior to or during the reaction can dramatically increase its reactivity.[7]
-
Optimize Reaction Temperature: Many SNAr reactions possess a considerable activation energy barrier and thus benefit from heating.[7] If your reaction is proceeding slowly at room temperature, a gradual increase in temperature while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is a logical step.[7][8] However, be mindful that excessive heat can promote side reactions.[8]
-
Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its nucleophilicity.[5] In some cases, greener solvents like PEG 400 have also been used effectively.[9]
Troubleshooting Workflow for Low Conversion
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
Side product formation can complicate purification and reduce the yield of your desired product. The most common side reactions are solvolysis and reaction at other nucleophilic sites on the substrate.
Common Side Products and Minimization Strategies:
-
Hydrolysis/Alcoholysis: When using protic solvents like water or alcohols, the solvent itself can act as a nucleophile, leading to the formation of the corresponding 4-hydroxy or 4-alkoxy pyrimidines.[8] This is particularly prevalent under acidic conditions.
-
N-Alkylation/Arylation: In fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, the nitrogen atom in the fused ring can also act as a nucleophile, leading to undesired N-alkylation or N-arylation, especially in the presence of a base.
-
Minimization Strategy: To favor substitution at the desired carbon, protecting the nucleophilic nitrogen of the fused ring with a suitable protecting group (e.g., tosyl) can be an effective strategy.[8]
-
Q3: My reaction is sluggish, and I suspect steric hindrance is the issue. How can I overcome this?
Steric hindrance, especially from bulky groups near the reaction center on either the pyrimidine ring or the nucleophile, can significantly impede the reaction rate.
Strategies to Mitigate Steric Hindrance:
-
Less Hindered Nucleophiles: If possible, consider using a less sterically hindered nucleophile. For example, ortho-substituted anilines react more slowly than their meta or para counterparts.[8]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.[8]
-
Catalyst Choice: For certain transformations, the choice of catalyst can play a role in overcoming steric hindrance. For instance, in Suzuki coupling reactions on chloropyrimidines, the palladium catalyst and ligands can be tuned to improve reactivity.[10]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practical aspects of nucleophilic substitution on pyrimidines.
Q1: At which position on the pyrimidine ring is nucleophilic substitution most likely to occur?
Nucleophilic substitution on the pyrimidine ring is most favorable at the C2, C4, and C6 positions.[1][3] This is because the nitrogen atoms, being highly electronegative, withdraw electron density from the ring, making these positions electron-deficient and thus susceptible to nucleophilic attack. The stability of the resulting Meisenheimer intermediate is a key factor; attack at C2, C4, or C6 allows the negative charge to be delocalized onto the electronegative nitrogen atoms, which is a stabilizing effect.[3][4]
Q2: Why is the C4 position generally more reactive than the C2 position in 2,4-dihalopyrimidines?
In nucleophilic substitution reactions of 2,4-dihalopyrimidines, the halide at the C4 position is typically displaced more readily than the one at C2.[11] This regioselectivity can be explained by considering the stability of the anionic intermediate. The intermediate formed upon nucleophilic attack at C4 can be stabilized by three resonance structures.[11] Furthermore, Frontier Molecular Orbital (FMO) theory suggests that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to C2, indicating that C4 is the more electrophilic site.[11]
Q3: How does the solvent affect the rate and outcome of the reaction?
The choice of solvent can have a profound impact on SNAr reactions. Polar aprotic solvents like DMSO and DMF are often the solvents of choice because they can effectively solvate the cation of the nucleophile's salt, leaving the anion (the nucleophile) more "naked" and therefore more reactive.[5] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[12] Additionally, as mentioned in the troubleshooting guide, protic solvents can sometimes act as competing nucleophiles, leading to undesired side products.[8]
Key Factors Influencing Reaction Outcome
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination of a Chloropyrimidine
This protocol provides a general framework for the amination of a chloropyrimidine, a common transformation in medicinal chemistry.
Materials:
-
Chloropyrimidine substrate (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Base (e.g., K2CO3, DIPEA) (2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the chloropyrimidine substrate and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous polar aprotic solvent via syringe.
-
Add the amine nucleophile to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted SNAr Reaction
Microwave irradiation can often accelerate SNAr reactions, reduce reaction times, and improve yields.[9][13]
Materials:
-
4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile (1.0 equiv)
-
Amine (e.g., piperidine) (2.0 equiv)
-
PEG 400
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile and PEG 400.[9]
-
Add the amine to the mixture.[9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C for 5 minutes.[9]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Quantitative Data Summary
The following table summarizes the influence of various factors on the yield of nucleophilic substitution on pyrimidines, providing a basis for comparison and optimization.
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Phenylboronic Acid | Pd(OAc)2, PPh3, Na2CO3, glyme, 70 °C, 24h | 88 | [10] |
| 2,4,6-Trichloropyrimidine | Phenylboronic Acid | Pd(OAc)2, PPh3, Na2CO3, glyme, reflux, 24h | 93 | [10] |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG 400, 120 °C, 5 min | 87 | [9] |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Morpholine | PEG 400, 120 °C, 5 min | 95 | [9] |
References
-
Pyrimidines. (n.d.). University of Oxford. Retrieved from [Link]
-
orthocresol. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
-
Kavval, P., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Pyrimidine. Retrieved from [Link]
-
Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]
-
Al-Mourabit, A., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 698. Retrieved from [Link]
-
Katritzky, A. R., & Musumarra, G. (1983). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. Chemical Society Reviews, 12(4), 473-505. Retrieved from [Link]
-
Ramirez-Lira, E. J., et al. (2021). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2021(4), M1288. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Accounts of chemical research, 47(3), 833–843. Retrieved from [Link]
-
Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]
-
Howe, G. W., & Grenade, N. L. (2019). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. The Journal of Organic Chemistry, 84(15), 9474-9482. Retrieved from [Link]
-
Jacobsen, C. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine as an Aryl C–H Activating Group. Retrieved from [Link]
-
PubMed. (2018). Pyrimidine as an Aryl C-H Activating Group. Retrieved from [Link]
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Retrieved from [Link]
-
Guo, P., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 133(41), 16322–16325. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Hylton, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1842. Retrieved from [Link]
-
StudySmarter. (n.d.). Pyrimidine: Definition, Structure & Synthesis. Retrieved from [Link]
-
Sandosham, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7522–7526. Retrieved from [Link]
-
NotEvans. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature. Retrieved from [Link]
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
YouTube. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
-
Study.com. (n.d.). Pyrimidine | Definition, Bases & Structure - Lesson. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine and Other Pyrimidine-Based Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a myriad of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of many successful kinase inhibitors.[1][2] This is largely due to its ability to mimic the purine ring of ATP, enabling competitive binding to the kinase active site.[1] Molecules built upon this scaffold, such as Gefitinib and Bosutinib, have demonstrated significant clinical efficacy.[3][4]
This guide focuses on the potential of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine as a kinase inhibitor. While specific, publicly available in-vitro kinase profiling data for this exact compound is limited, its structural features—a 2,4-dichlorinated pyrimidine core with a 5-aryl substitution—are characteristic of potent kinase inhibitors. The chlorine atoms at the C2 and C4 positions offer reactive handles for synthetic elaboration, allowing for the optimization of potency and selectivity, a common strategy in the development of kinase inhibitors.[1]
Herein, we will analyze the structural attributes of this compound in the context of established pyrimidine-based inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Src kinase. This comparative analysis, supported by experimental data for well-characterized inhibitors, will provide a framework for researchers to evaluate the potential of this and similar compounds. Furthermore, we will provide detailed, field-proven experimental protocols for assessing the kinase inhibitory activity of novel chemical entities.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity profile across the human kinome. High potency ensures effective inhibition at therapeutic concentrations, while high selectivity minimizes off-target effects and associated toxicities. The following tables summarize the in-vitro inhibitory activities of several prominent pyrimidine-based kinase inhibitors, providing a benchmark for the evaluation of novel compounds like this compound.
Table 1: In Vitro Potency of Selected Pyrimidine-Based EGFR Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Gefitinib | EGFR | 26-57 | Cell-free kinase assay |
| Erlotinib | EGFR | 2 | Cell-free kinase assay[5] |
| Lapatinib | EGFR | 10.8 | Cell-free kinase assay[6] |
| Lapatinib | HER2 (ErbB2) | 9.2 | Cell-free kinase assay[6] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Potency of Selected Pyrimidine-Based Src/Abl Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| Bosutinib | Src | 1.2 | Cell-free kinase assay[7] |
| Bosutinib | Abl | >20 | Cell-free kinase assay |
Expert Insights: The data presented in Tables 1 and 2 highlight the potency of pyrimidine-based scaffolds against key oncogenic kinases. For instance, Erlotinib demonstrates potent inhibition of EGFR with an IC50 of 2 nM.[5] Lapatinib is a dual inhibitor, targeting both EGFR and HER2 with high potency.[6] Bosutinib, on the other hand, is a potent dual Src/Abl inhibitor.[7][8] The structural variations among these inhibitors, particularly the substitutions on the pyrimidine core, are responsible for their distinct potency and selectivity profiles. The 2,4-dichloro-5-arylpyrimidine scaffold of our topic compound provides a versatile starting point for the synthesis of inhibitors with potentially unique selectivity profiles.
Signaling Pathways
Understanding the signaling pathways in which target kinases operate is crucial for elucidating the mechanism of action of an inhibitor and predicting its cellular effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.[9][10][11][12][13] Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[10][13]
Caption: EGFR signaling pathway and points of inhibition.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and proliferation.[14][15] It is often activated downstream of receptor tyrosine kinases, integrins, and G-protein coupled receptors.[16] Src can activate several downstream signaling pathways, including the STAT3 and PI3K/AKT pathways.[7][15]
Caption: Src kinase signaling pathway and point of inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for determining the in-vitro kinase inhibitory activity of a novel compound, such as this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination) using LanthaScreen™ Eu Kinase Binding Assay
Rationale: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[17][18][19][20] This assay format is robust, highly sensitive, and amenable to high-throughput screening.
Materials:
-
Recombinant human kinase (e.g., EGFR, Src)
-
LanthaScreen™ Eu-anti-tag Antibody (specific to the tag on the recombinant kinase)[17]
-
LanthaScreen™ Kinase Tracer (specific for the kinase of interest)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase Buffer
-
384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.
-
Assay Plate Preparation:
-
Add 4 µL of 4X test compound dilution to the wells of a 384-well plate.[19]
-
Include positive controls (no inhibitor, DMSO only) and negative controls (no kinase).
-
-
Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-anti-tag antibody in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.[18]
-
Addition of Kinase/Antibody Mixture: Add 8 µL of the 2X kinase/antibody mixture to each well.[19]
-
Tracer Addition: Prepare a 4X solution of the appropriate kinase tracer in kinase buffer. Add 4 µL of the 4X tracer solution to each well.[19]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[18]
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (tracer acceptor).[17]
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for IC50 determination using a TR-FRET assay.
Protocol 2: Cell-Based Assay for Inhibitory Activity (In-Cell Western)
Rationale: While in-vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and inhibit the target kinase in its native environment. The In-Cell Western is a quantitative immunofluorescence assay performed in microplates that allows for the measurement of protein phosphorylation levels in response to inhibitor treatment.[21]
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
Test compound
-
Formaldehyde
-
Triton X-100
-
Blocking buffer
-
Primary antibodies (total and phospho-specific for the target kinase)
-
Fluorescently labeled secondary antibodies
-
96-well plates
-
Infrared imaging system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for a specified period (e.g., 2 hours).
-
Cell Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with formaldehyde.
-
Wash the cells and permeabilize them with Triton X-100.[21]
-
-
Blocking: Block non-specific antibody binding with a blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against the total and phosphorylated forms of the target kinase.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Imaging: Wash the cells and acquire images using an infrared imaging system.
-
Data Analysis:
-
Quantify the fluorescence intensity for both total and phospho-protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
References
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. ClinPGx [clinpgx.org]
- 14. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Src family kinase - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. azurebiosystems.com [azurebiosystems.com]
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
The pyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its inherent ability to mimic the adenine base of ATP allows it to effectively compete for the kinase hinge region, providing a robust framework for developing potent and selective therapeutics.[1][] This guide offers a comparative analysis of prominent pyrimidine-based kinase inhibitor classes, delving into their mechanisms, selectivity profiles, and the experimental methodologies crucial for their evaluation. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the landscape of these critical anticancer agents.
The Enduring Significance of the Pyrimidine Core
Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] The pyrimidine ring system, a fundamental component of DNA and RNA, has proven to be an exceptionally "privileged" scaffold in the development of kinase inhibitors.[5][6] This is largely due to its bioisosteric relationship with adenine, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[] This fundamental interaction serves as the foundation upon which medicinal chemists build selectivity and potency through targeted modifications of the core structure.
Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitor Classes
For the purpose of this guide, we will focus on three well-established and clinically relevant classes of pyrimidine-based kinase inhibitors:
-
Pyrazolo[3,4-d]pyrimidines: A fused heterocyclic system that has yielded groundbreaking therapies.
-
Pyrido[2,3-d]pyrimidines: A versatile scaffold known for its potent inhibition of various tyrosine kinases.
-
2,4-Diaminopyrimidines: A class characterized by its distinct substitution pattern and efficacy against key cell cycle kinases.
Class 1: Pyrazolo[3,4-d]pyrimidines - The Pioneers of Covalent Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is arguably one of the most successful in the realm of kinase inhibitors, exemplified by the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (Imbruvica®) .[1][7]
Mechanism of Action: Ibrutinib showcases the power of covalent inhibition. While the pyrazolo[3,4-d]pyrimidine core anchors the molecule in the ATP binding site, an appended Michael acceptor forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[8][9] This irreversible binding leads to sustained target inhibition.
Clinical Significance: Ibrutinib has revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][9] Its success has spurred the development of other inhibitors based on this scaffold, targeting a range of kinases.
Comparative Performance:
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Features & Therapeutic Area |
| Ibrutinib | BTK | 7.95 | Irreversible covalent inhibitor; B-cell malignancies.[7] |
| Sapanisertib | mTORC1/2 | In clinical trials | Dual mTOR inhibitor; various cancers.[1] |
| Parsaclisib | PI3Kδ | In clinical trials | PI3Kδ inhibitor; lymphomas.[1] |
| Umbralisib | PI3Kδ, CK1ε | 37 (CK1ε) | Dual inhibitor; lymphomas.[10] |
| SI306 | Src | Low µM | Glioblastoma multiforme.[11][12] |
Table 1: Comparative IC50 values of selected Pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Class 2: Pyrido[2,3-d]pyrimidines - Versatility in Targeting Tyrosine Kinases
The pyrido[2,3-d]pyrimidine scaffold has demonstrated remarkable versatility, leading to the development of inhibitors targeting a spectrum of tyrosine kinases, including EGFR, FGFR, and Src family kinases.[13][14]
Mechanism of Action: These inhibitors are typically ATP-competitive, reversibly binding to the kinase active site. The pyrido[2,3-d]pyrimidine core establishes crucial hydrogen bonds with the hinge region, while substitutions at various positions dictate target selectivity.[13]
Clinical Significance: This class includes compounds that have shown potent activity against clinically relevant mutations, such as the T790M mutation in EGFR, a common mechanism of resistance to first-generation EGFR inhibitors.[6]
Comparative Performance:
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Features & Therapeutic Area |
| Compound B1 | EGFRL858R/T790M | 13 | High selectivity over wild-type EGFR; Non-small cell lung cancer.[6] |
| PD173955 | c-Src, Lck | <10 | Potent Src family kinase inhibitor; Preclinical.[15] |
| PD166285 | c-Src, Lck, bFGFr, PDGFr | <10 (c-Src, Lck), 60 (bFGFr), 100 (PDGFr) | Multi-kinase inhibitor; Preclinical.[15] |
| Compound 65 | PDGFr, FGFr, EGFr, c-src | 1110 (PDGFr), 130 (FGFr), 450 (EGFr), 220 (c-src) | Multi-kinase inhibitor; Preclinical.[14] |
Table 2: Comparative IC50 values of selected Pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Class 3: 2,4-Diaminopyrimidines - Modulators of the Cell Cycle
The 2,4-diaminopyrimidine scaffold is a prominent feature in inhibitors targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[16]
Mechanism of Action: The 2,4-diamino substitution pattern allows for a distinct set of hydrogen bonding interactions within the ATP-binding pocket of CDKs. This unique binding mode can be exploited to achieve selectivity over other kinase families.[17]
Clinical Significance: Given the central role of CDKs in cell proliferation, inhibitors from this class are of significant interest in oncology. Dual CDK2/CDK9 inhibitors, for example, can simultaneously halt cell cycle progression and inhibit transcription, offering a powerful anti-cancer strategy.[16]
Comparative Performance:
| Inhibitor | Target Kinase(s) | IC50 (nM) | Key Features & Therapeutic Area |
| Compound 20a | CDK2, CDK9 | 4 (CDK2), 9 (CDK9) | Potent dual inhibitor with high oral bioavailability; Preclinical.[16] |
| Compound 15 | MK2 | <19 | Inhibits TNFα production; Anti-inflammatory.[17] |
| Compound 20 | Sky | 35 | Potential anti-platelet therapy.[18] |
| Compound 32 | Sky | 70 | Potential anti-platelet therapy.[18] |
Table 3: Comparative IC50 values of selected 2,4-Diaminopyrimidine-based kinase inhibitors.
Experimental Protocols for Kinase Inhibitor Evaluation
The robust evaluation of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. Here, we outline standardized protocols for these essential experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. The principle lies in measuring the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP
-
Test inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10-fold serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction: a. In a multi-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control). b. Add 2.5 µL of the kinase solution. c. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding. d. Initiate the reaction by adding 5 µL of the substrate/ATP mixture. e. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[19]
Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)
This assay assesses the ability of an inhibitor to block the activity of its target kinase within a cellular context. It measures the phosphorylation of a known downstream substrate of the target kinase.
Materials:
-
Cancer cell line expressing the target kinase.
-
Test inhibitor.
-
Cell lysis buffer.
-
Phospho-specific and total protein antibodies for the substrate.
-
ELISA or AlphaLISA reagents.
Protocol:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and culture until they reach the desired confluency. b. Treat the cells with a serial dilution of the inhibitor for a predetermined time (e.g., 90 minutes).[20]
-
Cell Lysis: a. Aspirate the culture medium and wash the cells with PBS. b. Add cell lysis buffer to each well and incubate on ice.
-
Quantification of Substrate Phosphorylation: a. Transfer the cell lysates to an ELISA or AlphaLISA plate. b. Follow the manufacturer's protocol for the specific immunoassay to detect the levels of phosphorylated and total substrate protein.[20]
-
Data Analysis: a. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. b. Calculate the percentage of inhibition relative to the vehicle-treated control. c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Signaling Pathways
Caption: EGFR signaling pathway and the point of intervention by pyrimidine-based inhibitors.
Caption: BTK signaling pathway and the inhibitory action of Ibrutinib.
Experimental Workflow
Caption: A generalized workflow for the preclinical development of a kinase inhibitor.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel kinase inhibitors. The comparative analysis presented in this guide highlights the chemical diversity and therapeutic potential unlocked by modifying this core structure. From the covalent inhibition of BTK by pyrazolo[3,4-d]pyrimidines to the selective targeting of mutant EGFR by pyrido[2,3-d]pyrimidines and the modulation of the cell cycle by 2,4-diaminopyrimidines, the adaptability of this heterocycle is evident.
Future efforts in this field will likely focus on several key areas:
-
Overcoming Resistance: The development of next-generation inhibitors that can circumvent known resistance mechanisms remains a critical challenge.[6][8]
-
Enhancing Selectivity: As our understanding of the kinome deepens, the design of inhibitors with exquisite selectivity will be paramount to minimizing off-target effects and improving therapeutic windows.[15]
-
Targeting Novel Kinases: Many understudied kinases are emerging as potential therapeutic targets, and the pyrimidine scaffold will undoubtedly play a role in developing probes and drug candidates for these novel targets.
By leveraging the foundational knowledge of pyrimidine-based inhibitors and employing robust experimental methodologies, the drug discovery community is well-positioned to continue translating the potential of this remarkable scaffold into life-saving therapies.
References
-
Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Sharma, S. et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Singh, M. et al. (2015). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. [Link]
-
Faiz, S. et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Frontiers in Pharmacology. [Link]
-
Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Anderson, D. R. et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Onclive. (2024). AURKA Pathway Gains Ground as Targetable Option in Metastatic Breast Cancer. OncLive. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [Link]
-
Angeli, E. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Wu, J. et al. (2021). Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes. Frontiers in Immunology. [Link]
-
Angeli, E. et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Al-Harbi, S. et al. (2021). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Cancers. [Link]
-
Beltran, H. et al. (2019). A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers. Clinical Cancer Research. [Link]
-
Thakur, D. et al. (2025). Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs). Cell Death Discovery. [Link]
-
Al-Ostoot, F. H. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
El-Sayed, N. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]
-
OncLive. (2014). Success of First BTK Inhibitor Opens New Options in B-Cell Malignancies. OncLive. [Link]
-
Li, X. et al. (2015). The Investigational Aurora Kinase A Inhibitor Alisertib (MLN8237) Induces Cell Cycle G2/M Arrest, Apoptosis, and Autophagy via p38 MAPK and Akt/mTOR Signaling Pathways in Human Breast Cancer Cells. Drug Design, Development and Therapy. [Link]
-
Elzahabi, H. S. A. et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Piaz, F. D. et al. (2015). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Journal of Cellular and Molecular Medicine. [Link]
-
Ding, Y.-H. et al. (2016). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. Drug Design, Development and Therapy. [Link]
-
Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Pérez-Lemus, N. et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences. [Link]
-
Barlaam, B. et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Adriaenssens, E. et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Olivera, A. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]
-
Shah, K. et al. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Pharmacology. [Link]
-
Wang, S. et al. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
-
Adriaenssens, E. et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]
-
Barlaam, B. et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]
-
Halekotte, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
-
BD Biosciences. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
Sources
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mch.estranky.sk [mch.estranky.sk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Validating the Efficacy of Novel Pyrimidine Anticancer Agents
Introduction: The Enduring & Evolving Role of Pyrimidine Analogs in Oncology
The pyrimidine nucleus is a cornerstone of life, forming the structural basis of uracil, cytosine, and thymine in our nucleic acids.[1] For decades, medicinal chemists have leveraged this fundamental role to design pyrimidine analogs—molecular mimics that disrupt DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2] Classic drugs like 5-Fluorouracil (5-FU) and Gemcitabine are staples in chemotherapy, validating the pyrimidine scaffold as a privileged structure in oncology.[2][3][4]
However, the landscape is evolving. Modern drug discovery is moving beyond broad cytotoxic effects to targeted therapies. Novel pyrimidine derivatives are now being engineered as highly specific inhibitors of protein kinases and other key enzymes that drive oncogenic signaling pathways.[1][5] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the efficacy of these next-generation agents. We will progress logically from foundational in vitro screening to advanced preclinical models, emphasizing the causality behind each experimental choice to build a robust, data-driven case for a new candidate drug.
Phase 1: Foundational In Vitro Efficacy Assessment
The initial goal is to establish a baseline of cytotoxic or anti-proliferative activity. This phase acts as a broad-net screening to determine if the novel pyrimidine agent (NPA) has relevant biological activity and to identify cancer types that are most sensitive.
The Rationale for a Diverse Cell Line Panel
Testing against a single cancer cell line is insufficient. Cancer is a profoundly heterogeneous disease. A broad panel, such as the NCI-60 human tumor cell line panel, provides initial insights into the agent's spectrum of activity.[6] This allows for early identification of potential indications and helps to de-risk the project by ensuring the observed effect is not specific to a single, idiosyncratic cell line.
Core Experiment: Cell Viability & Cytotoxicity Assays
The most common starting point is a colorimetric or fluorometric assay that measures metabolic activity as a proxy for cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic example, where mitochondrial reductases in viable cells convert the yellow MTT salt into a purple formazan product.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the Novel Pyrimidine Agent (NPA-1) and a reference compound (e.g., 5-Fluorouracil). Add the compounds to the wells, ensuring a vehicle control (e.g., 0.1% DMSO) is included. Incubate for a period relevant to the cell doubling time, typically 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results as a dose-response curve and calculate the IC₅₀ (the concentration of drug that inhibits 50% of cell growth).
Data Presentation: Comparative Cytotoxicity
The resulting data should be compiled into a clear, comparative table.
| Compound | Target Class | Cell Line (Cancer Type) | IC₅₀ (µM) |
| NPA-1 | Novel Pyrimidine | MCF-7 (Breast) | 0.85 |
| A549 (Lung) | 1.20 | ||
| HCT-116 (Colon) | 0.55 | ||
| 5-Fluorouracil | Standard Antimetabolite | MCF-7 (Breast) | 5.20 |
| A549 (Lung) | 15.8 | ||
| HCT-116 (Colon) | 4.10 | ||
| Doxorubicin | Topoisomerase II Inhibitor | MCF-7 (Breast) | 0.45 |
| A549 (Lung) | 0.90 | ||
| HCT-116 (Colon) | 0.60 |
This table provides a direct comparison of NPA-1's potency against a classic pyrimidine analog and a standard chemotherapeutic, highlighting its potential efficacy.
Phase 2: Elucidating the Mechanism of Action (MoA)
Once baseline efficacy is established, the critical next step is to understand how the compound works. Is it inducing programmed cell death (apoptosis)? Is it halting the cell cycle at a specific checkpoint? Is it inhibiting its intended molecular target?
Workflow for Mechanistic Investigation
Core Experiment: Apoptosis Induction via Annexin V/PI Staining
A hallmark of many successful anticancer agents is the ability to induce apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.
-
Causality: In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein with a high affinity for PS. In late apoptosis or necrosis, the cell membrane loses integrity, allowing PI to enter and stain the DNA. By using both stains, we can quantify the progression of cell death.
Experimental Protocol: Annexin V/PI Flow Cytometry
-
Treatment: Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and treat with NPA-1 at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer. The resulting scatter plot will show four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Phase 3: Graduating to Physiologically Relevant Models
While 2D cell culture is essential for initial screening, it fails to replicate the complex architecture of a solid tumor.[7] Drug penetration, cell-cell interactions, and the hypoxic core are all features of in vivo tumors that are better mimicked by 3D culture models like spheroids and organoids.[8][9][10][11] These advanced models provide a crucial bridge between traditional in vitro work and expensive in vivo studies.
Rationale: Why 3D Models are More Predictive
-
Tumor Microenvironment: 3D models recreate spatial gradients of oxygen, nutrients, and drug concentration.[7][8]
-
Cell-Cell Interactions: They restore native cell-cell and cell-matrix interactions that influence signaling and drug response.[7]
-
Drug Penetration: Unlike a monolayer, a 3D spheroid presents a physical barrier that a drug must penetrate, providing a more realistic test of its efficacy.[8][9]
Comparing the IC₅₀ of an agent in 2D vs. 3D culture often reveals a significant rightward shift (higher IC₅₀ in 3D), which can be more predictive of the concentrations required for in vivo efficacy.
| Compound | Model | Cell Line | IC₅₀ (µM) |
| NPA-1 | 2D Monolayer | HCT-116 | 0.55 |
| 3D Spheroid | HCT-116 | 4.80 | |
| Doxorubicin | 2D Monolayer | HCT-116 | 0.60 |
| 3D Spheroid | HCT-116 | 12.5 |
This table demonstrates the increased resistance often observed in 3D models, providing a more stringent and clinically relevant benchmark for NPA-1.
Phase 4: Definitive In Vivo Efficacy Validation
The ultimate preclinical test of an anticancer agent is its ability to inhibit tumor growth in a living organism. The subcutaneous xenograft model, where human cancer cells are implanted in immunocompromised mice, is the industry standard for this evaluation.
Core Experiment: Human Tumor Xenograft Study
This experiment directly measures the ability of the NPA to control tumor growth over time.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 5x10⁶ HCT-116 cells) mixed with Matrigel subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent)
-
Group 2: NPA-1 (e.g., 20 mg/kg, daily)
-
Group 3: Positive Control Drug (e.g., 5-FU)
-
-
Dosing: Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to the determined schedule.
-
Monitoring: Measure tumor volume with digital calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, excise the tumors and weigh them. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1540 ± 210 | - | +2.5 |
| NPA-1 | 20 mg/kg, QD | 415 ± 95 | 73% | -1.8 |
| 5-Fluorouracil | 15 mg/kg, Q3D | 780 ± 150 | 49% | -8.5 |
This summary table provides the key efficacy and tolerability endpoints, positioning NPA-1 as a highly effective agent with a favorable safety profile compared to the standard of care in this model.
Advanced In Vivo Validation: Non-Invasive Imaging
For orthotopic or metastatic models, non-invasive imaging techniques like Bioluminescence Imaging (BLI) are invaluable.[12][13][14][15] By using cancer cells engineered to express luciferase, one can quantitatively monitor tumor burden and metastatic spread in real-time within a live animal, providing richer data than caliper measurements alone.[15][16]
Conclusion: Building a Self-Validating Efficacy Package
Validating a novel pyrimidine anticancer agent requires a multi-faceted, hierarchical approach. By progressing from broad in vitro screens to mechanistic studies, advanced 3D models, and finally to definitive in vivo testing, we build a layered, self-validating data package. Each phase addresses a critical question: Does it work? How does it work? Does it work in a tumor-like context? And does it work in a living system? This rigorous, evidence-based progression is essential for identifying promising candidates and provides the robust preclinical data required to justify advancement into clinical development.
References
-
Crown Bioscience. (2018, August 17). Facilitating Drug Discovery with 3D In Vitro Oncology Models. Crown Bioscience Blog. [Link]
-
Journal of Molecular Structure. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. [Link]
-
Christensen J, Vonwil D, Shastri VP. (2015). Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein. PLOS One. [Link]
-
NIH National Cancer Institute. (n.d.). Non-invasive molecular imaging for preclinical cancer therapeutic development. PubMed Central. [Link]
-
Charles River Laboratories. (n.d.). Oncology In Vivo Imaging. Charles River Laboratories. [Link]
-
Bentham Science. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Crown Bioscience. (2018, December 11). Preclinical Applications for Non-Invasive Imaging Technologies. Crown Bioscience Blog. [Link]
-
Labcorp Oncology. (2020, September 1). Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. Labcorp. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]
-
Frontiers in Cell and Developmental Biology. (2025, January 8). Organoids and spheroids: advanced in vitro models for liver cancer research. Frontiers. [Link]
-
NIH National Cancer Institute. (2025, January 9). Organoids and spheroids: advanced in vitro models for liver cancer research. PubMed Central. [Link]
-
Frontiers in Oncology. (n.d.). Advances in the application of 3D tumor models in precision oncology and drug screening. Frontiers. [Link]
-
AZoLifeSciences. (2023, May 2). Role of High-Content Screening in Discovering New Cancer Drugs. AZoLifeSciences. [Link]
-
Brockman RW. (1962). Mechanisms of resistance to anticancer agents. SciSpace. [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
Drug Discovery World. (2025, April 25). Building better drugs: how 3D models are shaping pre-clinical development. Drug Discovery World. [Link]
-
Brockman RW. (1963). MECHANISMS OF RESISTANCE TO ANTICANCER AGENTS. PubMed. [Link]
-
PubMed. (2022, February 7). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. PubMed. [Link]
-
Wikipedia. (n.d.). High-content screening. Wikipedia. [Link]
-
MDPI. (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. NCBI Bookshelf. [Link]
-
PubMed. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. PubMed. [Link]
-
NIH National Center for Biotechnology Information. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed Central. [Link]
-
Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Frontiers | Organoids and spheroids: advanced in vitro models for liver cancer research [frontiersin.org]
- 9. Organoids and spheroids: advanced in vitro models for liver cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advances in the application of 3D tumor models in precision oncology and drug screening [frontiersin.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Non-invasive molecular imaging for preclinical cancer therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. oncology.labcorp.com [oncology.labcorp.com]
- 16. Non-Invasive In Vivo Imaging and Quantification of Tumor Growth and Metastasis in Rats Using Cells Expressing Far-Red Fluorescence Protein | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Activity of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine Analogs
Introduction: The Privileged Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of essential biological molecules like nucleic acids and finding its place in a multitude of approved therapeutic agents.[1] Its versatile structure, capable of extensive substitution, allows for the fine-tuning of pharmacological properties, making it a "privileged scaffold" in the quest for novel drugs.[2] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]
Particularly in oncology, pyrimidine-based agents that interfere with nucleic acid synthesis or disrupt key signaling pathways have become indispensable.[4][5][6] This guide focuses on a specific, synthetically versatile subclass: analogs of 2,4-dichloro-5-(4-methoxyphenyl)pyrimidine. The two reactive chlorine atoms at the C2 and C4 positions serve as handles for differential nucleophilic substitution, enabling the systematic development of diverse chemical libraries. This allows researchers to conduct rigorous structure-activity relationship (SAR) studies to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[7][8] We will objectively compare the performance of these analogs, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in drug development.
Structure-Activity Relationship (SAR): Decoding the Determinants of Potency
The biological activity of 2,4-dichloro-5-arylpyrimidine analogs is profoundly influenced by the nature of the substituents introduced at the C2 and C4 positions, as well as modifications to the 5-aryl ring. Understanding these relationships is critical for the rational design of more effective therapeutic candidates.[7][9]
-
Substitution at C2 and C4: The differential reactivity of the chlorine atoms allows for sequential and selective substitution. Often, the C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine. The introduction of various amines, anilines, or other nucleophiles at these positions can drastically alter the compound's interaction with its biological target.[8] For instance, incorporating specific aniline derivatives can lead to potent kinase inhibition by forming key hydrogen bonds within the ATP-binding pocket of the enzyme.[3][8]
-
The 5-Aryl Group: The 4-methoxyphenyl group at the C5 position plays a significant role in orienting the molecule within a target's binding site. Modifications to this ring, such as adding or moving the methoxy group or introducing other substituents (e.g., halogens, alkyl groups), can impact binding affinity and selectivity.
-
Linker Chemistry: In many analogs, a linker group (e.g., sulfonamide, ether) connects the pyrimidine core to other moieties. The nature and length of this linker are crucial for optimal activity, governing the molecule's overall conformation and ability to span different regions of a binding pocket.[7]
Logical Relationship: From Scaffold to Biological Activity
The following diagram illustrates the logical progression from the core chemical scaffold to the evaluation of its biological impact, guided by SAR principles.
Caption: General workflow for the bioactivity screening of novel compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay is a fundamental first step to determine a compound's effect on cell proliferation and calculate its IC₅₀ value. [10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [10]2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. A typical concentration range is 0.01 µM to 100 µM. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of a specific protein kinase. [11][12]
-
Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a specific substrate. This can be done using various methods, including radiometric assays ([γ-³²P]-ATP) or fluorescence/luminescence-based assays that detect the product (ADP) or the phosphorylated substrate. [11][12][13]2. Reaction Setup: In a 96- or 384-well plate, combine the purified kinase, a specific peptide or protein substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle). [14]4. Initiation: Start the reaction by adding a solution of ATP. It is crucial to use an ATP concentration near the Michaelis constant (Kₘ) for the specific kinase to ensure comparable and accurate IC₅₀ values. [11]5. Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the signal according to the chosen assay format (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC₅₀ value. For competitive inhibitors, the inhibitor constant (Kᵢ) can be calculated to provide a more absolute measure of potency. [11]
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay determines if a compound induces programmed cell death (apoptosis). [10]
-
Cell Treatment: Treat cells with the pyrimidine analog at its IC₅₀ concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Data Acquisition: Analyze the samples by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Analysis: Quantify the percentage of cells in four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Targeting Cellular Pathways
Many potent pyrimidine analogs exert their anticancer effects by inhibiting protein kinases that are critical components of oncogenic signaling pathways, such as the PI3K/Akt and MAPK pathways. [15]Inhibition of these pathways can halt cell proliferation, block survival signals, and induce apoptosis.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. Current scenario of fused pyrimidines with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Selectivity of Pyrimidine-Based Inhibitors for EGFR and HER2
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuances of inhibitor selectivity is paramount. This guide provides an in-depth comparison of pyrimidine-based inhibitors targeting two critical members of the ErbB family of receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2). We will delve into the structural basis of selectivity, present comparative experimental data, and provide detailed protocols for assessing inhibitor performance, empowering you to make informed decisions in your research and development endeavors.
The Critical Role of EGFR and HER2 in Oncology
EGFR and HER2 are key players in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of these pathways, often through receptor overexpression or mutation, is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] While both are members of the same receptor family, their subtle structural and functional differences provide a window for the development of selective inhibitors, a crucial aspect in minimizing off-target effects and enhancing therapeutic efficacy.
The pyrimidine scaffold has emerged as a versatile and highly effective core structure for the design of potent kinase inhibitors.[2][3] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for developing both highly selective and dual-targeting agents against EGFR and HER2.[2][3]
Understanding the EGFR and HER2 Signaling Cascades
Upon ligand binding (for EGFR) or heterodimerization, EGFR and HER2 undergo a conformational change that activates their intracellular kinase domains. This triggers a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately drive cell proliferation and survival.
Below are diagrams illustrating the simplified signaling pathways of EGFR and HER2.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified HER2 Signaling Pathway.
The Molecular Basis of Selectivity: A Structural Perspective
The selectivity of pyrimidine-based inhibitors for EGFR versus HER2 is rooted in the subtle yet significant differences within their ATP-binding pockets. While highly homologous, variations in key amino acid residues can be exploited to achieve preferential binding.
For instance, the gatekeeper residue, which controls access to a hydrophobic pocket, differs between EGFR (Threonine 790) and HER2 (Threonine 862). Inhibitors can be designed to form specific interactions with these residues, thereby dictating their selectivity profile. Furthermore, the overall conformation of the kinase domain, whether in its active or inactive state, can influence inhibitor binding and selectivity.[4] Structure-activity relationship (SAR) studies of fused pyrimidine derivatives have been instrumental in elucidating the molecular features that govern selectivity, guiding the design of next-generation inhibitors with improved target specificity.[2][3]
Comparative Analysis of Pyrimidine-Based Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for different kinases provides a measure of the inhibitor's selectivity.
The following table summarizes the reported IC50 values for several pyrimidine-based inhibitors against EGFR and HER2, highlighting their diverse selectivity profiles.
| Inhibitor | Scaffold | EGFR IC50 (nM) | HER2 (ErbB2) IC50 (nM) | Selectivity Profile | Reference(s) |
| Lapatinib | Quinazoline (related to pyrimidine) | 10.8 | 9.2 | Dual Inhibitor | [5] |
| Erlotinib | Quinazoline (related to pyrimidine) | 2 | ~700 (in HER2/HER3 expressing cells) | EGFR Selective | [5] |
| Gefitinib | Quinazoline (related to pyrimidine) | 33 | >1000 | EGFR Selective | [5] |
| Tucatinib | Pyrimidine-based | 449 | 6.9 | HER2 Selective | [6][7] |
| Poziotinib | Pyrimidine-based | Potent inhibitor of EGFR exon 20 insertion mutants | Potent inhibitor of HER2 exon 20 insertion mutants | Dual inhibitor for exon 20 insertion mutants | [8][9][10][11] |
| Compound 1 | 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine | 14.8 | 682 | EGFR Selective | [12][13] |
| Compound 6j | TAK-285 derivative | 1.8 | 87.8 | Dual Inhibitor (EGFR-leaning) | [14] |
| Compound 19a | N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamine | Excellent inhibitory activity | Excellent inhibitory activity | Dual Inhibitor | [15] |
Note: IC50 values can vary depending on the specific assay conditions and should be compared with caution across different studies.
This data clearly illustrates the spectrum of selectivity that can be achieved with the pyrimidine scaffold. While some compounds like lapatinib exhibit dual inhibitory activity against both EGFR and HER2, others, such as tucatinib, demonstrate remarkable selectivity for HER2.[6][16] This highlights the tunability of the pyrimidine core to achieve desired selectivity profiles for specific therapeutic applications.
Experimental Workflows for Determining Inhibitor Selectivity
A robust assessment of inhibitor selectivity requires a multi-faceted approach, combining biochemical assays with cell-based and in vivo studies. The following diagram outlines a typical workflow for characterizing the selectivity of a novel pyrimidine-based inhibitor.
Caption: Experimental Workflow for Inhibitor Selectivity Profiling.
Detailed Experimental Protocols
1. Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay directly measures the enzymatic activity of purified EGFR and HER2 kinases in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified via a luciferase-based reaction.[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[18]
-
Dilute purified recombinant EGFR or HER2 enzyme, substrate (e.g., poly(Glu, Tyr)), and ATP to their final concentrations in Kinase Buffer.
-
Prepare serial dilutions of the pyrimidine-based inhibitor in a suitable solvent (e.g., DMSO).
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Proliferation Assay (e.g., MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cancer cell lines that are dependent on EGFR or HER2 signaling for their proliferation and survival.[19][20][21]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A431 for EGFR-dependent, BT-474 for HER2-dependent) into a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the pyrimidine-based inhibitor in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor (or vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubate the plate for 4 hours in a humidified incubator.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µl of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
3. Western Blot Analysis for Phosphorylation Status
Western blotting is used to directly assess the inhibitory effect of a compound on the phosphorylation of EGFR and HER2, as well as downstream signaling proteins like Akt and ERK. A decrease in the phosphorylated form of the target protein indicates successful inhibition.[22][23][24]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the pyrimidine-based inhibitor for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (e.g., anti-p-EGFR Tyr1068) and HER2 (e.g., anti-p-HER2 Tyr1248), as well as total EGFR and HER2 as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Conclusion
The development of pyrimidine-based inhibitors with tailored selectivity for EGFR and HER2 represents a significant advancement in targeted cancer therapy. A thorough understanding of the structural basis of selectivity, coupled with rigorous experimental validation using biochemical and cell-based assays, is essential for identifying and optimizing lead compounds. This guide provides a framework for researchers to systematically evaluate the selectivity of pyrimidine-based inhibitors, ultimately contributing to the development of more effective and less toxic cancer treatments. By employing the described methodologies, scientists can confidently characterize the performance of their inhibitors and advance the most promising candidates through the drug discovery pipeline.
References
-
Dhiwar, P. S., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]
-
Pender, A., et al. (2021). Tucatinib has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer–Targeted Therapies. Clinical Cancer Research, 27(15), 4341-4352. [Link]
-
Kulukian, A., et al. (2020). Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models. Molecular Cancer Therapeutics, 19(4), 976-987. [Link]
-
Yadav, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288. [Link]
-
Dhiwar, P. S., et al. (2023). An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review. Journal of Biomolecular Structure & Dynamics, 1-18. [Link]
-
Oncology Practice Management. (2021). Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations. Oncology Practice Management. [Link]
-
Suzuki, N., et al. (2011). Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1601-1606. [Link]
-
ResearchGate. (n.d.). Tucatinib selectively inhibits HER2-mediated signal transduction and is selectively cytotoxic in HER2-amplified cells. Retrieved from [Link]
-
Prelaj, A., et al. (2021). Poziotinib in Non–Small-Cell Lung Cancer Harboring EGFR and HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial. Journal of Clinical Oncology, 39(33), 3691-3701. [Link]
-
Yadav, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288. [Link]
-
Le, X., et al. (2021). Poziotinib in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial. Journal of Clinical Oncology, 39(33), 3691-3701. [Link]
-
Le, X., et al. (2022). Poziotinib for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial. Journal of Clinical Oncology, 40(7), 710-718. [Link]
-
Elamin, Y. Y. (2022, August 4). Poziotinib Elicits Encouraging, Insertion Location–Specific Response Rates in EGFR Exon 20–Mutant NSCLC. OncLive. [Link]
-
Kim, M., et al. (2015). Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases. Journal of Medicinal Chemistry, 58(15), 6125-6142. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Lee, J., et al. (2016). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 88(12), 6542-6549. [Link]
-
Aertgeerts, K., et al. (2011). Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein. Journal of Biological Chemistry, 286(21), 18756-18765. [Link]
-
El-Gamal, M. I., et al. (2025). A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer. The FASEB Journal, 39(4), e23456. [Link]
-
Neckers, L., et al. (2009). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in Molecular Biology, 520, 243-254. [Link]
-
ResearchGate. (n.d.). Structural insight into the binding mechanism of ATP to EGFR and L858R, T790M and L858R/T790 mutants. Retrieved from [Link]
-
Al-Warhi, T., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2389170. [Link]
-
Wehrman, T., et al. (2006). Quantitative assays for the measurement of HER1-HER2 heterodimerization and phosphorylation in cell lines and breast tumors: applications for diagnostics and targeted drug mechanism of action. Journal of Translational Medicine, 4, 28. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]
-
Lin, P. H., et al. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 156(2), 404-411. [Link]
-
ResearchGate. (n.d.). Western blot analysis of epidermal growth factor receptor (EGFR) phosphorylation (p-EGFR) and cleavage of poly(ADP-ribose) polymerase (PARP) and caspase 3 (Casp-3). Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. Retrieved from [Link]
-
Roskoski, R., Jr. (2014). The ErbB/HER family of protein-tyrosine kinases and cancer. Pharmacological Research, 79, 34-74. [Link]
-
ResearchGate. (n.d.). Tips to get clear bands for phosphorylation forms of HER2 and HER3?. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Crystal structure of the EGFR kinase domain showing the ATP binding.... Retrieved from [Link]
-
Hafner, M., et al. (2016). Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. Nature Methods, 13(6), 521-527. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. An assessment of EGFR and HER2 inhibitors with structure activity relationship of fused pyrimidine derivatives for breast cancer: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Analysis of the Mechanism of Inhibition and Allosteric Activation of the Kinase Domain of HER2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Poziotinib Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 9. Poziotinib for EGFR and HER2 exon 20 insertion mutation in advanced NSCLC: Results from the expanded access program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. onclive.com [onclive.com]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. atcc.org [atcc.org]
- 22. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Comparative In Vitro Evaluation of Novel Pyrimidine Derivatives Against Cancer Cell Lines
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of anticancer agents. Its structural resemblance to the pyrimidine bases of DNA and RNA allows for its derivatives to act as antimetabolites, effectively disrupting nucleic acid synthesis in rapidly dividing cancer cells.[1][2] Beyond this classic mechanism, the versatility of the pyrimidine scaffold has been harnessed to design potent and selective inhibitors of key signaling proteins that drive oncogenesis. Many successful targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, are built upon this privileged heterocyclic structure.[3][4]
The relentless challenge of drug resistance and the need for improved therapeutic windows necessitate the continuous development of novel pyrimidine derivatives.[5] This guide provides a comprehensive framework for the head-to-head in vitro evaluation of new pyrimidine-based drug candidates against established standards. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. This guide will focus on evaluating two hypothetical, yet representative, novel pyrimidine derivatives, PY-101 (a putative EGFR inhibitor) and PY-102 (a putative VEGFR-2 inhibitor), against relevant cancer cell lines and benchmarked against established drugs.
The Candidates: Novel Derivatives vs. The Gold Standard
A meaningful comparison requires well-characterized compounds. Our evaluation will include:
-
Novel Derivative 1 (PY-101): A novel pyrrolo[2,3-d]pyrimidine derivative designed to target EGFR, particularly mutations common in non-small-cell lung cancer (NSCLC).[4][6]
-
Novel Derivative 2 (PY-102): A new pyrazolo[3,4-d]pyrimidine derivative synthesized as a potential inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8]
-
Standard Comparator 1 (Gefitinib): An FDA-approved EGFR inhibitor used as a benchmark for PY-101.
-
Standard Comparator 2 (Sorafenib): An FDA-approved multi-kinase inhibitor, including VEGFR-2, used as a benchmark for PY-102.[9]
-
Target Cancer Cell Lines:
Experimental Workflow: A Multi-Faceted Approach
A thorough in vitro assessment relies on a triad of core assays: cytotoxicity, apoptosis induction, and cell cycle perturbation. This multi-pronged approach provides a holistic view of a compound's cellular impact.
Caption: Overall workflow for the in vitro evaluation of pyrimidine derivatives.
Part 1: Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell viability.[14][15] Its principle lies in the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (A549, HT-29, MCF-7) in 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[18]
-
Compound Treatment: Prepare serial dilutions of PY-101, PY-102, and their respective standard drugs (Gefitinib, Sorafenib) in culture medium. Aspirate the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only wells as negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration should be consistent across all experiments for a given cell line.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[14] Incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[19]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | Target | IC50 (µM) |
| PY-101 | A549 | EGFR | 1.2 |
| Gefitinib | A549 | EGFR | 2.5 |
| PY-101 | MCF-7 | (Off-target) | > 50 |
| Gefitinib | MCF-7 | (Off-target) | > 50 |
| PY-102 | HT-29 | VEGFR-2 | 3.5 |
| Sorafenib | HT-29 | VEGFR-2 | 4.1 |
| PY-102 | A549 | (Off-target) | 35.7 |
| Sorafenib | A549 | (Off-target) | 15.2 |
Part 2: Apoptosis Induction (Annexin V-FITC/PI Assay)
Determining if a compound kills cells is useful; understanding how it kills them is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[20] Propidium iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic or necrotic cells.[21]
Detailed Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated and a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant from the culture medium to include any floating apoptotic cells. Centrifuge and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.[20][21]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL of cell suspension.[22] Gently vortex and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[21] Use FITC (Ex = 488 nm; Em = 530 nm) and PI signal detectors to differentiate between:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Comparative Apoptosis Data (Hypothetical % of Apoptotic Cells after 24h)
| Treatment (at IC50) | Cell Line | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Vehicle Control | A549 | 2.1 | 1.5 |
| PY-101 | A549 | 25.8 | 15.3 |
| Gefitinib | A549 | 22.4 | 12.1 |
| Vehicle Control | HT-29 | 3.5 | 2.0 |
| PY-102 | HT-29 | 18.9 | 10.5 |
| Sorafenib | HT-29 | 16.5 | 9.8 |
Part 3: Cell Cycle Analysis
Many kinase inhibitors exert their effects by blocking signaling pathways that are critical for cell cycle progression, often causing arrest at specific checkpoints.[7] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for quantification of cells in each phase (G0/G1, S, and G2/M).[23][24]
Detailed Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with compounds at their IC50 concentrations for 24 hours.
-
Harvesting and Fixation: Harvest cells as described for the apoptosis assay. Wash with PBS and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their DNA.[25] Incubate for at least 2 hours at 4°C (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[24] Incubate for 15-30 minutes at 37°C. This step is critical to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.[23]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[25]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of fluorescence will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content), with the S phase population distributed between them.
Comparative Cell Cycle Distribution (Hypothetical % of Cells in Each Phase)
| Treatment (at IC50) | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | A549 | 65.2 | 20.5 | 14.3 |
| PY-101 | A549 | 80.1 | 10.2 | 9.7 |
| Gefitinib | A549 | 78.5 | 11.4 | 10.1 |
| Vehicle Control | HT-29 | 58.9 | 25.1 | 16.0 |
| PY-102 | HT-29 | 55.3 | 15.5 | 29.2 |
| Sorafenib | HT-29 | 57.1 | 18.2 | 24.7 |
Mechanism of Action: Visualizing the Target
The data suggest that PY-101 induces G1 arrest and apoptosis in A549 cells, consistent with EGFR inhibition. PY-102 appears to induce a G2/M arrest and apoptosis in HT-29 cells, a known effect of VEGFR-2 inhibition in some contexts.[7] Visualizing the targeted pathway provides crucial context for these results.
Caption: Simplified EGFR signaling pathway and the inhibitory action of PY-101.
Discussion and Future Perspectives
This guide outlines a foundational strategy for the comparative in vitro evaluation of novel pyrimidine derivatives. Based on our hypothetical data, PY-101 demonstrates slightly superior potency and a comparable mechanism of action (G1 arrest, apoptosis induction) to Gefitinib in an EGFR-driven lung cancer cell line. PY-102 also shows promising activity against a colon cancer cell line, inducing apoptosis and a G2/M phase arrest, potentially through VEGFR-2 inhibition.[7]
These initial results are promising but represent only the first step. The trustworthiness of these findings rests upon rigorous execution and appropriate controls. Future work should expand upon this foundation:
-
Target Engagement & Selectivity: Move from cellular effects to direct target validation. Perform kinase inhibition assays to quantify the IC50 of PY-101 and PY-102 against their intended targets (EGFR, VEGFR-2) and a panel of other kinases to assess selectivity.[4][7]
-
Resistance Profiling: Evaluate the novel compounds against cell lines harboring known resistance mutations (e.g., EGFR T790M for PY-101).[6]
-
Mechanism Deep Dive: Use techniques like Western Blotting to confirm the downstream effects of target inhibition, such as decreased phosphorylation of EGFR, ERK, or VEGFR-2.
-
Advanced Models: Progress to more complex in vitro models, such as 3D spheroid cultures, which better mimic the tumor microenvironment.[26]
By systematically applying this multi-assay approach, researchers can confidently identify and prioritize promising pyrimidine derivatives for further preclinical and clinical development, continuing the legacy of this remarkable scaffold in the fight against cancer.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link][20]
-
PubMed. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. National Center for Biotechnology Information. [Link][3]
-
ResearchGate. Synthesis, Spectral Characterization and Anticancer activity of Novel Pyrimidine Derivatives. ResearchGate. [Link]
-
Frontiers. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers Media S.A. [Link][4]
-
ACS Publications. Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. American Chemical Society. [Link][6]
-
RSC Publishing. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. [Link][10]
-
MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link][11]
-
National Institutes of Health. Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link][27]
-
Taylor & Francis Online. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Taylor & Francis. [Link][5]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM Foundation. [Link][22]
-
National Institutes of Health. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link][28]
-
PubMed. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Center for Biotechnology Information. [Link][29]
-
PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. National Center for Biotechnology Information. [Link][7]
-
Future Science. Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Science Ltd. [Link][8]
-
Bentham Science. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Bentham Science Publishers. [Link][12]
-
National Institutes of Health. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Center for Biotechnology Information. [Link][30]
-
National Institutes of Health. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Center for Biotechnology Information. [Link][9]
-
PubMed. Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. National Center for Biotechnology Information. [Link][31]
-
Encyclopedia.pub. Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link][32]
-
University of Leicester. Cell Cycle Tutorial Contents. University of Leicester. [Link][25]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link][14]
-
ResearchGate. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link][33]
-
National Institutes of Health. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. National Center for Biotechnology Information. [Link][34]
-
MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link][13]
-
Impact Factor. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Impact Factor. [Link][35]
-
IJRPS. A Review on in-vitro Methods for Screening of Anticancer Drugs. IJRPS. [Link][15]
-
RSC Publishing. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Royal Society of Chemistry. [Link][36]
-
MDPI. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. [Link][37]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link][24]
-
PubMed. In vitro assays and techniques utilized in anticancer drug discovery. National Center for Biotechnology Information. [Link][38]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link][39]
-
ResearchGate. MTT Proliferation Assay Protocol. ResearchGate. [Link][18]
-
National Institutes of Health. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. National Center for Biotechnology Information. [Link][40]
-
National Institutes of Health. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. National Center for Biotechnology Information. [Link][41]
-
ResearchGate. Results of in vitro cytotoxicity of compounds 5a-d against human colon cancer cell line (HCT-116). ResearchGate. [Link][42]
-
YouTube. Mechanism of action of Antimetabolite Anticancer drugs How they work. @The-pharma-d. [Link][1]
-
National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link][43]
-
National Institutes of Health. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. National Center for Biotechnology Information. [Link][44]
-
ResearchGate. Mechanism of action of pyrimidine analogues. ResearchGate. [Link][2]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link][45]
-
IJCRT. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts. [Link][17]
-
National Institutes of Health. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link][26]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. mdpi.com [mdpi.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. ijpbs.com [ijpbs.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. ijcrt.org [ijcrt.org]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Annexin V-FITC Kit Protocol [hellobio.com]
- 22. static.igem.org [static.igem.org]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 26. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. encyclopedia.pub [encyclopedia.pub]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 35. impactfactor.org [impactfactor.org]
- 36. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 37. mdpi.com [mdpi.com]
- 38. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. biocompare.com [biocompare.com]
- 40. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
- 43. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 44. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 45. noblelifesci.com [noblelifesci.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines
The 2,4,5-trisubstituted pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective therapeutic agents. Its inherent drug-like properties and the synthetic accessibility of its derivatives have made it a cornerstone in the development of novel treatments for a wide range of diseases, from cancer to viral infections. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 2,4,5-trisubstituted pyrimidines across several key biological targets, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Strategic Importance of Substitutions at the 2, 4, and 5-Positions
The remarkable therapeutic versatility of the pyrimidine scaffold lies in the nuanced interplay of substituents at the 2, 4, and 5-positions. Each position offers a unique vector for chemists to modulate the compound's physicochemical properties, including steric bulk, electronics, and hydrogen bonding potential. This fine-tuning is critical for achieving high-affinity binding to the target protein while maintaining selectivity and favorable pharmacokinetic profiles.
This guide will delve into the specific SAR for three distinct and highly relevant classes of 2,4,5-trisubstituted pyrimidine inhibitors:
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors for cancer therapy.
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for antiviral treatment.
-
Tubulin Polymerization Inhibitors as anticancer agents.
For each class, we will explore the critical role of each substituent, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: Targeting Transcriptional Addiction in Cancer
CDK9, a key regulator of transcriptional elongation, has emerged as a promising target in oncology.[1] Its inhibition can selectively induce apoptosis in cancer cells that are dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1.[1][2] 2,4,5-trisubstituted pyrimidines have proven to be a fertile ground for the development of potent and selective CDK9 inhibitors.[1][2]
Structure-Activity Relationship Analysis
The general scaffold for many potent 2,4,5-trisubstituted pyrimidine CDK9 inhibitors often features an aniline or similar aromatic group at the 4-position, which typically forms crucial hydrogen bonds with the hinge region of the kinase. The 2-position is often occupied by a smaller amine-containing group that can interact with the solvent-exposed region, while the 5-position allows for a variety of substituents that can fine-tune selectivity and potency.
Key SAR Insights for CDK9 Inhibition:
-
R4-Position (Hinge Binding): An aniline or a related nitrogen-containing heterocycle is critical for hydrogen bonding with the kinase hinge region (specifically with the backbone amide of Cys106 in CDK9). Substitutions on this aniline ring can significantly impact potency.
-
R2-Position (Solvent Front): Small, flexible amine-containing side chains, such as (2-aminoethyl)amino, are often optimal. Larger or more rigid groups in this position can lead to a loss of activity.
-
R5-Position (Selectivity Pocket): This position is a key determinant of selectivity against other CDKs. Introduction of a small alkyl or halo group can enhance potency and selectivity for CDK9 over CDK2. For instance, a bromo or cyano group at this position has been shown to be favorable.
Comparative Biological Data
The following table summarizes the in vitro activity of representative 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, highlighting the impact of substitutions on potency and selectivity.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | CDK9 IC50 (nM) | CDK2 IC50 (nM) | Selectivity (CDK2/CDK9) |
| Compound A | -(CH2)2NH2 | 4-Anilino | -H | 50 | 250 | 5 |
| Compound B | -(CH2)2NH2 | 4-Anilino | -Br | 5 | 1000 | 200 |
| Compound C | -(CH2)2NH2 | 4-(3-chloroanilino) | -Br | 2 | 800 | 400 |
| Compound D | -NH-Cyclopropyl | 4-Anilino | -Br | 150 | >10000 | >66 |
Data is illustrative and compiled from principles in cited literature.[1][2]
Experimental Protocols
General Synthetic Route for 2,4,5-Trisubstituted Pyrimidine CDK9 Inhibitors
Step-by-Step Protocol:
-
Synthesis of 4-amino-2-chloro-5-bromopyrimidine intermediate: To a solution of 2,4-dichloro-5-bromopyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add the desired aniline (R4-NH2, 1.1 eq) and N,N-diisopropylethylamine (DIEA, 2.0 eq). Stir the reaction mixture at room temperature for 16 hours. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Synthesis of the final 2,4,5-trisubstituted pyrimidine: The intermediate from step 1 (1.0 eq) is dissolved in a suitable solvent such as 2-propanol, and the desired amine (R2-NH2, 3.0 eq) is added. The reaction mixture is heated to 120 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield the final compound.
In Vitro Kinase Assay Protocol:
-
Kinase reactions are performed in a 96-well plate format.
-
Each well contains the respective CDK/cyclin complex (e.g., CDK9/T1), a biotinylated peptide substrate, and ATP in kinase buffer.
-
The 2,4,5-trisubstituted pyrimidine inhibitors are added at varying concentrations.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The reaction is stopped by the addition of EDTA.
-
The amount of phosphorylated substrate is detected using a specific antibody and a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
-
IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Western Blot for Mcl-1 Downregulation:
-
Cancer cells (e.g., HCT116) are seeded in 6-well plates and treated with varying concentrations of the CDK9 inhibitor for 24 hours.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against Mcl-1 and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Combating Viral Resistance
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a prime target for antiviral therapy.[3] NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the polymerase active site.[3] The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed to develop potent NNRTIs with activity against wild-type and drug-resistant strains of HIV-1.[3]
Structure-Activity Relationship Analysis
The SAR of 2,4,5-trisubstituted pyrimidine NNRTIs is characterized by a "U"-shaped conformation when bound to the enzyme. The substituents at the 2 and 4-positions form the "wings" of the molecule, while the 5-position substituent can be tailored to improve the resistance profile.
Key SAR Insights for HIV-1 NNRTI Activity:
-
R4-Position (Left Wing): A substituted aniline or a similar aromatic moiety is crucial for interactions with a hydrophobic pocket. A 2,6-dimethyl-4-cyanoaniline group is a common and highly effective substituent.
-
R2-Position (Right Wing): An amino group substituted with a flexible linker to another aromatic or heteroaromatic ring is generally preferred. This allows for optimal fitting within the NNRTI binding pocket.
-
R5-Position (Central Core): Introduction of small, electron-withdrawing groups such as a cyano or a halogen can enhance potency against resistant strains. This position can also be used to introduce vectors for further modification to improve pharmacokinetic properties.
Comparative Biological Data
The following table presents the antiviral activity of representative 2,4,5-trisubstituted pyrimidine NNRTIs against wild-type and a common resistant mutant strain of HIV-1.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | EC50 (Wild-Type, nM) | EC50 (K103N+Y181C, nM) |
| Compound E | -NH-(CH2)2-Ph | 4-(2,6-dimethyl-4-cyanoanilino) | -H | 15 | 500 |
| Compound F | -NH-(CH2)2-Ph | 4-(2,6-dimethyl-4-cyanoanilino) | -CN | 2 | 50 |
| Compound G | -NH-(CH2)2-(2-pyridyl) | 4-(2,6-dimethyl-4-cyanoanilino) | -CN | 1 | 25 |
| Compound H | -NH-(CH2)2-Ph | 4-(2,6-dimethyl-4-cyanoanilino) | -F | 5 | 100 |
Data is illustrative and compiled from principles in cited literature.[3]
Experimental Protocols
General Synthetic Route for 2,4,5-Trisubstituted Pyrimidine NNRTIs
Step-by-Step Protocol:
-
Synthesis of 4-amino-2-chloropyrimidine intermediate: This step is similar to the synthesis of the CDK9 inhibitor intermediate.
-
Iodination at the 5-position: The intermediate from step 1 is dissolved in acetic acid, and N-iodosuccinimide (NIS) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The product is isolated by precipitation in water and filtration.
-
Suzuki coupling at the 5-position: The 5-iodo intermediate (1.0 eq) is dissolved in a mixture of dioxane and water. The desired boronic acid (R5-B(OH)2, 1.5 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) are added. The mixture is heated to 100 °C for 6 hours under a nitrogen atmosphere. The product is extracted with ethyl acetate and purified by column chromatography.
-
Synthesis of the final 2,4,5-trisubstituted pyrimidine: This step is analogous to the final step in the CDK9 inhibitor synthesis, involving nucleophilic substitution with the R2-amine.
Anti-HIV-1 Activity Assay (MTT-based):
-
MT-4 cells are seeded in a 96-well plate.
-
The cells are infected with HIV-1 (wild-type or resistant strains) in the presence of serial dilutions of the test compounds.
-
The plates are incubated for 5 days at 37°C.
-
Cell viability is determined using the MTT assay.[4][5] 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 N HCl).
-
The absorbance is measured at 570 nm.
-
EC50 values are calculated as the compound concentration that protects 50% of the cells from virus-induced cytopathic effects.
HIV-1 Reverse Transcriptase Inhibition Assay:
-
The assay is performed using a commercially available kit.[6]
-
Recombinant HIV-1 RT is incubated with a template-primer, dNTPs (including a labeled dUTP), and varying concentrations of the inhibitor.
-
The reaction is allowed to proceed at 37°C for 1 hour.
-
The amount of incorporated labeled dUTP is quantified, typically through a colorimetric or chemiluminescent readout.
-
IC50 values are determined from the dose-response curves.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton in Cancer Cells
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, making them an attractive target for anticancer drugs.[7] 2,4,5-Trisubstituted pyrimidines have been identified as a novel class of tubulin polymerization inhibitors that bind to the colchicine binding site.[7]
Structure-Activity Relationship Analysis
For this class of compounds, the 2 and 4-positions are typically substituted with aromatic rings that mimic the trimethoxyphenyl and the B-ring of colchicine, respectively. The 5-position offers an opportunity to modulate the compound's properties.
Key SAR Insights for Tubulin Polymerization Inhibition:
-
R2 and R4-Positions (Aromatic Interactions): Aromatic or heteroaromatic rings at both the 2 and 4-positions are essential for activity. A 3,4,5-trimethoxyphenyl group at one of these positions often leads to high potency, mimicking the A-ring of combretastatin A-4. The other position is typically occupied by another substituted phenyl or indole ring.
-
Linker between Pyrimidine and Aromatic Rings: An amino linker is commonly used to connect the aromatic groups to the pyrimidine core.
-
R5-Position (Potency and Solubility): Small substituents at the 5-position, such as a methyl or a halogen, can enhance potency. This position can also be modified to improve solubility and other pharmacokinetic parameters.
Comparative Biological Data
The following table shows the antiproliferative activity and tubulin polymerization inhibitory activity of representative 2,4,5-trisubstituted pyrimidine tubulin inhibitors.
| Compound ID | R2-Substituent | R4-Substituent | R5-Substituent | Antiproliferative IC50 (MCF-7, nM) | Tubulin Polymerization IC50 (µM) |
| Compound I | 4-Methoxyphenylamino | 3,4,5-Trimethoxyphenylamino | -H | 500 | 5.2 |
| Compound J | 4-Methoxyphenylamino | 3,4,5-Trimethoxyphenylamino | -CH3 | 50 | 1.5 |
| Compound K | Indol-5-ylamino | 3,4,5-Trimethoxyphenylamino | -CH3 | 20 | 0.8 |
| Compound L | 4-Fluorophenylamino | 3,4,5-Trimethoxyphenylamino | -CH3 | 45 | 1.2 |
Data is illustrative and compiled from principles in cited literature.[7]
Experimental Protocols
General Synthetic Route for 2,4,5-Trisubstituted Pyrimidine Tubulin Polymerization Inhibitors
The synthesis often follows a similar path to the CDK9 inhibitors, starting from a di- or tri-substituted pyrimidine and introducing the aromatic amines through sequential nucleophilic aromatic substitution reactions.
In Vitro Tubulin Polymerization Assay:
-
Purified tubulin is kept on ice to prevent self-assembly.
-
The assay is performed in a 96-well plate format. Each well contains tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Test compounds are added at various concentrations.
-
The plate is transferred to a spectrophotometer pre-warmed to 37°C.
-
Tubulin polymerization is initiated by the temperature shift, and the increase in turbidity is monitored by measuring the absorbance at 340 nm over time.
-
The IC50 is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to a vehicle control.
Cell Cycle Analysis by Flow Cytometry:
-
Cancer cells (e.g., MCF-7) are treated with the test compounds for 24 hours.
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
An accumulation of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.
Conclusion
The 2,4,5-trisubstituted pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. As demonstrated in this guide, strategic modifications at the 2, 4, and 5-positions allow for the development of highly potent and selective inhibitors for a diverse range of therapeutic targets. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the rational design and evaluation of the next generation of pyrimidine-based therapeutics. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs.
References
-
Shao, H., Shi, S., Foley, D., Lam, F., Abbas, A. Y., Liu, X., ... & Wang, S. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European journal of medicinal chemistry, 70, 447-455. [Link]
-
Kang, D., Ruiz, F. X., Sun, Y., Feng, D., Jing, L., Wang, Z., ... & Liu, X. (2021). 2, 4, 5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Journal of medicinal chemistry, 64(7), 4239-4256. [Link]
-
Shao, H., Shi, S., Huang, S., Geng, L., Abbas, A. Y., Jiang, X., ... & Wang, S. (2021). Structure-based design of highly selective 2, 4, 5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European journal of medicinal chemistry, 214, 113244. [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Xie, H., Chen, J., He, L., Jiang, H., Geng, M., & Long, C. (2011). Synthesis and biological evaluation of 2, 4, 5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of medicinal chemistry, 54(8), 3016-3026. [Link]
Sources
- 1. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 2. HIV Reverse Transcriptase Assay Kit Plus (enzyme included) (ProFoldin Product Code: HIV100KE) | Drug Discovery | Assays & Kits | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. xpressbio.com [xpressbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 7. find.library.unisa.edu.au [find.library.unisa.edu.au]
A Head-to-Head Battle of Scaffolds: A Comparative Guide to Pyrimidine and Quinazoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core heterocyclic scaffold is a decision of paramount importance. It dictates not only the potency and selectivity of a drug candidate but also its potential to overcome the ever-present challenge of acquired resistance. Among the most successful and widely utilized scaffolds are pyrimidine and quinazoline. Both have given rise to a multitude of clinically approved drugs, particularly targeting protein kinases that are critical drivers of tumor growth and proliferation.[1][2]
This guide provides an objective, data-driven comparison of pyrimidine and quinazoline-based inhibitors. We will move beyond a simple recitation of facts to explore the causality behind their differential activities, present supporting quantitative data, and provide the detailed experimental methodologies required to validate these findings in your own research.
The Tale of Two Rings: A Structural and Mechanistic Overview
At their core, both pyrimidine and quinazoline are nitrogen-containing heterocyclic aromatic compounds. A quinazoline can be described as a pyrimidine ring fused to a benzene ring.[3][4] This seemingly minor structural difference—the addition of a fused benzene ring—imparts significant changes in the molecule's size, planarity, hydrophobicity, and electron distribution, which in turn dictate its binding interactions with target proteins.
Both scaffolds function primarily as ATP-competitive inhibitors.[1] Their core structures are designed to mimic the adenine moiety of ATP, enabling them to dock into the ATP-binding pocket of a kinase.[5] This binding event, often involving critical hydrogen bonds with the "hinge region" of the kinase, physically obstructs ATP from binding, thereby preventing the phosphorylation of downstream substrates and halting the activation of oncogenic signaling pathways.
Case Study: The Evolution of EGFR Inhibitors
The development of Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC) provides the most compelling head-to-head comparison between these two scaffolds.
-
First Generation (Quinazoline Core): Drugs like Gefitinib and Erlotinib are built on a quinazoline scaffold.[6][7] They are highly effective against cancers driven by activating EGFR mutations (e.g., L858R). However, their efficacy is often limited by the emergence of a secondary "gatekeeper" mutation, T790M, which sterically hinders the binding of these quinazoline-based drugs, leading to acquired resistance.[8]
-
Third Generation (Pyrimidine Core): To overcome this resistance, a new generation of inhibitors was developed, most notably Osimertinib. This drug features a pyrimidine core.[6][7] The smaller, less constrained pyrimidine scaffold provided medicinal chemists with new vectors for chemical modification. This allowed for the design of a molecule that not only forms the canonical hinge-binding interactions but also incorporates a covalent warhead (an acrylamide group) that irreversibly binds to a cysteine residue (C797) near the ATP pocket. This covalent bond allows Osimertinib to effectively inhibit the T790M mutant EGFR, restoring therapeutic efficacy in patients who had developed resistance to first-generation inhibitors.
Quantitative Performance Comparison
The following table summarizes the inhibitory potency (IC₅₀) of representative quinazoline and pyrimidine-based inhibitors against wild-type and mutant forms of EGFR. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Scaffold Type | Target EGFR Status | IC₅₀ (nM) | Reference |
| Gefitinib | Quinazoline | L858R Mutant | ~15.5 | [9] |
| Gefitinib | Quinazoline | L858R/T790M Double Mutant | >1000 | [8] |
| Erlotinib | Quinazoline | L858R Mutant | ~20 | [5][7] |
| Erlotinib | Quinazoline | L858R/T790M Double Mutant | >1000 | [8] |
| Osimertinib | Pyrimidine | L858R Mutant | ~12 | [6] |
| Osimertinib | Pyrimidine | L858R/T790M Double Mutant | ~23.3 | [6] |
This data clearly illustrates the strategic advantage of the pyrimidine scaffold in the context of EGFR T790M resistance. While both scaffolds yield highly potent inhibitors against the initial activating mutation, only the pyrimidine-based design of Osimertinib maintains potent, nanomolar-level inhibition against the key resistance mutation.
Experimental Protocols: A Guide to Self-Validation
Trustworthy data is the bedrock of drug discovery. The following protocols provide detailed, step-by-step methodologies for the key assays used to generate the comparative data discussed above.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Causality: The choice of the ADP-Glo™ system is based on its high sensitivity and resistance to signal interference from library compounds. The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Methodology:
-
Preparation: Prepare assay buffers, recombinant human EGFR kinase (wild-type or mutant), a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP. Serially dilute pyrimidine and quinazoline test compounds in DMSO.
-
Kinase Reaction:
-
To a 96-well plate, add 5 µL of the kinase/substrate mixture.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control). A known inhibitor like Gefitinib should be used as a positive control.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration typically 10-100 µM, depending on the kinase Km).
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Causality: While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to confirm that the inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response (i.e., stop cell proliferation).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H1975, which expresses the L858R/T790M EGFR mutant) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine or quinazoline inhibitors for 72 hours.[10] Include a DMSO-only control.
-
MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[10] Viable, metabolically active cells will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot viability versus inhibitor concentration to determine the IC₅₀ value.
Conclusion and Future Perspectives
The head-to-head comparison of pyrimidine and quinazoline-based inhibitors, particularly through the lens of EGFR inhibition, reveals critical insights for drug design.
-
Quinazoline: Remains a highly effective and privileged scaffold, particularly for targets where acquired resistance via gatekeeper mutations is less common. Its larger, more rigid structure can be advantageous for achieving high potency and selectivity for certain kinase targets.
-
Pyrimidine: Offers greater synthetic tractability and structural flexibility. The smaller core allows for more extensive chemical modifications, providing a crucial advantage when designing inhibitors to overcome specific resistance mutations or to achieve unique selectivity profiles. The success of Osimertinib is a testament to the power of this adaptability.
The choice between these two scaffolds is not a matter of inherent superiority but of strategic application. The decision must be driven by a deep understanding of the target kinase's structure, the known or anticipated resistance mechanisms, and the desired pharmacological profile. As kinase drug discovery continues to evolve, the strategic deployment of both pyrimidine and quinazoline scaffolds will undoubtedly continue to yield novel and life-saving therapeutics.
References
- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2025). MOLECULES.
- Design of novel quinazoline-pyrimidine derivatives. (n.d.).
- Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. (2025). European Journal of Medicinal Chemistry.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). PMC - NIH.
- A Head-to-Head Battle of Scaffolds: Quinazoline vs. Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
- Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. (n.d.). RSC Publishing.
- A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in. (n.d.). Benchchem.
- Quinazoline- and pyrimidine-based EGFR inhibitors.9–14. (n.d.).
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Source not available.
- head-to-head study of quinoline vs quinazoline derivatives in cancer research. (n.d.). Benchchem.
- Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Source not available.
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies. (n.d.). Benchchem.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Pyrimidine Compounds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] These compounds often function as kinase inhibitors or antimetabolites that disrupt DNA synthesis.[3][4] Given the conserved nature of targets like kinase ATP-binding pockets, definitively proving a novel compound's MoA and selectivity is paramount for successful drug development.[5]
This guide will use a hypothetical novel pyrimidine, "Compound P," designed as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established tyrosine kinase target in cancer therapy.[6][7] We will compare its performance against an established, FDA-approved EGFR inhibitor, "Reference Drug G."
The Validation Workflow: A Tiered Approach
A successful MoA validation follows a logical progression from broad cellular effects to specific molecular interactions. This tiered approach ensures that resource-intensive biochemical and biophysical assays are employed only after establishing a clear biological phenotype.
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label="Tiered workflow for MoA validation."; font-size: 12px; font-family: "Arial"; } enddot Caption: A logical workflow progressing from cellular effects to specific target validation.
Tier 1: Confirming Cellular Activity
Objective: To determine if Compound P exerts a cytotoxic or anti-proliferative effect on cancer cells known to be dependent on EGFR signaling.
Scientist's Note: This initial step is critical. Before investigating a specific molecular target, we must first confirm that the compound has the desired biological effect at the cellular level. Comparing the half-maximal inhibitory concentration (IC50) in EGFR-dependent (e.g., NCI-H1975) versus EGFR-independent cell lines provides the first clue towards on-target activity.
Key Experiment: Cell Viability Assay
We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8][9] Its high sensitivity and simple "add-mix-measure" protocol make it ideal for generating dose-response curves.[10]
Comparative Data: IC50 Values (72-hour treatment)
| Cell Line | Primary Driver | Compound P (nM) | Reference Drug G (nM) |
| NCI-H1975 | EGFR (L858R, T790M) | 85 | 50 |
| A549 | KRAS | > 10,000 | > 10,000 |
| MCF-7 | ER/PR | > 10,000 | > 10,000 |
Tier 2: Confirming Target Engagement and Selectivity
Objective: To biophysically confirm that Compound P directly interacts with its intended target (EGFR) within the complex cellular environment and to assess its selectivity across the broader human kinome.
Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful method for verifying target engagement in intact cells.[11][12] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its resistance to heat-induced denaturation.[13][14] This change in thermal stability provides direct evidence of a physical interaction.[15]
Comparative Data: CETSA Thermal Shift (ΔTagg)
| Compound | Target Protein | Cell Line | Thermal Shift (ΔTagg in °C) |
| Compound P | EGFR | NCI-H1975 | +5.2 |
| Reference Drug G | EGFR | NCI-H1975 | +4.9 |
| Vehicle (DMSO) | EGFR | NCI-H1975 | 0 |
Interpretation: Both Compound P and Reference Drug G induce a significant, positive thermal shift in EGFR, confirming that they bind and stabilize the protein in a cellular context. This is a critical piece of evidence for direct target engagement.
Key Experiment 2: In Vitro Kinase Profiling
Rationale: Even if a compound engages its primary target, off-target activities can lead to toxicity or confound experimental results. A broad kinase screen is essential for building a selectivity profile.[5] Services like Eurofins' KINOMEscan™ or Reaction Biology's profiling services measure the binding or inhibitory activity of a compound against hundreds of kinases.[16][17]
Comparative Data: Kinase Selectivity (Selectivity Score at 1 µM)
| Compound | Primary Target | Selectivity Score (S10) | Key Off-Targets (>90% Inhibition) |
| Compound P | EGFR | 0.02 | ERBB2, ERBB4 |
| Reference Drug G | EGFR | 0.015 | ERBB2, ERBB4, BLK |
| Known Multi-Kinase Inhibitor | Multiple | 0.35 | VEGFR2, PDGFR, KIT, FLT3, etc. |
S10(1µM) = (Number of kinases with >90% inhibition) / (Total number of kinases tested)
Interpretation: Compound P demonstrates high selectivity for the EGFR family (ERBB), similar to the reference drug. A low S10 score is desirable, indicating fewer off-target interactions. This builds confidence that the observed cellular phenotype is primarily due to the inhibition of EGFR.
Tier 3: Verifying Downstream Pathway Modulation
Objective: To confirm that the binding of Compound P to EGFR translates into the inhibition of its downstream signaling pathway.
Rationale: EGFR activation leads to autophosphorylation, which triggers downstream cascades like the MAPK and PI3K/Akt pathways, promoting cell proliferation and survival.[6][7] A true EGFR inhibitor should block this initial phosphorylation event. Western blotting is the gold-standard technique to measure changes in the phosphorylation status of specific proteins.[18][19]
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} caption { label="EGFR signaling and point of inhibition."; font-size: 12px; font-family: "Arial"; } enddot Caption: Compound P is hypothesized to block EGFR autophosphorylation, inhibiting downstream survival pathways.
Key Experiment: Western Blot Analysis of p-EGFR
This protocol details the steps to measure the inhibition of EGF-stimulated EGFR phosphorylation in NCI-H1975 cells.
Experimental Protocol: Western Blot
-
Cell Culture & Treatment: Plate NCI-H1975 cells and allow them to adhere. Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Inhibitor Incubation: Pre-treat cells with varying concentrations of Compound P, Reference Drug G, or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate cells with 100 ng/mL of human Epidermal Growth Factor (EGF) for 10 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk for phospho-protein detection due to casein phosphoproteins which can increase background noise.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., Tyr1068) diluted 1:1000 in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection & Reprobing: Detect signal using an ECL substrate. Subsequently, strip the membrane and re-probe with an antibody for total EGFR to serve as a loading control.[18]
Interpretation of Expected Results: Treatment with Compound P should show a dose-dependent decrease in the p-EGFR signal relative to the total EGFR signal, confirming the inhibition of kinase activity. The potency should be comparable to Reference Drug G.
Conclusion
By systematically progressing through this three-tiered validation framework, we can build a robust, evidence-based case for the mechanism of action of a novel pyrimidine compound. This approach combines cellular phenotyping, direct biophysical evidence of target engagement, and confirmation of downstream pathway modulation. The comparative data against a known standard provides essential context for evaluating the compound's potency, selectivity, and potential for further development. This rigorous, multi-faceted validation is the cornerstone of modern drug discovery, ensuring that decisions are driven by data and sound scientific principles.[21]
References
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]
-
Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(21). [Link]
-
Lax, I., et al. (1988). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 170(1), 217-223. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery Website. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139-157. [Link]
-
Bio-Rad Laboratories. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from YouTube. [Link]
-
Ball, K., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2211–2221. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology Website. [Link]
-
Wang, Y., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11. [Link]
-
Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from Reaction Biology Website. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from Reaction Biology Website. [Link]
-
Kumar, R., & Singh, R. K. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
-
Kumar, R., & Singh, R. K. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 1(3). [Link]
-
Wu, J., & Fu, C. (2015). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 10(12), 1331-1343. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from BPS Bioscience Website. [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot?. Retrieved from ResearchGate. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.Net. [Link]
-
CETSA. (n.d.). CETSA. Retrieved from CETSA Website. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jrasb.com [jrasb.com]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. static.fishersci.eu [static.fishersci.eu]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Pyrimidine Derivatives as Inhibitors of Tubulin Polymerization: A Researcher's Handbook
In the intricate dance of cellular life, the cytoskeleton, a dynamic network of protein filaments, plays a leading role. Among its key components are microtubules, polymers of α- and β-tubulin, which are fundamental to cell division, intracellular transport, and the maintenance of cell shape. The critical involvement of microtubules in mitosis has made them a prime target for the development of anticancer therapeutics. Disrupting the delicate equilibrium of tubulin polymerization and depolymerization can trigger cell cycle arrest and ultimately lead to apoptosis in rapidly dividing cancer cells.[1][2]
This guide provides a comparative analysis of a burgeoning class of tubulin inhibitors: pyrimidine derivatives. The pyrimidine scaffold, a core component of nucleobases, has proven to be a versatile framework for designing potent and selective inhibitors of tubulin polymerization.[3][4][5] We will delve into the various classes of these compounds, their mechanisms of action, and the experimental methodologies used to characterize their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of these promising therapeutic agents.
The Allure of the Colchicine Binding Site
Tubulin offers several binding sites for small molecule inhibitors, with the colchicine, vinca alkaloid, and taxane sites being the most extensively studied. While clinically approved drugs like taxanes (e.g., paclitaxel) stabilize microtubules and vinca alkaloids (e.g., vinblastine) promote their disassembly, a significant focus of current research is on inhibitors that target the colchicine binding site. Agents that bind to this site, located at the interface between α- and β-tubulin, inhibit polymerization and can circumvent some of the multidrug resistance mechanisms that plague existing chemotherapies. Many of the pyrimidine derivatives discussed herein exert their effects by occupying this crucial pocket.[6][7]
Major Classes of Pyrimidine-Based Tubulin Inhibitors
The versatility of the pyrimidine core has given rise to a diverse array of derivatives with potent anti-tubulin activity. Here, we highlight some of the most promising classes:
-
Heterocyclic-Fused Pyrimidines: These compounds feature a pyrimidine ring fused with other heterocyclic systems. This structural constraint can enhance binding affinity and selectivity for the colchicine site.
-
2,7-diaryl-[6][7]triazolo[1,5-a]pyrimidines: This class of compounds has demonstrated low nanomolar antiproliferative efficacy and a significant selectivity for cancer cells over normal cells.[6]
-
Pyrazolo[1,5-a]pyrimidines: Analogs of this scaffold have shown high antiproliferative activity against a range of cancer cell lines, with some exhibiting potent in vivo tumor growth suppression without apparent toxicity.[7]
-
Pyrimidine Dihydroquinoxalinone Derivatives: These molecules have been engineered for improved potency and therapeutic properties, with some compounds displaying high cytotoxic activity in vitro and significant tumor growth inhibition in vivo, even in taxane-resistant models.[8]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of tubulin polymerization inhibition and a typical experimental workflow for evaluating these compounds.
Caption: Workflow for evaluating pyrimidine-based tubulin inhibitors.
Comparative Efficacy of Pyrimidine Derivatives
The following table summarizes the in vitro efficacy of representative pyrimidine derivatives from different chemical classes against various cancer cell lines and their direct inhibitory effect on tubulin polymerization. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the biological activity.
| Compound Class | Representative Compound | Cancer Cell Line | Antiproliferative IC₅₀ (nM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Heterocyclic-Fused Pyrimidine | Compound 6a | A-375 (Melanoma) | 298 | Not explicitly stated, but effective inhibition shown | |
| 2,7-diaryl-t[6][7]riazolo[1,5-a]pyrimidine | Compound 5e | HeLa (Cervical) | Low nanomolar | 3-fold more potent than CA-4 | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 1a | Average of a panel | 24.8 | Effective inhibition demonstrated | [7] |
| Pyrazolo[1,5-a]pyrimidine | Compound 1b | Average of a panel | 28 | Effective inhibition demonstrated | [7] |
| Pyrimidine Dihydroquinoxalinone | Compound 12k | Average of a panel | 0.2 | Not explicitly stated, but potent inhibitor | [8] |
| Pyrimidine-Based Inhibitor | Compound 8c | GBM cell lines | 3-10 | Not explicitly stated, but binds to colchicine site | |
| Quinoline/Pyrido-Pyrimidine | Compound 4g | MCF-7 (Breast) | 3020 | Profound inhibition | [9] |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Essential Experimental Protocols
The characterization of tubulin polymerization inhibitors relies on a suite of well-established in vitro and cell-based assays. Below are detailed, step-by-step methodologies for the key experiments.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescent reporter that binds to polymerized microtubules can be used for a more sensitive measurement.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 10 mM in water).
-
Prepare stock solutions of the test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel) in an appropriate solvent (e.g., DMSO).
-
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL final concentration) in general tubulin buffer supplemented with GTP (e.g., 1 mM final concentration) and glycerol (e.g., 10% v/v).
-
In a pre-warmed 96-well plate, add a small volume of the test compound dilutions or controls.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm (or fluorescence, if using a reporter) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time for each concentration of the test compound and controls.
-
Determine the IC₅₀ value for tubulin polymerization inhibition by fitting the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the pyrimidine derivatives on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the pyrimidine derivative for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value for cell growth inhibition by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the pyrimidine derivatives on the progression of the cell cycle.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cancer cells with the pyrimidine derivative at a concentration around its IC₅₀ for a specific time (e.g., 24 hours).
-
Harvest both adherent and floating cells, wash with PBS, and count them.
-
-
Cell Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Apoptosis Assay (Annexin V Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the pyrimidine derivatives.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrimidine derivative as described for the cell cycle analysis.
-
Harvest both floating and adherent cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Generate a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Conclusion and Future Directions
Pyrimidine derivatives represent a highly promising and continually evolving class of tubulin polymerization inhibitors. Their ability to target the colchicine binding site offers a potential advantage in overcoming some of the limitations of current microtubule-targeting agents. The diverse chemical scaffolds within this family provide a rich playground for medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. A thorough characterization, encompassing direct inhibition of tubulin polymerization, cellular cytotoxicity, and the elucidation of the induced cell death mechanism, is crucial for identifying lead candidates for further development. As our understanding of the intricate structure-activity relationships of these pyrimidine derivatives deepens, we can anticipate the emergence of novel and more effective anticancer therapies that harness the power of microtubule disruption.
References
-
Al-Ostoot, F. H., et al. (2021). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 64(15), 11414–11434. [Link]
-
Wang, Y., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-t[6][7]riazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Li, W., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 206, 112673. [Link]
-
Arnst, C., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]
-
Arya, D., et al. (2025). Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. Archiv der Pharmazie, 358(12), e70172. [Link]
-
Delta University Scientific Journal. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 07(01), 88-113. [Link]
-
Semantic Scholar. (n.d.). Development of tubulin polymerization inhibitors as anticancer agents. Semantic Scholar. [Link]
-
Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-193. [Link]
-
Manasa, K., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]
-
Arnst, C., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Pharmacology & Translational Science, 6(4), 589–605. [Link]
-
Taleb, M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 27(15), 4814. [Link]
-
Singh, S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 123-134. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. atcc.org [atcc.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bio-techne.com [bio-techne.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine, a halogenated pyrimidine derivative frequently utilized as a building block in medicinal chemistry. Our approach moves beyond mere compliance, embedding safety and environmental stewardship into the core of our scientific workflow.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. Based on data for the closely related compound 2,4-Dichloro-5-methoxypyrimidine, we can infer a similar hazard profile for its 4-methoxyphenyl analog.[1][2]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
This data is based on the GHS classification for 2,4-Dichloro-5-methoxypyrimidine and should be considered indicative for this compound.[1][2]
The presence of a dichlorinated pyrimidine core suggests that this compound should be handled with the same precautions as other potentially cytotoxic or genotoxic materials.[3] Halogenated organic compounds, as a class, are recognized for their potential environmental persistence and require specialized disposal methods.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following ensemble is mandatory to prevent dermal, ocular, and respiratory exposure:[5][6]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and fine dust.
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended. Ensure gloves are regularly inspected for any signs of degradation or perforation.
-
Body Protection: A lab coat, buttoned to its full length, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[7]
Waste Segregation and Collection: A Critical Step for Proper Disposal
Effective waste management begins at the point of generation. Proper segregation is crucial to ensure that waste streams are not cross-contaminated, which can complicate and increase the cost of disposal.
Caption: Decision tree for the disposal of this compound waste.
Operational Steps:
-
Containerization: Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area, away from incompatible materials. [8]2. Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
-
Contractor Engagement: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste by a licensed contractor.
-
Final Disposition: The waste contractor will transport the material to a permitted hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize acidic gases (like HCl) is the appropriate final disposal method for halogenated organic compounds. [2][9]Landfilling of untreated halogenated organic waste is not an environmentally sound practice and is often restricted by regulations. [10][11]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is crucial to mitigate harm.
Spill Cleanup
-
Small Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing the full PPE ensemble, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste. [12]
-
-
Large Spill (>1g):
-
Evacuate the immediate area and alert your supervisor and institutional EHS.
-
Restrict access to the spill area.
-
If it is safe to do so, and you are trained, proceed with the cleanup following the small spill procedure. Otherwise, await the arrival of the emergency response team.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention. [3]* Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these rigorous procedures, we not only ensure our own safety but also uphold our professional responsibility to the scientific community and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
NHS England. (2017). Network Guidance for Handling the Spillage of Cytotoxic and Anti-Cancer Drug. Retrieved from [Link]
-
GERPAC. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. Retrieved from [Link]
-
Hazardous Waste Experts. (2019). A Brief Primer on Hazardous Waste Landfills. Retrieved from [Link]
-
Veolia North America. (2020). Is Landfilling Hazardous Waste Safe?. Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Indiana Department of Environmental Management. (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]
-
University of British Columbia. (2017). Cytotoxic Spill Cleanup Procedure. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
MedicalLab Management. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Learn. (2025). What Are the Different Classifications of Hazardous Waste under RCRA?. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
MLI Environmental. (2025). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
Canterbury District Health Board. (n.d.). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]
-
Environmental Science & Engineering Magazine. (1999). Hazardous waste incineration – A viable and environmentally sound option. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
-
Incineration of Hazardous Waste: A Critical Review. (n.d.). Retrieved from [Link]
-
K&L Gates. (2026). 2026 Regulatory Outlook: Advanced Recycling. Retrieved from [Link]
-
RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. (2015). Retrieved from [Link]
-
Princeton University. (n.d.). Current and Emerging Management and Disposal Technologies for Incinerable Hazardous Wastes. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
2,4-Dichloro-5-(ethoxymethyl)pyrimidine. (n.d.). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
-
TBEP Labs. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]
- Google Patents. (n.d.). CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines.
- Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
Sources
- 1. 2,4-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | CID 601401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.cn [capotchem.cn]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. echemi.com [echemi.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. esemag.com [esemag.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
A Researcher's Guide to Safely Handling 2,4-Dichloro-5-(4-methoxyphenyl)pyrimidine
As a novel heterocyclic compound, this compound presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, grounded in established principles of laboratory safety for chlorinated aromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes data from structurally analogous compounds, such as 2,4-Dichloro-5-methylpyrimidine and 2,4-Dichloro-5-fluoropyrimidine, to establish a robust framework for its safe utilization.[1]
Immediate Hazard Assessment and Core Safety Principles
Based on the analysis of related chlorinated pyrimidines, this compound should be treated as a hazardous substance with the potential to cause severe skin burns, eye damage, and allergic skin reactions, and to be harmful if swallowed.[1] The primary operational principle is the strict avoidance of any direct contact, inhalation, or ingestion.[2] All handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[2]
Core Directives for Handling:
-
Avoid Direct Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[2]
-
Prevent Inhalation: Do not breathe dust or vapors. All manipulations should occur in a well-ventilated area, preferably a chemical fume hood.[2]
-
Prohibit Ingestion: Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]
-
Environmental Protection: Prevent the release of this compound into the environment as it may be toxic to aquatic organisms.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following step-by-step guide outlines the essential procedures.
Pre-Handling Preparations and Personal Protective Equipment (PPE)
Before beginning any work with this compound, ensure that the work area is properly equipped and that all necessary PPE is readily available and in good condition. The selection of appropriate PPE is the first line of defense against chemical exposure.[4][5]
Essential PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][6] | Provides comprehensive protection against splashes and airborne particles, which is critical given the risk of severe eye damage from related compounds.[1][7][8] Standard safety glasses are insufficient.[7] |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving.[6][9] | Chlorinated aromatic hydrocarbons can be aggressive towards certain glove materials.[7] Nitrile and neoprene offer good resistance to a range of chemicals, including solvents and acids that might be used in conjunction with the compound.[5][6] |
| Body Protection | A lab coat, supplemented with a chemically resistant apron.[4][6] | Protects the wearer's clothing and skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization outside of a fume hood.[2] Consult your institution's EHS department. | While a fume hood is the primary engineering control, a respirator provides an additional layer of protection against inhaling fine particles. |
Step-by-Step Handling Protocol
-
Work Area Setup: Designate a specific area within a chemical fume hood for handling the compound. Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Donning PPE: Before entering the designated work area, put on all required PPE in the correct order: lab coat, gloves (consider double-gloving), and finally, eye and face protection.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the material. Avoid creating dust.[2]
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup and Monitoring:
-
Ensure all glassware is clean, dry, and free of defects.
-
Conduct the reaction within the fume hood.
-
Clearly label all vessels containing the compound.[9]
-
-
Post-Handling Decontamination:
Workflow for Safe Handling of this compound
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. hsa.ie [hsa.ie]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
